Fmoc-D-Asn-OH
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(2R)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c20-17(22)9-16(18(23)24)21-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,20,22)(H,21,25)(H,23,24)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGBZNJSGOBFOV-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426317 | |
| Record name | Fmoc-D-Asn-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108321-39-7 | |
| Record name | Fmoc-D-Asn-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Fmoc-D-Asn-OH: Synthesis, Suppliers, and Core Applications
For researchers and professionals in drug development and peptide chemistry, Fmoc-D-Asn-OH is a critical reagent. This guide provides an in-depth overview of its chemical properties, key suppliers, and detailed protocols for its application in solid-phase peptide synthesis (SPPS).
Core Data at a Glance
This compound, scientifically known as N-α-(9-Fluorenylmethoxycarbonyl)-D-asparagine, is a cornerstone building block for the incorporation of D-asparagine into peptide chains. The D-configuration offers peptides enhanced stability against enzymatic degradation, a crucial attribute for therapeutic peptide development.
| Parameter | Value | Reference |
| CAS Number | 108321-39-7 | [1] |
| Molecular Formula | C₁₉H₁₈N₂O₅ | [1] |
| Molecular Weight | 354.36 g/mol | |
| Appearance | White to off-white powder | |
| Solubility | Soluble in DMF and NMP | [2] |
| Storage Temperature | 2-8°C |
Key Suppliers
A reliable supply of high-purity this compound is paramount for successful peptide synthesis. The following table lists several reputable suppliers. Note that for practical synthesis, the side-chain protected derivative, Fmoc-D-Asn(Trt)-OH, is often recommended to prevent side reactions.[3][4]
| Supplier | Product Name | Catalog Number (Example) |
| Sigma-Aldrich (Merck) | This compound Novabiochem® | 852236 |
| Aapptec | This compound | AFN201 |
| ChemPep | This compound | 103202 |
| Alkali Scientific | This compound | 8522360005 |
| Biosynth | Fmoc-D-Asn(Trt)-OH | FF47368 |
| Advanced ChemTech | Fmoc-Asn(Trt)-OH | FA2035 |
| CEM Corporation | Fmoc-Asn(Trt)-OH | A003 |
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
The incorporation of asparagine residues into a peptide sequence via SPPS can be challenging due to potential side reactions, primarily the formation of aspartimide.[3] This can lead to impurities and compromised peptide integrity. The use of a side-chain protecting group, such as trityl (Trt), on the asparagine is a common and effective strategy to mitigate this issue.[3][4] Below is a detailed protocol for the manual coupling of Fmoc-D-Asn(Trt)-OH onto a resin.
Materials:
-
Fmoc-D-Asn(Trt)-OH
-
Rink Amide resin (or other suitable solid support)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT 82.5:5:5:5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Add a 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the deprotection solution and repeat the treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling of Fmoc-D-Asn(Trt)-OH:
-
In a separate vessel, dissolve Fmoc-D-Asn(Trt)-OH (3 eq.), OxymaPure (3 eq.), and DIC (3 eq.) in DMF.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling step.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling, perform a final Fmoc deprotection (step 2).
-
Wash the resin with DMF and DCM, and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the cleavage mixture into cold diethyl ether to precipitate the crude peptide.
-
Experimental Workflow Diagram
Caption: Workflow for Solid-Phase Peptide Synthesis using Fmoc-D-Asn(Trt)-OH.
Signaling Pathways and Logical Relationships
While this compound is a building block and not directly involved in signaling pathways, its incorporation into synthetic peptides is a key step in creating tools to probe such pathways. For example, a synthetic peptide containing D-asparagine could be designed as a stable antagonist for a specific receptor, thereby inhibiting a particular signaling cascade.
The logical relationship in utilizing this compound is straightforward: the need for a proteolytically stable peptide analog dictates the use of D-amino acids. The choice of Fmoc chemistry guides the overall synthesis strategy, and the inherent reactivity of the asparagine side chain necessitates the use of a protecting group like trityl to ensure the synthesis of a pure, well-defined final peptide product.
Caption: Rationale for using side-chain protected this compound in peptide synthesis.
References
Fmoc-D-Asn(Trt)-OH molecular weight and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of Fmoc-D-Asn(Trt)-OH, a critical reagent in solid-phase peptide synthesis.
Core Compound Data
Fmoc-D-Asn(Trt)-OH, with the CAS number 180570-71-2, is a dextrorotary form of asparagine with its side chain protected by a trityl (Trt) group.[1] The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amine is favored for its facile cleavage under mild basic conditions, a key advantage in peptide synthesis.[1]
The quantitative data for this compound is summarized in the table below for clear reference.
| Property | Value |
| Molecular Weight | 596.67 g/mol [2] |
| Molecular Formula | C₃₈H₃₂N₂O₅[2] |
| Melting Point | 211-216 °C[1] |
| Form | White powder or crystals[1] |
| Purity | ≥97%[2] |
| Storage | 2-8°C |
Chemical Structure
The structure of Fmoc-D-Asn(Trt)-OH is characterized by the D-asparagine core, the N-α-Fmoc protecting group, and the N-β-trityl protecting group on the side-chain amide.
Caption: Chemical structure of Fmoc-D-Asn(Trt)-OH.
Experimental Protocols
While specific experimental protocols can vary based on the peptide sequence and synthesis scale, a general methodology for the use of Fmoc-D-Asn(Trt)-OH in solid-phase peptide synthesis (SPPS) is outlined below.
Workflow for Fmoc-D-Asn(Trt)-OH Coupling in SPPS
Caption: General workflow for a coupling cycle in SPPS.
Disclaimer: This guide is intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions.
References
In-Depth Technical Guide to the Physical Properties of Fmoc-D-Asn-OH and its Trityl-Protected Derivative
This technical guide provides a comprehensive overview of the core physical properties of Nα-(9-Fluorenylmethoxycarbonyl)-D-asparagine (Fmoc-D-Asn-OH) and its side-chain protected analogue, Nα-(9-Fluorenylmethoxycarbonyl)-Nγ-trityl-D-asparagine (Fmoc-D-Asn(Trt)-OH). This document is intended for researchers, scientists, and drug development professionals utilizing these essential building blocks in solid-phase peptide synthesis (SPPS).
Core Physical Properties
The physical characteristics of Fmoc-protected amino acids are critical for their handling, storage, and successful incorporation into peptide chains. The following tables summarize the key quantitative data for both this compound and Fmoc-D-Asn(Trt)-OH.
Table 1: Physical Properties of this compound
| Property | Value |
| CAS Number | 108321-39-7 |
| Molecular Formula | C₁₉H₁₈N₂O₅ |
| Molecular Weight | 354.36 g/mol |
| Appearance | White to light yellow powder or solid |
| Melting Point | ~185 °C (with decomposition)[1] |
| Solubility | DMSO: 50 mg/mL[2]; DMF: "clearly soluble" (1 mmole in 2 mL) |
| Storage Temperature | 2-8°C[1] |
| Purity (Typical) | ≥98.0% (HPLC)[1] |
Table 2: Physical Properties of Fmoc-D-Asn(Trt)-OH
| Property | Value |
| CAS Number | 180570-71-2[3][4][5][6][7] |
| Molecular Formula | C₃₈H₃₂N₂O₅[3][4][6][7] |
| Molecular Weight | 596.67 g/mol [3][4][6][7] |
| Appearance | White to off-white or beige powder/crystals[3][8] |
| Melting Point | 211-216 °C[3] |
| Solubility | Readily soluble in standard peptide synthesis reagents[9][10][11]; Methanol (Sparingly), Acetonitrile (Slightly), Chloroform (Slightly)[3][4]; DMF: "clearly soluble" (1 mmole in 2 mL)[3] |
| Storage Temperature | 2-8°C[3][4] |
| Purity (Typical) | ≥97% (Assay) |
Experimental Protocols
Detailed methodologies for the determination of key physical properties are provided below. These protocols are standard procedures for the analysis of Fmoc-protected amino acids.
Melting Point Determination
The melting point of this compound and its derivatives is a crucial indicator of purity. A sharp melting range typically signifies high purity, while a broad range can indicate the presence of impurities.
Objective: To determine the melting point range of the Fmoc-amino acid derivative using a capillary melting point apparatus (e.g., Mel-Temp).
Materials:
-
This compound or Fmoc-D-Asn(Trt)-OH sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run to get a rough estimate.
-
Accurate Determination: For an accurate measurement, start heating at a rate that allows the temperature to rise slowly (1-2°C per minute) as it approaches the expected melting point.
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.[12][13]
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the standard method for assessing the purity of Fmoc-protected amino acids, offering high resolution and sensitivity for detecting impurities.
Objective: To determine the purity of this compound or Fmoc-D-Asn(Trt)-OH by calculating the area percentage of the main peak in the chromatogram.
Materials and Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Sample solvent: Acetonitrile/Water (1:1, v/v)
-
Fmoc-amino acid sample
-
0.45 µm syringe filter
Procedure:
-
Sample Preparation: Prepare a stock solution of the Fmoc-amino acid by dissolving it in the sample solvent to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[14]
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at 220 nm[14]
-
Injection Volume: 20 µL
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is typically used. A starting point could be a gradient from 40% to 70% B over 25 minutes. This may need to be optimized for baseline separation of any impurities.[14]
-
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity by dividing the area of the main product peak by the total area of all peaks and multiplying by 100.
Mandatory Visualizations
The following diagrams illustrate key experimental workflows relevant to the use and analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fmoc-D-Asn(Trt)-OH Novabiochem 180570-71-2 [sigmaaldrich.com]
- 4. Fmoc-D-Asn(Trt)-OH CAS#: 180570-71-2 [m.chemicalbook.com]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. pepsynthllp.com [pepsynthllp.com]
- 8. rsc.org [rsc.org]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. advancedchemtech.com [advancedchemtech.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. thinksrs.com [thinksrs.com]
- 14. benchchem.com [benchchem.com]
Solubility of Fmoc-D-Asn(Trt)-OH in DMF: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Fmoc-D-Asn(Trt)-OH in N,N-Dimethylformamide (DMF), a critical parameter for its effective use in solid-phase peptide synthesis (SPPS). This document collates available data, presents detailed experimental protocols for solubility determination, and outlines the significance of its solubility profile in synthetic workflows.
Executive Summary
Fmoc-D-Asn(Trt)-OH is a protected amino acid building block essential for the synthesis of peptides containing D-asparagine. The trityl (Trt) protecting group on the side-chain amide is crucial not only for preventing side reactions during peptide coupling but also for significantly enhancing the solubility of the molecule in common organic solvents used in SPPS, such as DMF.[1][2][3] Compared to its counterpart without the side-chain protection, Fmoc-D-Asn-OH, which is known for its poor solubility in DMF, Fmoc-D-Asn(Trt)-OH dissolves readily, facilitating more efficient and reliable peptide synthesis.[1][2] This enhanced solubility ensures a homogeneous reaction mixture, which is critical for complete coupling reactions and the synthesis of high-purity peptides.[3][4]
Solubility Data
While qualitative descriptions consistently highlight the excellent solubility of Fmoc-D-Asn(Trt)-OH in DMF, specific quantitative data is not extensively published in the literature. However, information from suppliers and related compounds provides valuable insights.
Qualitative Solubility
Multiple sources confirm that Fmoc-D-Asn(Trt)-OH exhibits good to excellent solubility in standard peptide synthesis reagents, including DMF.[1][2][5] This is a key advantage over the unprotected Fmoc-Asn-OH, which has limited solubility in DMF.[1][3] The improved solubility is attributed to the bulky trityl group, which disrupts intermolecular hydrogen bonding that can lead to aggregation.
Quantitative Solubility Data
| Compound | Solvent | Solubility | Source |
| Fmoc-D-Asn(Trt)-OH | DMSO | 100 mg/mL (167.60 mM) with sonication | [6] |
| Fmoc-L-Gln(Trt)-OH | DMF | ~15.3 g/100 mL (from 1 mmole in 2 mL) | [4] |
| Fmoc-L-Gln(Trt)-OH | DMF | ~30.5 g/100 mL (from 25 mmole in 50 mL) | [4] |
Note: The solubility in DMSO for Fmoc-D-Asn(Trt)-OH is provided as a reference for its behavior in a polar aprotic solvent. The data for Fmoc-L-Gln(Trt)-OH in DMF is illustrative of the high solubility achievable with trityl-protected amino acids.
Experimental Protocols
For researchers requiring precise solubility data for their specific experimental conditions, the following protocols are provided.
Protocol for General Solubilization in DMF for SPPS
This protocol outlines the standard procedure for dissolving Fmoc-D-Asn(Trt)-OH for use in a coupling reaction.[7]
-
Weighing: Accurately weigh the required amount of Fmoc-D-Asn(Trt)-OH in a suitable vial.
-
Solvent Addition: Add the calculated volume of high-purity, amine-free DMF.
-
Initial Dissolution: Vortex the vial for 1-2 minutes to suspend the solid.
-
Sonication (If Necessary): If the solid does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes.
-
Gentle Warming (If Necessary): If solubility is still an issue, gently warm the solution to approximately 37°C with intermittent vortexing.[7]
-
Usage: Once fully dissolved, use the solution immediately for the coupling reaction to avoid any potential for precipitation.
Protocol for Determining Maximum Solubility in DMF
This protocol provides a method to determine the saturation solubility of Fmoc-D-Asn(Trt)-OH in DMF at a specific temperature. This method is adapted from a protocol for a similar compound.[4]
-
Preparation: Add an excess amount of Fmoc-D-Asn(Trt)-OH to a series of vials containing a known volume of DMF. The presence of undissolved solid is essential.
-
Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Sedimentation: Cease agitation and allow the vials to stand at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant.
-
Analysis: Determine the concentration of Fmoc-D-Asn(Trt)-OH in the supernatant using a suitable analytical method, such as HPLC with a calibration curve.
Visualized Workflows and Pathways
To aid in the understanding of the experimental processes, the following diagrams are provided.
Caption: Workflow for dissolving Fmoc-D-Asn(Trt)-OH in DMF.
Caption: Experimental workflow for determining solubility.
Significance in Solid-Phase Peptide Synthesis (SPPS)
The high solubility of Fmoc-D-Asn(Trt)-OH in DMF is a critical factor for the success of SPPS.[4] Poor solubility of protected amino acids can lead to several issues:
-
Incomplete Coupling Reactions: If the amino acid is not fully dissolved, its effective concentration in the reaction mixture is reduced, leading to incomplete coupling and the formation of deletion sequences in the final peptide.[4]
-
Aggregation: Undissolved particles can aggregate, which can block the lines of automated peptide synthesizers and lead to mechanical failures.
-
Lower Yields and Purity: Incomplete reactions and side reactions resulting from poor solubility contribute to lower overall yields and a less pure final product, necessitating more extensive purification.
The use of the trityl protecting group on the asparagine side chain effectively mitigates these issues by ensuring the amino acid derivative remains in solution throughout the coupling step.[3]
Conclusion
Fmoc-D-Asn(Trt)-OH is characterized by its excellent solubility in DMF, a property that is essential for its successful application in solid-phase peptide synthesis. While specific quantitative solubility data is limited, the qualitative consensus and data from similar compounds confirm its advantageous solubility profile. The protocols provided in this guide offer researchers the means to both effectively solubilize the compound for routine use and to determine its precise solubility under their specific experimental conditions. This understanding is key to optimizing peptide synthesis protocols and achieving high-purity peptide products.
References
A Technical Guide to Fmoc-D-Asn(Trt)-OH in Solid-Phase Peptide Synthesis
For researchers, scientists, and professionals in drug development, the purity and integrity of synthesized peptides are paramount. The incorporation of asparagine residues presents a notable challenge in solid-phase peptide synthesis (SPPS) due to the propensity of its side-chain amide to undergo dehydration, leading to the formation of aspartimide impurities.[1] This technical guide provides an in-depth overview of Fmoc-D-Asn(Trt)-OH, a critical building block designed to mitigate this issue, and offers a survey of its commercial suppliers, detailed experimental protocols, and a visual representation of its role in the SPPS workflow.
The Critical Role of the Trityl Protecting Group
The use of a trityl (Trt) protecting group on the side-chain amide of asparagine is a key strategy to prevent the formation of aspartimide during peptide synthesis.[1] This bulky protecting group sterically hinders the intramolecular cyclization that leads to this undesirable side reaction.[1] The Trityl group is stable under the basic conditions used for Fmoc deprotection but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.[2][3] Furthermore, Fmoc-Asn(Trt)-OH exhibits improved solubility in common SPPS solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) compared to its unprotected counterpart, which facilitates more efficient coupling reactions.[2][4]
Commercial Suppliers of Fmoc-D-Asn(Trt)-OH
A variety of chemical suppliers offer Fmoc-D-Asn(Trt)-OH, catering to the diverse needs of the research and drug development community. The following table summarizes the offerings from several prominent suppliers, providing a comparative overview of purity, available quantities, and pricing.
| Supplier | Purity | Available Quantities | Price (USD) | CAS Number |
| Sigma-Aldrich | ≥97% | 1 g, 5 g, 25 g | $96.00 (1g), $300.00 (5g), $823.00 (25g) | 180570-71-2 |
| ChemPep | --- | 25 g, 100 g | $300.00 (25g), $900.00 (100g) | 180570-71-2 |
| P3 BioSystems | --- | 1 g, 5 g, 25 g, 100 g | $25.00 (1g), $100.00 (5g), $475.00 (25g), $1,475.00 (100g) | 180570-71-2 |
| Biosynth | --- | 1 g, 2 g, 5 g | $194.70 (1g), $324.50 (2g) | 180570-71-2 |
| ChemScene | ≥97% | --- | --- | 180570-71-2 |
| Aapptec Peptides | --- | --- | --- | 180570-71-2 |
Experimental Protocol for Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized protocol for the incorporation of Fmoc-D-Asn(Trt)-OH into a peptide sequence using manual Fmoc-based SPPS. This protocol is intended as a guide and may require optimization for specific peptide sequences and scales.
Resin Swelling and Preparation
-
Place the desired amount of a suitable resin (e.g., Wang or Rink Amide resin) in a reaction vessel.
-
Add a sufficient volume of DMF to cover the resin.
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
-
Drain the DMF from the reaction vessel.
Fmoc Deprotection
-
Add a 20% solution of piperidine in DMF to the swelled resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the treatment with the 20% piperidine solution for another 5-10 minutes.
-
Thoroughly wash the resin with DMF (at least 5-7 times) to remove all traces of piperidine.
Amino Acid Coupling
-
In a separate vial, dissolve Fmoc-D-Asn(Trt)-OH (3-5 equivalents relative to the resin loading), a coupling agent such as HBTU (3-5 equivalents), and an additive like HOBt (3-5 equivalents) in DMF.
-
Add an activating agent, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature to allow for complete coupling.
-
To monitor the reaction, a small sample of the resin can be subjected to a Kaiser test; a negative result (colorless beads) indicates the completion of the coupling reaction.[5]
-
Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).[5]
Cleavage and Deprotection
-
After the full peptide sequence has been assembled, wash the peptide-resin with dichloromethane (DCM) (3-5 times) and dry it under a vacuum.[5]
-
Prepare a cleavage cocktail. A common formulation for peptides containing trityl-protected residues is "Reagent K," which consists of TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5 v/v).[5] For peptides without other sensitive residues, a simpler cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v) can be utilized.[5]
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[5]
-
Agitate the mixture at room temperature for 2-4 hours. Note that a longer cleavage time may be necessary for the complete removal of the Trt group from N-terminal asparagine residues.[2][5]
-
Filter the resin and collect the filtrate, which contains the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and then with DCM.
-
Combine all the filtrates and precipitate the peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry it under a vacuum.
Visualizing the SPPS Workflow
The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis involving the coupling of Fmoc-D-Asn(Trt)-OH.
Caption: A simplified workflow for a single coupling cycle in Fmoc-SPPS.
This diagram outlines the cyclical nature of solid-phase peptide synthesis, beginning with a resin-bound free amine, followed by the coupling of an Fmoc-protected amino acid, and subsequent deprotection to prepare for the addition of the next amino acid in the sequence.
Signaling Pathway and Experimental Logic
While Fmoc-D-Asn(Trt)-OH is a building block for peptide synthesis and not directly involved in biological signaling pathways, its correct incorporation is crucial for synthesizing peptides that can accurately probe these pathways. The logic behind its use is rooted in ensuring the fidelity of the final peptide product, which may be used as a substrate, inhibitor, or ligand in signaling studies. The prevention of aspartimide formation is a key step in maintaining the structural integrity of the synthesized peptide, thereby ensuring that its biological activity is not compromised by structural artifacts.
The following diagram illustrates the logical flow of preventing a common side reaction during peptide synthesis through the use of a protecting group.
Caption: Logic diagram illustrating the prevention of aspartimide formation.
This diagram contrasts the two potential outcomes during the activation of an asparagine residue in SPPS. The pathway on the left demonstrates how an unprotected side-chain amide can lead to the formation of an undesirable aspartimide impurity. The pathway on the right shows how the use of a trityl protecting group prevents this side reaction, leading to a high-purity final peptide product.
References
A Comprehensive Technical Guide to Fmoc-D-Asn-OH versus Fmoc-D-Asn(Trt)-OH for Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of Fmoc-D-Asn-OH and Fmoc-D-Asn(Trt)-OH for use in Solid-Phase Peptide Synthesis (SPPS). This document outlines the core chemical properties, performance in SPPS, and procedural considerations for both reagents, enabling informed decisions in peptide synthesis workflows.
Executive Summary
The choice between this compound and its side-chain protected counterpart, Fmoc-D-Asn(Trt)-OH, is a critical consideration in Solid-Phase Peptide Synthesis (SPPS). While both serve as building blocks for incorporating D-asparagine into a peptide sequence, their distinct chemical properties significantly impact solubility, coupling efficiency, and the propensity for side reactions. Fmoc-D-Asn(Trt)-OH is generally the preferred reagent due to its superior solubility in common SPPS solvents and its prevention of side-chain amide dehydration, a notorious side reaction associated with unprotected asparagine. This guide will delve into the technical details underpinning these differences, providing researchers with the necessary information to optimize their peptide synthesis strategies.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these two derivatives is essential to appreciate their behavior in SPPS. The key difference lies in the presence of the bulky trityl (Trt) protecting group on the side-chain amide of asparagine in Fmoc-D-Asn(Trt)-OH.
| Property | This compound | Fmoc-D-Asn(Trt)-OH |
| Molecular Weight | 354.36 g/mol | 596.67 g/mol |
| Appearance | White to off-white solid | White to off-white solid |
| Solubility in DMF | Poor/Barely soluble[1] | Readily soluble[2][3] |
| Solubility in NMP | Somewhat soluble[2][3] | Readily soluble |
Note: Specific quantitative solubility data in common SPPS solvents is not consistently reported in the literature. The provided information is based on qualitative descriptions from various sources.
Core Challenges with this compound in SPPS
The use of unprotected this compound in SPPS presents two major challenges that can significantly impact the yield and purity of the final peptide: poor solubility and side-chain dehydration.
Poor Solubility and its Impact on Coupling Efficiency
This compound exhibits limited solubility in standard SPPS solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP)[2][3][4]. This poor solubility can lead to several issues during the coupling step:
-
Incomplete Dissolution: The amino acid derivative may not fully dissolve in the solvent, leading to an inaccurate concentration of the activated species.
-
Aggregation: Undissolved particles can aggregate, hindering the reaction and potentially leading to blockages in automated synthesizers.
-
Reduced Coupling Efficiency: A lower effective concentration of the activated amino acid results in slower and less efficient coupling, leading to a higher incidence of deletion sequences in the final peptide product.
Side-Chain Dehydration: Formation of β-Cyanoalanine
A significant and irreversible side reaction when using unprotected Fmoc-Asn-OH is the dehydration of the side-chain amide to a nitrile, forming a β-cyanoalanine residue. This reaction is particularly prevalent during the activation step, especially with carbodiimide-based activators like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC)[1][5].
The formation of this byproduct introduces a significant impurity that is often difficult to separate from the desired peptide due to their similar properties. The presence of a nitrile group in place of the amide can also alter the biological activity of the peptide.
The Advantages of Fmoc-D-Asn(Trt)-OH in SPPS
The use of the trityl (Trt) protecting group on the side-chain amide of asparagine in Fmoc-D-Asn(Trt)-OH effectively mitigates the challenges associated with the unprotected derivative.
Enhanced Solubility
The bulky and hydrophobic trityl group significantly improves the solubility of the amino acid derivative in common organic solvents used in SPPS[2][3][4]. This enhanced solubility ensures complete dissolution, leading to more efficient and reliable coupling reactions.
Prevention of Side-Chain Dehydration
The trityl group protects the side-chain amide, preventing its dehydration to a nitrile during the activation step[1][5]. This eliminates a major source of impurities and leads to a cleaner crude peptide product.
Improved Purity of the Final Peptide
By preventing the formation of β-cyanoalanine and minimizing deletion sequences resulting from poor coupling efficiency, the use of Fmoc-D-Asn(Trt)-OH generally leads to significantly purer crude peptides. This, in turn, simplifies the purification process, often resulting in a higher overall yield of the final product.
Experimental Protocols
The following are generalized protocols for the coupling of this compound and Fmoc-D-Asn(Trt)-OH in manual SPPS. Optimization may be required based on the specific peptide sequence and resin.
Protocol for Coupling Fmoc-D-Asn(Trt)-OH using HATU/DIPEA
This protocol is recommended for routine coupling of Fmoc-D-Asn(Trt)-OH.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-D-Asn(Trt)-OH (3-5 equivalents)
-
HATU (2.9-4.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF.
-
Activation Solution Preparation: In a separate vessel, dissolve Fmoc-D-Asn(Trt)-OH and HATU in DMF. Add DIPEA to the solution and agitate for 1-2 minutes to pre-activate the amino acid.
-
Coupling Reaction: Add the activation solution to the resin.
-
Reaction Incubation: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling. A negative test (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF and then DCM to remove excess reagents and byproducts.
Protocol for Coupling this compound (with precautions)
Due to its poor solubility and propensity for side reactions, the use of this compound is generally discouraged. However, if its use is unavoidable, the following protocol with a non-carbodiimide coupling agent is recommended.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3-5 equivalents)
-
HBTU (3-5 equivalents)
-
DIPEA (6-10 equivalents)
-
DMF, peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF.
-
Amino Acid Dissolution: In a separate vessel, attempt to dissolve this compound in a minimal amount of DMF. Sonication may be required.
-
Activation and Coupling: Add HBTU and DIPEA to the amino acid suspension/solution and immediately add the mixture to the resin.
-
Reaction Incubation: Agitate the reaction mixture at room temperature for an extended period (2-4 hours).
-
Monitoring: Perform a Kaiser test. Double coupling may be necessary if the test is positive.
-
Washing: Thoroughly wash the resin with DMF and DCM.
Visualization of Key Concepts
SPPS Workflow
Caption: A generalized workflow for a single cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Side Reaction of this compound
Caption: Dehydration of the side-chain amide of this compound during activation to form a β-cyanoalanine residue.
Protective Role of the Trityl Group
Caption: The trityl group on the side-chain of Fmoc-D-Asn(Trt)-OH prevents dehydration during activation, leading to successful coupling.
Conclusion and Recommendations
For the synthesis of peptides containing D-asparagine, the use of Fmoc-D-Asn(Trt)-OH is strongly recommended over this compound. The trityl-protected derivative offers significant advantages in terms of solubility and the prevention of side-chain dehydration. These benefits translate to higher coupling efficiencies, reduced formation of impurities, and ultimately, a purer crude peptide that is easier to purify. While the initial cost of Fmoc-D-Asn(Trt)-OH may be higher, the savings in terms of failed syntheses, difficult purifications, and unreliable results make it the more economical and scientifically sound choice for researchers, scientists, and drug development professionals.
References
An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), the predominant method for chemically synthesizing peptides.[1] Developed as a milder alternative to the Boc/Benzyl approach, Fmoc-SPPS has become a cornerstone of peptide research and development, enabling the creation of complex peptides for a vast array of applications, from fundamental biological studies to the development of novel therapeutics.[1][2] This document will delve into the core principles, detailed experimental protocols, and critical considerations for successful peptide synthesis.
Core Principles of Fmoc Solid-Phase Peptide Synthesis
Fmoc-SPPS is a cyclical process that facilitates the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin.[1] The synthesis proceeds from the C-terminus to the N-terminus of the peptide.[1] The foundational principle of this methodology is the use of the base-labile Fmoc group for the temporary protection of the α-amino group of the amino acids.[1] This orthogonal protection strategy allows for the selective deprotection of the N-terminus under mild basic conditions, without affecting the acid-labile protecting groups on the amino acid side chains.[1][3]
The synthesis cycle consists of three primary steps:
-
Fmoc Deprotection: The removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide chain. This is typically achieved by treatment with a mild base, most commonly a 20-50% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4][5] The deprotection reaction proceeds via a β-elimination mechanism.[6]
-
Washing: Thorough washing of the resin is performed to remove the deprotection reagent and the cleaved Fmoc byproducts. This step is crucial to prevent side reactions in the subsequent coupling step.[1]
-
Amino Acid Coupling: The carboxyl group of the incoming Fmoc-protected amino acid is activated by a coupling reagent and then reacts with the newly exposed N-terminal amine of the resin-bound peptide to form a peptide bond.[7]
This cycle is repeated for each amino acid in the desired peptide sequence.
The Fmoc-SPPS Workflow
The entire process of Fmoc-SPPS can be broken down into four key stages: Resin Preparation, Chain Elongation, Cleavage and Deprotection, and finally, Purification and Analysis.[1]
Caption: High-level workflow of Fmoc solid-phase peptide synthesis.
Data Presentation: Key Parameters in Fmoc-SPPS
Successful peptide synthesis relies on the careful control of various parameters. The following tables summarize key quantitative data for different stages of the process.
Table 1: Common Resins for Fmoc-SPPS
| Resin Type | C-Terminal Functionality | Cleavage Conditions | Key Applications | Typical Loading Capacity (mmol/g) |
| Wang Resin | Carboxylic acid | Strong acid (e.g., 95% TFA) | General purpose synthesis of peptide acids.[8] | 0.7 - 1.0[9] |
| Rink Amide Resin | Amide | Strong acid (e.g., 95% TFA) | Synthesis of peptide amides.[8][10] | 0.6 - 1.0[9][11] |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Carboxylic acid | Very mild acid (e.g., 1-2% TFA in DCM) | Synthesis of protected peptide fragments.[1][8] | 1.0 - 2.0[12] |
| Sieber Amide Resin | Amide | Mild acid (e.g., 1-2% TFA in DCM) | Preparation of protected peptide amides.[1] | ~0.7 |
Table 2: Fmoc Deprotection Reagents and Conditions
| Reagent | Concentration | Solvent | Typical Reaction Time | Notes |
| Piperidine | 20% (v/v) | DMF | 3-10 minutes (often repeated once) | The most common deprotection agent.[4][6] The dibenzofulvene byproduct is scavenged by piperidine.[2] |
| Piperidine | 50% (v/v) | DMF | Shorter reaction times than 20% piperidine. | Can be used for more efficient Fmoc removal.[5] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 1-5% (v/v) | DMF | Faster than piperidine.[6][13] | Often used with a small amount of piperidine to scavenge dibenzofulvene. Not recommended for sequences containing Aspartic Acid (Asp) due to aspartimide formation.[13] |
| Piperazine/DBU/Formic Acid | 5% / 1% / 1% | DMF | An alternative to piperidine.[4] | Avoids the use of the more strictly controlled piperidine.[4] |
Table 3: Common Coupling Reagents and Additives
| Reagent Class | Examples | Activating Species | Key Features |
| Carbodiimides | DCC, DIC, EDC | O-acylisourea | DCC can form an insoluble urea byproduct.[14] DIC is preferred for SPPS as the byproduct is soluble.[14] Often used with additives to reduce racemization.[15][16] |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | HOBt or HOAt esters | Highly efficient and widely used.[7][16] HATU is particularly effective for difficult couplings.[6] |
| Phosphonium Salts | PyBOP, PyAOP | HOBt or HOAt esters | Achieve high coupling rates with few side reactions.[16] PyAOP is effective for coupling N-methyl amino acids.[14] |
| Additives | HOBt, HOAt, OxymaPure | N/A | Suppress racemization and accelerate coupling reactions.[6][15] |
Table 4: Cleavage Cocktails for Final Deprotection
| Reagent Cocktail | Composition (v/v) | Application |
| TFA/TIS/H₂O | 95% / 2.5% / 2.5% | General purpose for peptides without sensitive residues like Cys, Met, or Trp. |
| Reagent K | TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | A universal and robust cocktail for peptides containing multiple sensitive residues. |
| TFA/EDT/TIS/H₂O | 94% / 2.5% / 1% / 2.5% | Recommended for peptides containing Cys, Met, or Trp to minimize side reactions.[17] |
| TFA/H₂O | 95% / 5% | For peptides containing only Arg(Pbf) and no other sensitive residues.[17] |
Experimental Protocols
The following protocols provide a detailed methodology for the key stages of manual Fmoc-SPPS.
Protocol 1: Resin Preparation and First Amino Acid Loading (Wang Resin)
-
Resin Swelling: Place the desired amount of Wang resin (e.g., 1 g, with a typical loading of 0.7-1.0 mmol/g) in a reaction vessel. Add DMF to swell the resin for at least 1 hour.[8] After swelling, drain the DMF.
-
Amino Acid Activation: In a separate vial, dissolve 3-5 equivalents of the first Fmoc-amino acid and 3-5 equivalents of an activating agent (e.g., HOBt) in DMF. Add 3-5 equivalents of a carbodiimide coupling reagent (e.g., DIC) and allow the mixture to pre-activate for 15-20 minutes.[6]
-
Loading: Add the activated amino acid solution to the swollen resin. Add a catalytic amount of DMAP (0.1 equivalents).
-
Reaction: Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and Methanol (3 times).
-
Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride and a base (e.g., DIPEA or pyridine) in DMF for 30 minutes.
-
Final Washing: Wash the resin as in step 5 and dry under vacuum.
-
Loading Determination (Optional): The loading of the first amino acid can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed amount of resin with a known volume of 20% piperidine in DMF and measuring the absorbance of the fulvene-piperidine adduct at ~301 nm.[18]
Protocol 2: Chain Elongation Cycle
This cycle is repeated for each subsequent amino acid.
-
Fmoc Deprotection:
-
Washing: Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine and the Fmoc byproduct.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate 3-5 equivalents of the next Fmoc-amino acid with a suitable coupling reagent (e.g., HBTU/DIPEA or HATU/DIPEA) in DMF for a few minutes.[8]
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.[10]
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
Monitoring (Optional): The completion of the coupling reaction can be monitored using a qualitative color test, such as the Kaiser test (ninhydrin test), which detects free primary amines. A negative Kaiser test (yellow beads) indicates a complete reaction.[6]
Protocol 3: Cleavage and Side-Chain Deprotection
-
Resin Preparation: After the final elongation cycle, wash the peptidyl-resin with DCM and dry it thoroughly under vacuum.[17]
-
Cleavage Cocktail Preparation: In a fume hood, prepare the appropriate cleavage cocktail based on the amino acid composition of the peptide (see Table 4). For a general-purpose cleavage, use a mixture of TFA/TIS/water (95:2.5:2.5). Prepare approximately 10 mL of cocktail per gram of resin.[19]
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dried resin.[17]
-
Incubation: Allow the reaction to proceed for 1.5-2 hours at room temperature with occasional swirling.[8][20] Peptides with multiple arginine residues may require longer cleavage times.[21]
-
Peptide Precipitation:
-
Filter the resin and collect the TFA filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
In a separate centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).[17]
-
Slowly add the TFA solution to the cold ether while stirring to precipitate the crude peptide.
-
-
Isolation:
-
Incubate the ether-peptide mixture at -20°C for at least 1 hour to maximize precipitation.[17]
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold ether two more times to remove residual scavengers and organic impurities.
-
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Key Chemical Mechanisms and Pathways
The following diagrams illustrate the core chemical transformations in Fmoc-SPPS.
Caption: Mechanism of Fmoc deprotection using piperidine.
Caption: Logical workflow for amino acid activation and coupling.
Conclusion
Fmoc solid-phase peptide synthesis is a powerful and versatile technique that has revolutionized the field of peptide chemistry. Its mild reaction conditions and the orthogonality of its protecting group strategy make it suitable for the synthesis of a wide range of peptides, including those with post-translational modifications.[2] By understanding the core principles, carefully selecting reagents, and adhering to optimized protocols, researchers can successfully synthesize high-quality peptides for their specific research and development needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. genscript.com [genscript.com]
- 6. chempep.com [chempep.com]
- 7. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. bachem.com [bachem.com]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. peptide.com [peptide.com]
- 16. bachem.com [bachem.com]
- 17. benchchem.com [benchchem.com]
- 18. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 19. scribd.com [scribd.com]
- 20. peptide.com [peptide.com]
- 21. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
The Trityl Protecting Group for Asparagine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate process of solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is paramount to achieving high-purity, full-length peptides. The amino acid asparagine (Asn), with its side-chain amide, presents a significant challenge. During the activation of the carboxylic acid for coupling, the side-chain amide is susceptible to dehydration, leading to the formation of a β-cyanoalanine residue, an irreversible and undesirable modification. Furthermore, the unprotected Fmoc-Asn-OH building block exhibits poor solubility in common SPPS solvents, complicating handling and reducing coupling efficiency.
The trityl (Trt) protecting group offers a robust solution to these challenges. This bulky, acid-labile group effectively shields the asparagine side-chain amide, preventing dehydration and other side reactions. Its introduction also dramatically improves the solubility of the Fmoc-asparagine derivative. This technical guide provides an in-depth overview of the function of the trityl protecting group for asparagine, supported by quantitative data, detailed experimental protocols, and workflow visualizations.
Core Function of the Trityl Group in Asparagine Protection
The primary role of the trityl group in the context of asparagine is twofold:
-
Prevention of Side-Chain Dehydration: The bulky triphenylmethyl (trityl) group provides steric hindrance around the side-chain amide of asparagine. This steric shield effectively prevents the intramolecular cyclization and subsequent dehydration to a nitrile (β-cyanoalanine) during the activation step of peptide coupling, particularly when using carbodiimide-based reagents.[1][2][3] The use of Fmoc-Asn(Trt)-OH leads to significantly purer peptides compared to its unprotected counterpart.[1][4][5]
-
Enhanced Solubility: Unprotected Fmoc-Asn-OH has very low solubility in common SPPS solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[6] This poor solubility can lead to incomplete dissolution and inefficient coupling reactions. The attachment of the hydrophobic trityl group to the side chain dramatically increases the solubility of the Fmoc-Asn(Trt)-OH derivative, making it "readily soluble" in these solvents.[2][7][8] This ensures a homogeneous reaction mixture and promotes efficient and complete coupling.
Orthogonal Protection Strategy
The trityl group is a cornerstone of the orthogonal protection strategy in Fmoc-based SPPS.[9] It is stable under the mildly basic conditions required for the removal of the Nα-Fmoc group (typically 20% piperidine in DMF) but is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.[2] This differential lability allows for the selective deprotection of the N-terminus for chain elongation without affecting the side-chain protection.
Data Presentation
The following tables summarize the key quantitative and qualitative data regarding the use of the trityl protecting group for asparagine.
Table 1: Solubility Comparison of Fmoc-Asparagine Derivatives
| Compound | Solvent | Solubility | Reference(s) |
| Fmoc-Asn-OH | Water | <0.00005 g/L | [10] |
| Fmoc-Asn-OH | DMF | Very low / Barely soluble | [6][7] |
| Fmoc-Asn(Trt)-OH | DMF / NMP | Readily soluble / Good solubility | [2][4][8] |
Table 2: Prevention of Side Reactions
| Asparagine Derivative | Side Reaction | Prevention Efficiency | Detection of Side Product | Reference(s) |
| Fmoc-Asn-OH | Dehydration to β-cyanoalanine | Low (prone to side reaction) | Mass spectrometry (mass loss of 18 Da) | [1] |
| Fmoc-Asn(Trt)-OH | Dehydration to β-cyanoalanine | High (effectively prevents side reaction) | - | [1][2][3] |
Table 3: Deprotection Conditions and Considerations
| Protecting Group | Deprotection Reagent | Standard Conditions | Considerations | Reference(s) |
| Trityl (Trt) | Trifluoroacetic Acid (TFA) | 95% TFA with scavengers (e.g., TIS, water) for 1-3 hours. | Deprotection can be sluggish for N-terminal Asn(Trt) residues, potentially requiring extended cleavage times (up to 4 hours or more). | [11][12] |
Experimental Protocols
Protocol 1: Coupling of Fmoc-Asn(Trt)-OH in SPPS
This protocol describes the manual coupling of Fmoc-Asn(Trt)-OH to a resin-bound peptide with a free N-terminal amine using HBTU as the activating agent.
Materials:
-
Peptide-resin with a free N-terminus
-
Fmoc-Asn(Trt)-OH
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 20 minutes at room temperature to remove the N-terminal Fmoc group.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Activation of Fmoc-Asn(Trt)-OH:
-
In a separate vial, dissolve Fmoc-Asn(Trt)-OH (3-5 equivalents relative to the resin loading) and HBTU (2.9-4.9 equivalents) in DMF.
-
Add DIPEA (6-8 equivalents) to the solution.
-
Allow the solution to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Drain the wash DMF from the deprotected peptide-resin.
-
Immediately add the activated Fmoc-Asn(Trt)-OH solution to the resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
-
Washing:
-
Drain the coupling solution from the resin.
-
Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
Wash the resin with DCM (3 times) and dry under vacuum if the synthesis is to be stopped.
-
Protocol 2: Cleavage and Deprotection of Peptides Containing Asn(Trt)
This protocol describes the global deprotection of the peptide and its cleavage from the resin using a standard TFA cocktail.
Materials:
-
Dry peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation:
-
After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with DCM (3 times) to remove residual DMF.
-
Dry the resin under vacuum for at least 1 hour.
-
-
Cleavage Cocktail Preparation:
-
In a fume hood, prepare the cleavage cocktail. A standard "Reagent B" cocktail consists of TFA/Water/TIS in a ratio of 95:2.5:2.5 (v/v/v).[13]
-
For a 0.1 mmol scale synthesis, 5-10 mL of the cocktail is typically sufficient.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dry peptide-resin in a reaction vessel.
-
Agitate the mixture at room temperature. For most peptides, a reaction time of 2-3 hours is sufficient. For peptides with an N-terminal Asn(Trt) residue, extend the cleavage time to 4 hours or longer.[12] The reaction mixture may turn yellow, indicating the formation of the trityl cation.[14]
-
-
Peptide Precipitation:
-
Filter the cleavage mixture to separate the resin from the peptide-containing TFA solution.
-
Wash the resin with a small volume of fresh TFA and combine the filtrates.
-
Add the combined TFA filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
-
Peptide Isolation and Washing:
-
Centrifuge the ether suspension to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers and cleavage byproducts.
-
-
Drying:
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-Asn(Trt)-OH.
Caption: The principle of orthogonal protection in Fmoc-SPPS with the Trityl group.
Conclusion
The trityl protecting group is an indispensable tool for the successful incorporation of asparagine in Fmoc-based solid-phase peptide synthesis. Its ability to prevent the deleterious side reaction of nitrile formation and to significantly enhance the solubility of the Fmoc-asparagine building block directly translates to higher purity and yield of the final peptide product. While challenges such as the slow deprotection of N-terminal Asn(Trt) residues exist, these can be overcome with optimized protocols. A thorough understanding of the principles and methodologies outlined in this guide will enable researchers, scientists, and drug development professionals to effectively utilize the trityl protecting group for asparagine in the synthesis of complex and high-quality peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. nbinno.com [nbinno.com]
- 4. ≥97.0%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 5. nbinno.com [nbinno.com]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. advancedchemtech.com [advancedchemtech.com]
- 9. peptide.com [peptide.com]
- 10. FMOC-Asn(Trt)-OH N-a-Fmoc-N- -trityl-L-asparagine Novabiochem 132388-59-1 [sigmaaldrich.com]
- 11. Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Core Principles of Incorporating D-Amino Acids into Peptides
Introduction: The Stereochemical Advantage of D-Amino Acids
In the landscape of peptide-based drug development, overcoming the inherent limitations of native peptides, such as poor stability against enzymatic breakdown, is a primary challenge.[1] Nature predominantly utilizes L-amino acids to construct proteins and peptides.[1] Consequently, proteases, the enzymes responsible for peptide degradation in the body, have evolved to be highly specific for cleaving peptide bonds involving L-amino acids.[1][2] The strategic incorporation of D-amino acids, which are the non-superimposable mirror images (enantiomers) of their L-counterparts, offers a powerful solution to this problem.[1]
By introducing D-amino acids into a peptide sequence, the peptide backbone becomes sterically hindered and is no longer an ideal substrate for most endogenous proteases.[2][3] This modification confers significant resistance to enzymatic degradation, thereby increasing the peptide's in vivo half-life and bioavailability.[4][5] While D-amino acids are rare in higher organisms, they are found in some natural products, such as in the cell walls of bacteria and the venom of certain animals.[1][2] Beyond enhancing stability, the inclusion of D-amino acids can also modulate a peptide's secondary structure, receptor affinity, and overall biological activity, making it a cornerstone of modern peptide chemistry.[3][4][6]
Core Strategies for D-Amino Acid Incorporation
The introduction of D-amino acids into a peptide sequence can be achieved through several methods, with chemical synthesis being the most prevalent and versatile.
Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)
Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the most common and robust method for preparing peptides containing D-amino acids.[1] The process involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support.[7] The workflow for incorporating D-amino acids is analogous to that for L-amino acids, utilizing the corresponding Fmoc-protected D-amino acid derivatives.[8]
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"];
// Define nodes Resin [label="Resin Swelling\n(e.g., Rink Amide in DMF)"]; Coupling1 [label="First D-Amino Acid Coupling\n(Fmoc-D-AA-OH, DIC, HOBt)"]; Wash1 [label="Washing\n(DMF, DCM)"]; Deprotect1 [label="Fmoc Deprotection\n(20% Piperidine in DMF)"]; Wash2 [label="Washing\n(DMF, DCM)"]; Coupling2 [label="Coupling of Subsequent Amino Acids\n(L- or D-Fmoc-AA-OH, HBTU, DIPEA)"]; Wash3 [label="Washing\n(DMF, DCM)"]; Repeat [label="Repeat Deprotection,\nCoupling, and Washing Cycles", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Deprotect_Final [label="Final Fmoc Deprotection"]; Cleavage [label="Cleavage from Resin &\nSide-Chain Deprotection\n(TFA Cocktail)"]; Purify [label="Purification & Analysis\n(RP-HPLC, Mass Spectrometry)"];
// Define edges Resin -> Coupling1 [label="1"]; Coupling1 -> Wash1 [label="2"]; Wash1 -> Deprotect1 [label="3"]; Deprotect1 -> Wash2 [label="4"]; Wash2 -> Coupling2 [label="5"]; Coupling2 -> Wash3 [label="6"]; Wash3 -> Repeat [label="n-1 cycles"]; Repeat -> Deprotect_Final [label=""]; Deprotect_Final -> Cleavage [label=""]; Cleavage -> Purify [label=""]; }
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Enzymatic Incorporation
While less common for custom peptide synthesis, enzymatic methods can be employed for D-amino acid incorporation. These strategies leverage the reverse reaction of certain enzymes or utilize enzymes with altered specificity.
-
Protease-Catalyzed Ligation: Some proteases, which normally hydrolyze peptide bonds, can be used in reverse to form them under specific conditions (e.g., in organic solvents or frozen aqueous solutions).[9] By using a D-amino acid ester as a substrate, it can be enzymatically ligated to the N-terminus of a peptide acceptor.
-
D-Amino Acid Specific Enzymes: Certain enzymes, such as D-alanine-D-alanine ligase, are naturally involved in processes that utilize D-amino acids (e.g., bacterial cell wall synthesis) and can be used for specific dipeptide synthesis.[10] Additionally, researchers have explored engineering D-amino acid specific proteases to catalyze the ligation of L-peptides, preventing non-specific cleavage of the product.[3]
Caption: Conceptual diagram of enzymatic ligation of a D-amino acid.
In Vivo and In Vitro Biosynthesis
Incorporating D-amino acids into peptides via ribosomal synthesis is not a naturally occurring process in most organisms.[11] However, advanced synthetic biology techniques have made it possible in controlled systems. This typically involves using a chemically pre-charged suppressor tRNA to deliver the D-amino acid in response to a stop codon (e.g., UAG) engineered into the mRNA sequence.[11][12] While powerful for research, this method is complex and primarily used for producing proteins with single D-amino acid substitutions in laboratory settings, such as in cell-free expression systems or Xenopus oocytes.[11][12]
Impact of D-Amino Acid Incorporation
The substitution of an L-amino acid with its D-enantiomer can have profound effects on the peptide's physicochemical and biological properties.
Enhanced Proteolytic Stability
The most significant advantage of D-amino acid incorporation is the dramatic increase in resistance to degradation by proteases.[5][13] This translates to a longer biological half-life, which is a critical attribute for therapeutic peptides.[5]
Table 1: Comparison of Proteolytic Stability for L-Peptides and their D-Amino Acid Analogs
| Peptide | Modification | Assay Condition | Half-Life / % Remaining | Analytical Method | Reference(s) |
|---|---|---|---|---|---|
| KKVVFKVKFKK | All L-amino acids | Serum | Rapid degradation | Not Specified | [6] |
| KKVVFKVKFKK | All D-amino acids | Serum | Greatly improved stability | Not Specified | [6] |
| RDP215 | All L-amino acids | 25% Human Serum | ~50% degraded after 4h | SDS-PAGE | [5][13] |
| 9D-RDP215 | L-Arg9 -> D-Arg9 | 25% Human Serum | >90% intact after 24h | SDS-PAGE | [5][13] |
| p53(15-29) | All L-amino acids | Human Serum | Rapid degradation | Not Specified | [14] |
| Retro-inverso p53(15-29) | All D-amino acids (reversed sequence) | Human Serum | Resistant to degradation | Not Specified | [14] |
| A20FMDV2 | Native | Rat Serum | ~0% after 24h | RP-HPLC | [15] |
| tp-TPTGTQ-tpt | D-amino acids at termini | Human Serum | Completely stable | Not Specified |[2] |
Effects on Bioactivity and Receptor Binding
Replacing an L-amino acid with a D-amino acid alters the local stereochemistry and can change the peptide's overall conformation.[6] This can impact how the peptide interacts with its biological target, such as a G-protein coupled receptor (GPCR).[16] The outcome can be a decrease, an increase, or no change in binding affinity and subsequent signaling.[6] In some cases, D-amino acid substitution can even convert an agonist into an antagonist. The placement of the D-amino acid is critical; substitutions in the middle of a sequence may disrupt essential secondary structures like alpha-helices, leading to a loss of activity, whereas terminal substitutions are often better tolerated.[6]
Table 2: Receptor Binding Affinity of L-Peptides vs. D-Amino Acid Analogs
| Peptide Analog | Target Receptor | Binding Affinity (Ki, nM) | Comment | Reference(s) |
|---|---|---|---|---|
| Neurotensin(8-13) | Rat Neurotensin Receptor | 3.5 ± 0.4 | Native L-peptide | [1] |
| [D-Tyr11]-Neurotensin(8-13) | Rat Neurotensin Receptor | 1.8 ± 0.2 | Increased affinity | [1] |
| [D-Pro10]-Neurotensin(8-13) | Rat Neurotensin Receptor | 280 ± 30 | Decreased affinity |[1] |
Caption: D-amino acid substitution can alter receptor binding and modulate signaling.
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of D-amino acid-containing peptides.
Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a standard manual Fmoc-SPPS cycle for incorporating a D-amino acid.[1][4]
Materials:
-
Fmoc-Rink Amide resin (or other appropriate resin)
-
Fmoc-protected L- and D-amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Deprotection solution: 20% piperidine in DMF (v/v)
-
Activation/Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (1-hydroxybenzotriazole), DIC (N,N'-diisopropylcarbodiimide)
-
Base: DIPEA (N,N-diisopropylethylamine)
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
Methodology:
-
Resin Preparation: Swell the resin in DMF in a reaction vessel for at least 30-60 minutes.[4]
-
Fmoc Deprotection: Drain the DMF, add the deprotection solution to the resin, and agitate for 5-20 minutes. Drain and repeat once.[1]
-
Washing: Wash the resin extensively with DMF, DCM, and MeOH to remove residual piperidine.[1][17]
-
Amino Acid Coupling: a. In a separate vial, pre-activate the Fmoc-protected D-amino acid (3-5 equivalents) by dissolving it with an activating agent (e.g., HBTU/HOBt or DIC/HOBt) and a base (DIPEA, if using HBTU) in DMF.[1][17] b. Add the activated amino acid solution to the deprotected peptide-resin. c. Agitate the mixture for 1-4 hours at room temperature.[1]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF and DCM.[4]
-
Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the sequence.[17]
-
Final Cleavage: After the final amino acid is coupled and deprotected, wash the peptide-resin with DCM and dry it. Add the cleavage cocktail and agitate for 2-4 hours.[4]
-
Peptide Precipitation & Purification: Filter the resin and precipitate the crude peptide from the filtrate using cold diethyl ether. Purify the peptide using reverse-phase HPLC (RP-HPLC) and confirm its identity by mass spectrometry.[17][18]
Protocol: Protease Stability Assay
This assay evaluates the resistance of a peptide to enzymatic degradation in serum or by a specific protease.[1][19]
Materials:
-
L- and D-amino acid-containing peptides
-
Human or animal serum/plasma, or a specific protease (e.g., trypsin, chymotrypsin)
-
Assay buffer (e.g., Phosphate-buffered saline, pH 7.4)
-
Quenching solution (e.g., 10% Trichloroacetic acid (TCA) or Acetonitrile)
-
Incubator or water bath at 37°C
-
RP-HPLC system
Methodology:
-
Preparation: Prepare stock solutions of the peptides and the protease/serum in the assay buffer.[1]
-
Incubation: In a microcentrifuge tube, add the peptide to pre-warmed (37°C) serum or protease solution to initiate the reaction. The final peptide concentration is typically in the low micromolar range.[1][19]
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.[20]
-
Quenching: Immediately stop the enzymatic reaction by adding the aliquot to the quenching solution.[1][20]
-
Protein Precipitation: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.[20]
-
Analysis: Analyze the supernatant by RP-HPLC. The amount of intact peptide is quantified by integrating the area of the corresponding peak.[1]
-
Data Interpretation: Plot the percentage of remaining intact peptide against time to determine the peptide's half-life (t½) under the assay conditions.[20]
Protocol: Receptor-Ligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a peptide analog for its target receptor.[1][21]
Materials:
-
Cell membranes prepared from a cell line overexpressing the target receptor.[1]
-
Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) known to bind the receptor.
-
Unlabeled test peptides (L- and D-analogs).
-
Assay buffer (e.g., Tris-HCl with MgCl₂ and BSA).
-
96-well plates and a filter harvesting system.
-
Scintillation counter.
Methodology:
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, and increasing concentrations of the unlabeled test peptide.[1]
-
Initiation: Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[1]
-
Termination: Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor peptide. Use non-linear regression to fit the data to a sigmoidal dose-response curve and calculate the IC₅₀ (the concentration of test peptide that inhibits 50% of specific radioligand binding). The Ki can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.
Conclusion
The incorporation of D-amino acids is a validated and powerful strategy in medicinal chemistry to enhance the therapeutic potential of peptides.[1] By conferring resistance to proteolytic degradation, D-amino acid substitution directly addresses one of the most significant liabilities of peptide-based drugs, leading to improved pharmacokinetic profiles.[1][4] While the effects on bioactivity must be carefully evaluated for each substitution, the rational design of D-amino acid-containing peptides allows for the fine-tuning of their stability, structure, and function. As synthesis and analysis techniques continue to advance, the strategic use of D-amino acids will undoubtedly continue to fuel the development of novel and more effective peptide therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. journals.asm.org [journals.asm.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. lifetein.com [lifetein.com]
- 15. benchchem.com [benchchem.com]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. Scholarly Commons - Research & Creativity Showcase: Solid-Phase Peptide Synthesis of d-Amino Acids [scholarlycommons.pacific.edu]
- 18. benchchem.com [benchchem.com]
- 19. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 20. benchchem.com [benchchem.com]
- 21. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocol for Manual Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Fmoc-D-Asn(Trt)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the manual solid-phase peptide synthesis (SPPS) of peptides incorporating Fmoc-D-Asn(Trt)-OH. This protocol is designed to ensure high-purity peptide products by leveraging the specific chemical properties of the trityl (Trt) protecting group for the asparagine side chain.
The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary, base-labile protecting group for the α-amino group.[1] The trityl (Trt) group protects the side-chain amide of asparagine. This protection is critical as it prevents potential side reactions, most notably the dehydration of the amide to a nitrile during the amino acid activation step.[1][2] Furthermore, the presence of the bulky Trt group significantly enhances the solubility of the amino acid derivative in common SPPS solvents like N,N-dimethylformamide (DMF), promoting more efficient and complete coupling reactions.[2][3] The Trt group is acid-labile and is removed during the final cleavage step with trifluoroacetic acid (TFA).[3]
This protocol outlines the standard cycle of Fmoc-SPPS, including resin preparation, deprotection, coupling, and final cleavage, with specific considerations for peptides containing the D-Asn(Trt) residue.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the synthesis protocol.
Table 1: Reagents for a Standard 0.1 mmol Synthesis Scale
| Reagent/Component | Equivalents (relative to resin loading) | Typical Amount (for 0.1 mmol scale) | Purpose |
| Fmoc-D-Asn(Trt)-OH | 3 - 5 | 179 - 298 mg | Amino acid building block |
| HBTU / HATU | 3 - 5 | 114 - 190 mg (HBTU) | Coupling/Activating reagent |
| HOBt (if using HBTU) | 3 - 5 | 41 - 68 mg | Activation additive, reduces racemization |
| DIPEA | 6 - 10 | 105 - 174 µL | Base for activation and neutralization |
| 20% Piperidine in DMF | N/A | 5 - 8 mL per deprotection step | Fmoc deprotection |
| DMF / NMP | N/A | As required for swelling and washing | Primary solvent |
Table 2: Standard Cleavage Cocktail Composition
| Component | Volume Percentage | Purpose |
| Trifluoroacetic Acid (TFA) | 95% | Cleaves peptide from resin and removes acid-labile side-chain protecting groups (e.g., Trt, Boc, tBu).[3] |
| Triisopropylsilane (TIS) | 2.5% | Scavenger to trap reactive cations (e.g., trityl cation) and prevent side reactions.[3][4][5] |
| Deionized Water | 2.5% | Scavenger and facilitates hydrolysis of resin linkage.[3][5] |
Table 3: Typical Reaction Parameters
| Step | Parameter | Value/Duration | Temperature |
| Resin Swelling | Time | 30 - 60 minutes | Room Temperature |
| Fmoc Deprotection | Time | 2 x 5-10 minutes | Room Temperature |
| Coupling Reaction | Time | 1 - 2 hours | Room Temperature |
| Final Cleavage | Time | 2 - 3 hours* | Room Temperature |
*Note: If the D-Asn(Trt) residue is at the N-terminus of the peptide, cleavage time may need to be extended to 4 hours or more to ensure complete removal of the Trt group.[2][5]
Experimental Workflow and Signaling Pathway Diagrams
Caption: General workflow for manual Solid-Phase Peptide Synthesis (SPPS).
Caption: Logical relationship of components in the final cleavage step.
Detailed Experimental Protocol
This protocol is suitable for a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.
Step 1: Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., 100-150 mg of Rink Amide or Wang resin with a loading capacity of 0.6-1.0 mmol/g) into a fritted reaction vessel.[1][4]
-
Add approximately 5-10 mL of DMF per gram of resin to cover the beads.[1]
-
Agitate the resin gently (e.g., using a shaker or nitrogen bubbling) for 30-60 minutes at room temperature to allow for complete swelling.[1][4]
-
Drain the DMF from the reaction vessel.
Step 2: Fmoc Group Deprotection
-
Add a 20% (v/v) solution of piperidine in DMF to the swelled resin (approx. 5 mL).[1]
-
Agitate the mixture for 5-10 minutes at room temperature.[1]
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete Fmoc removal.[1]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times, ~5 mL each) to remove all traces of piperidine.[1]
Step 3: Coupling of Fmoc-D-Asn(Trt)-OH
-
Amino Acid Activation (Pre-activation): In a separate vial, dissolve Fmoc-D-Asn(Trt)-OH (3-5 eq., e.g., 0.3-0.5 mmol) and a coupling reagent such as HBTU (3-5 eq.) with HOBt (3-5 eq.) in a minimal amount of DMF (~2-3 mL).[1]
-
Add DIPEA (6-10 eq., e.g., 0.6-1.0 mmol) to the amino acid solution.[1]
-
Allow the mixture to pre-activate for 1-2 minutes at room temperature. The solution may change color.[1]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature.[1]
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling.[1]
-
Take a few beads from the vessel, wash them with DMF and ethanol, and dry them.
-
Add Kaiser test reagents as per the manufacturer's instructions (typically ninhydrin-based).[6]
-
A blue or purple color indicates the presence of free primary amines and an incomplete reaction. A yellow or colorless result indicates a complete coupling.
-
-
If the Kaiser test is positive, extend the reaction time or perform a second coupling with a freshly prepared activated amino acid solution.
-
Once the Kaiser test is negative, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then Dichloromethane (DCM) (3 times) to prepare for the next cycle.
Step 4: Peptide Elongation
Repeat Step 2 (Fmoc Deprotection) and Step 3 (Coupling) for each subsequent amino acid in the peptide sequence.
Step 5: Final Cleavage and Side-Chain Deprotection
-
After the final coupling and subsequent Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by DCM, and finally methanol. Dry the resin completely under a high vacuum for at least 1 hour.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O. (Caution: Work in a well-ventilated fume hood. TFA is highly corrosive).
-
Add the cleavage cocktail to the dry peptide-resin (approx. 5-10 mL per 100 mg of resin).[7]
-
Agitate the mixture gently at room temperature for 2-3 hours.[8]
-
Filter the resin and collect the filtrate, which contains the cleaved peptide, into a clean collection tube.[9]
-
Wash the resin with a small amount of fresh cleavage cocktail or neat TFA and combine the filtrates.[9]
Step 6: Peptide Precipitation and Isolation
-
In a fume hood, precipitate the peptide by adding the TFA filtrate dropwise into a 10-fold volume of ice-cold diethyl ether.[1][9]
-
A white precipitate of the crude peptide should form.[9]
-
Allow the mixture to stand at -20°C for at least 30-60 minutes to maximize precipitation.
-
Centrifuge the suspension to pellet the crude peptide.[1]
-
Carefully decant the ether.
-
Wash the peptide pellet by resuspending it in fresh cold diethyl ether and centrifuging again. Repeat this wash step 2-3 times to remove scavengers and other organic-soluble impurities.[1][9]
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[1]
Step 7: Purification and Analysis
-
Dissolve the crude peptide in a suitable solvent system (e.g., a water/acetonitrile mixture containing 0.1% TFA).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[1][10]
-
Analyze the purified fractions by mass spectrometry to confirm the correct molecular weight and assess purity.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. advancedchemtech.com [advancedchemtech.com]
- 3. nbinno.com [nbinno.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. benchchem.com [benchchem.com]
- 6. wernerlab.weebly.com [wernerlab.weebly.com]
- 7. peptide.com [peptide.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
Application Notes and Protocols for Automated Synthesizer Incorporation of Fmoc-D-Asn-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids, such as D-isomers, into peptide sequences is a pivotal strategy in modern drug discovery. Peptides containing D-amino acids often exhibit enhanced stability against proteolytic degradation and can possess unique biological activities. D-Asparagine (D-Asn), in particular, can be a key component in designing peptides with improved pharmacokinetic profiles.
However, the solid-phase peptide synthesis (SPPS) of peptides containing D-Asparagine presents challenges. Similar to its L-enantiomer, the side chain of D-Asparagine is susceptible to side reactions, primarily dehydration to a nitrile derivative and base-catalyzed aspartimide formation during the Fmoc-deprotection step.[1][2] These side reactions can lead to a mixture of products, including racemization and the formation of β-peptide linkages, compromising the purity and activity of the final peptide.[3][4]
These application notes provide a comprehensive guide to the successful incorporation of Fmoc-D-Asn-OH in automated Fmoc-based SPPS, with a focus on mitigating side reactions and optimizing peptide purity and yield. The use of a side-chain protecting group, most commonly the trityl (Trt) group, is strongly recommended.[2]
Key Considerations for Incorporating this compound
Side-Chain Protection: The primary challenge in incorporating asparagine residues is the reactivity of the side-chain amide. To prevent undesirable side reactions, the use of a side-chain protected asparagine derivative is crucial.
-
Fmoc-D-Asn(Trt)-OH: This is the most widely recommended derivative for automated SPPS.[5] The bulky trityl (Trt) group offers several advantages:
-
Prevents Dehydration: It effectively shields the side-chain amide from dehydration to a nitrile, a common side reaction when using carbodiimide-based coupling reagents like DIC and DCC.[1][2]
-
Enhances Solubility: Fmoc-D-Asn(Trt)-OH exhibits significantly better solubility in common SPPS solvents such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) compared to the unprotected form.[6] This improved solubility ensures efficient and complete coupling reactions.
-
Minimizes Aspartimide Formation: The steric hindrance provided by the Trt group helps to reduce the incidence of base-catalyzed aspartimide formation during piperidine-mediated Fmoc deprotection.[4]
-
-
Unprotected this compound: The use of unprotected this compound is strongly discouraged in automated synthesis due to its low solubility and high propensity for side reactions, which lead to lower purity and yield of the target peptide.[2][6]
Data Presentation: Comparison of Protected vs. Unprotected this compound
| Parameter | This compound (Unprotected) | Fmoc-D-Asn(Trt)-OH (Protected) | Reference(s) |
| Solubility in DMF/NMP | Low to very low | Good | [6] |
| Risk of Side-Chain Dehydration (Nitrile Formation) | High, especially with carbodiimide activators | Negligible | [1][2] |
| Risk of Aspartimide Formation | High | Minimized | [4] |
| Coupling Efficiency | Often incomplete due to poor solubility and aggregation | High | [6] |
| Expected Crude Peptide Purity | Lower, with significant byproducts | Significantly higher | |
| Overall Yield | Generally reduced | Generally higher | [6] |
Experimental Protocols
Protocol 1: Automated Solid-Phase Peptide Synthesis Incorporating Fmoc-D-Asn(Trt)-OH
This protocol outlines a standard procedure for an automated peptide synthesizer. Parameters may need to be optimized based on the specific peptide sequence and synthesizer model.
Materials:
-
Fmoc-D-Asn(Trt)-OH
-
Appropriate solid support (e.g., Rink Amide resin for C-terminal amides)[7]
-
Fmoc-protected amino acids
-
Coupling Reagents:
-
Option A (Uronium/Aminium based): HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[8]
-
Option B (Carbodiimide based): DIC (N,N'-Diisopropylcarbodiimide) with an additive like OxymaPure® or HOBt (Hydroxybenzotriazole)[3][9]
-
-
Bases: DIPEA (N,N-Diisopropylethylamine) or Collidine[8]
-
Solvents: High-purity DMF, Dichloromethane (DCM)
-
Deprotection Solution: 20% (v/v) Piperidine in DMF. (Optional: containing 0.1 M HOBt to suppress aspartimide formation)[3][4]
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/TIS 82.5:5:5:5:2.5) or TFA/TIS/water (95:2.5:2.5)[6]
-
Cold diethyl ether
Automated Synthesizer Program:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for an initial 3-5 minutes.
-
Drain the deprotection solution.
-
Treat the resin again with 20% piperidine in DMF for 10-15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 cycles).
-
-
Coupling of Fmoc-D-Asn(Trt)-OH:
-
Amino Acid Preparation: In a separate vial, dissolve Fmoc-D-Asn(Trt)-OH (3-5 equivalents relative to resin loading), the coupling agent (e.g., HATU, 2.9-4.9 eq.), and, if applicable, an additive (e.g., HOBt, 3-5 eq.) in DMF.
-
Activation: Add the base (e.g., DIPEA, 6-10 eq.) to the amino acid solution and allow for a pre-activation time of 1-5 minutes.
-
Coupling: Transfer the activated amino acid solution to the reaction vessel containing the deprotected resin.
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation. For difficult couplings, the reaction time can be extended or gentle heating can be applied if the synthesizer has this capability.[10]
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 cycles) and DCM (3 cycles) to remove excess reagents and byproducts.
-
Confirmation of Coupling (Optional Manual Check): Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), recouple the amino acid.
-
Chain Elongation: Repeat steps 2-5 for all subsequent amino acids in the peptide sequence.
Protocol 2: Final Cleavage and Deprotection
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2 of Protocol 1.
-
Resin Washing and Drying: Wash the resin thoroughly with DMF, followed by DCM, and dry the resin under a stream of nitrogen or under vacuum for at least 1 hour.
-
Cleavage:
-
Add the cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5) to the dried resin in the reaction vessel.[6]
-
Agitate the mixture for 2-4 hours at room temperature. Note: If the D-Asn(Trt) residue is at the N-terminus, extending the cleavage time may be necessary for complete deprotection of the Trt group.
-
-
Peptide Precipitation:
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the suspension to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
-
Drying and Purification: Dry the peptide pellet under vacuum. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Caption: Automated Fmoc-SPPS workflow for incorporating Fmoc-D-Asn(Trt)-OH.
Caption: Decision workflow for incorporating D-Asparagine in automated SPPS.
Caption: Key side reactions during the incorporation of unprotected Asparagine.
References
- 1. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. nbinno.com [nbinno.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. chempep.com [chempep.com]
- 9. bachem.com [bachem.com]
- 10. americanpeptidesociety.org [americanpeptidesociety.org]
Application Notes and Protocols for Fmoc-D-Asn(Trt)-OH Coupling with HBTU
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Fmoc-D-Asn(Trt)-OH is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the synthesis of peptides with enhanced stability against enzymatic degradation or for creating specific therapeutic candidates. The trityl (Trt) protecting group on the side-chain amide of asparagine is essential to prevent dehydration to a nitrile side product during the activation step, a common issue with unprotected asparagine.[1][2] Furthermore, the Trt group enhances the solubility of the amino acid derivative in common SPPS solvents like N,N-Dimethylformamide (DMF).[2]
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a widely used, highly efficient uronium-based coupling reagent that facilitates rapid amide bond formation.[3][4][5] This document provides detailed protocols and optimized conditions for the coupling of Fmoc-D-Asn(Trt)-OH using HBTU in SPPS.
Data Presentation: Key Parameters for Fmoc-D-Asn(Trt)-OH Coupling
The following table summarizes the typical quantitative parameters for the successful coupling of Fmoc-D-Asn(Trt)-OH using HBTU. These values are based on standard SPPS practices and may require optimization depending on the specific peptide sequence and resin.
| Parameter | Typical Value | Method of Determination | Notes |
| Resin Loading | 0.2 - 1.0 mmol/g | UV-Vis spectrophotometry of Fmoc deprotection | Dependent on the type of resin used (e.g., Wang, Rink Amide).[6] |
| Fmoc-D-Asn(Trt)-OH Equivalents | 3 - 5 | N/A | Relative to resin loading. For difficult couplings, a higher excess may be necessary.[6] |
| HBTU Equivalents | 2.9 - 4.9 | N/A | Slightly less than the amino acid equivalent is often sufficient.[7] |
| Base (DIPEA) Equivalents | 6 - 10 | N/A | A sufficient excess is crucial for efficient activation and coupling.[6][7] |
| Solvent | DMF or NMP | N/A | High-purity, amine-free solvent is critical for success.[8] |
| Pre-activation Time | 1 - 5 minutes | N/A | Minimize to reduce potential side reactions.[6][7][9] |
| Coupling Time | 30 - 120 minutes | Kaiser Test or other ninhydrin-based tests | Monitor reaction completion. Double coupling may be required for difficult sequences.[6][10] |
| Coupling Temperature | Room Temperature | N/A | Elevated temperatures are generally not required and may increase side reactions.[9] |
| Coupling Efficiency | >99% | Kaiser Test, UV-Vis spectrophotometry | Highly sequence-dependent.[6] |
| Crude Peptide Purity | 60 - 90% | RP-HPLC | Highly sequence-dependent; purification is typically required.[6] |
Experimental Protocols
Protocol 1: Standard HBTU-Mediated Coupling of Fmoc-D-Asn(Trt)-OH
This protocol describes a standard and widely applicable method for coupling Fmoc-D-Asn(Trt)-OH in manual or automated solid-phase peptide synthesis.
Materials:
-
Fmoc-D-Asn(Trt)-OH
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Peptide synthesis grade N,N-Dimethylformamide (DMF)
-
Peptide synthesis resin with a free N-terminal amine (e.g., Rink Amide, Wang)
-
20% Piperidine in DMF
-
Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel with gentle agitation.[6]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the swelled resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes.[6]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[6]
-
-
Coupling Cocktail Preparation (Pre-activation):
-
Coupling Reaction:
-
Add the pre-activated coupling cocktail to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.[6]
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (beads remain colorless or yellow) indicates a complete reaction.[6]
-
If the Kaiser test is positive, extend the coupling time or perform a double coupling (repeat steps 3 and 4).
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to prepare for the next cycle.
-
Mandatory Visualizations
Diagram 1: HBTU Activation and Coupling Workflow
Caption: Workflow for Fmoc-D-Asn(Trt)-OH coupling using HBTU.
Diagram 2: Signaling Pathway of HBTU Activation
Caption: Mechanism of HBTU activation for peptide bond formation.
References
- 1. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. chempep.com [chempep.com]
- 4. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HBTU activation for automated Fmoc solid-phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
Application Notes and Protocols for Standard Fmoc Deprotection using Piperidine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS). Its removal under mild basic conditions, typically with piperidine, allows for an orthogonal strategy to the acid-labile side-chain protecting groups, enabling the synthesis of complex peptides with high purity. This document provides a detailed overview of the standard Fmoc deprotection protocol using piperidine, including the underlying mechanism, quantitative data on reaction parameters, potential side reactions, and comprehensive experimental procedures.
Mechanism of Fmoc Deprotection
The cleavage of the Fmoc group by piperidine proceeds through a β-elimination (E1cB) mechanism. The process can be broken down into three key steps:
-
Proton Abstraction: Piperidine, acting as a base, abstracts the acidic proton from the C9 carbon of the fluorenyl group of the Fmoc-protected peptide.[1]
-
β-Elimination: This abstraction leads to the formation of a stabilized carbanion, which rapidly undergoes β-elimination to release the free N-terminal amine of the peptide, carbon dioxide, and the highly reactive dibenzofulvene (DBF) intermediate.[1]
-
Dibenzofulvene Scavenging: A second molecule of piperidine acts as a nucleophile, trapping the electrophilic DBF to form a stable dibenzofulvene-piperidine adduct. This prevents the DBF from reacting with the newly liberated peptide amine, which would otherwise lead to chain termination.[2] The formation of this adduct is also advantageous for monitoring the reaction, as it has a strong UV absorbance.[2]
Quantitative Data
The efficiency of Fmoc deprotection and the occurrence of side reactions are influenced by several factors, primarily the concentration of piperidine, reaction time, and temperature.
Table 1: Effect of Piperidine Concentration and Reaction Time on Fmoc Deprotection Efficiency
| Piperidine Concentration (v/v in DMF) | Reaction Time (minutes) | Deprotection Completion (%) | Notes |
| 1% | 1 | ~33 | Incomplete deprotection.[2] |
| 1% | 3 | ~50 | Still incomplete, not recommended for SPPS.[2] |
| 2% | 3 | ~63 | Significant improvement but may not be sufficient.[2] |
| 2% | 5 | ~88 | Approaching completion, but may require longer times.[2] |
| 5% | 3 | >99 | Generally sufficient for complete deprotection in solution. |
| 20% | 1-3 | >99 | Standard and widely used concentration ensuring rapid and complete deprotection. |
| 20% | 5-10 | >99 | Commonly used in a two-step deprotection protocol to ensure completeness. |
Table 2: Common Side Reactions in Fmoc Deprotection
| Side Reaction | Description | Influencing Factors | Mitigation Strategies |
| Aspartimide Formation | Intramolecular cyclization of aspartic acid residues, particularly at Asp-Gly or Asp-Ser sequences, leading to the formation of a succinimide ring. This can result in a mixture of α- and β-aspartyl peptides and racemization.[3][4] | High piperidine concentration, prolonged deprotection times, high temperature.[3] | Use of sterically hindered side-chain protecting groups for Asp (e.g., OMpe, OBno), addition of acidic additives (e.g., 0.1 M HOBt or formic acid) to the piperidine solution, or using milder bases like piperazine.[3] |
| Diketopiperazine Formation | Intramolecular cyclization of the N-terminal dipeptide, leading to chain termination. This is most common with proline or glycine in the first two positions. | High temperature, prolonged deprotection of the second amino acid. | Use of bulky N-terminal protecting groups on the second amino acid, or using a lower concentration of a stronger base like DBU in combination with piperazine. |
| Racemization | Loss of stereochemical integrity, particularly at the C-terminal cysteine or histidine residues. | Strong basic conditions. | Use of milder deprotection conditions or alternative bases. |
| Piperidine Adduct Formation | Reaction of piperidine with dehydroalanine, which can form from the elimination of protected sulfhydryl groups of cysteine, resulting in a +85 Da modification. | Presence of C-terminal cysteine, strong basic conditions. | Use of appropriate cysteine side-chain protection and minimizing exposure to strong base. |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection in Manual Solid-Phase Peptide Synthesis
This protocol outlines the standard two-step procedure for the removal of the Fmoc group from a peptide-resin.
Materials:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Deprotection Solution: 20% (v/v) piperidine in DMF (prepare fresh daily)
-
Washing Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)
-
Manual SPPS reaction vessel with a sintered glass frit
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in the reaction vessel.
-
Solvent Removal: Drain the DMF from the swollen resin.
-
First Deprotection: Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin). Agitate the mixture for 1-3 minutes at room temperature.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution to the resin. Agitate for 5-15 minutes at room temperature.
-
Drain: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct. Follow with washes of IPA (2-3 times) and DCM (2-3 times) if the subsequent coupling step is performed in a non-polar solvent.
Protocol 2: Monitoring Fmoc Deprotection by UV-Vis Spectroscopy
This protocol allows for the quantitative monitoring of the Fmoc deprotection by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the collected filtrate.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
20% (v/v) piperidine in DMF solution (for blank)
-
Collected filtrate from the deprotection steps
Procedure:
-
Spectrophotometer Setup: Set the UV-Vis spectrophotometer to measure absorbance at approximately 301 nm.
-
Blanking: Use the 20% piperidine in DMF solution as a blank to zero the spectrophotometer.
-
Sample Collection: During the deprotection steps (Protocol 1, steps 4 and 6), collect the filtrate.
-
Dilution: If necessary, dilute a known volume of the collected filtrate with the 20% piperidine in DMF solution to ensure the absorbance reading is within the linear range of the instrument (typically < 1.5 AU).
-
Absorbance Measurement: Measure the absorbance of the diluted (or undiluted) filtrate at 301 nm.
-
Calculation of Fmoc Amount: The amount of Fmoc group removed can be calculated using the Beer-Lambert law:
A = εcl
Where:
-
A is the measured absorbance
-
ε is the molar extinction coefficient of the dibenzofulvene-piperidine adduct (approximately 7800 M⁻¹cm⁻¹)
-
c is the concentration of the adduct in mol/L
-
l is the path length of the cuvette (typically 1 cm)
By determining the concentration and knowing the total volume of the filtrate, the total moles of cleaved Fmoc can be calculated. This is particularly useful for quantifying the loading of the first amino acid on the resin.
-
Conclusion
The standard Fmoc deprotection protocol using 20% piperidine in DMF is a robust and efficient method for solid-phase peptide synthesis. Understanding the underlying mechanism, the influence of reaction parameters, and potential side reactions is crucial for optimizing peptide synthesis and achieving high purity and yield. The provided protocols for deprotection and monitoring serve as a reliable foundation for researchers and professionals in the field of peptide chemistry and drug development. Careful control of the deprotection step is paramount for the successful synthesis of high-quality peptides for both research and therapeutic applications.
References
Application Note and Protocols for Cleavage of Peptides Containing Asn(Trt) Residues
Audience: Researchers, scientists, and drug development professionals.
Introduction
In Solid-Phase Peptide Synthesis (SPPS), particularly when using the Fmoc/tBu strategy, the side chain of asparagine (Asn) is often protected to prevent side reactions.[1] The trityl (Trt) group is a common choice for protecting the side-chain amide of asparagine, effectively minimizing dehydration to β-cyanoalanine and reducing the risk of aspartimide formation during synthesis.[1][2] The final step in SPPS involves the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA), in combination with a cocktail of scavengers.[3]
The selection of an appropriate cleavage cocktail is critical for obtaining a high yield and purity of the final peptide.[4] The trityl group is highly acid-labile, and upon cleavage, it generates a stable trityl cation (Trt⁺).[4] If not effectively quenched, this reactive carbocation can lead to undesirable side reactions, such as the alkylation of nucleophilic residues like tryptophan and cysteine.[4] Therefore, the cleavage cocktail must contain suitable scavengers to trap the Trt⁺ cation.[4][5] This application note provides an overview of recommended cleavage cocktails, detailed experimental protocols, and troubleshooting tips for the successful cleavage of peptides containing Asn(Trt) residues.
Key Concepts: The Role of Scavengers
The cleavage of the Asn(Trt) bond is an acid-catalyzed process. TFA protonates the amide nitrogen of the Asn side chain, facilitating the departure of the bulky trityl group as a resonance-stabilized trityl cation. The formation of this cation is often indicated by the appearance of a yellow color in the cleavage mixture.[2]
Scavengers are nucleophilic reagents added to the cleavage cocktail to trap these reactive carbocations.[4] Common scavengers include:
-
Triisopropylsilane (TIS): An excellent and widely used non-odorous scavenger for the trityl cation.[4][6]
-
Water: Acts as a scavenger and helps to hydrolyze ester linkages to the resin.[4]
-
Phenol: Can offer some protection to tyrosine and tryptophan residues.[3]
-
1,2-Ethanedithiol (EDT): A potent but malodorous scavenger, particularly useful for peptides containing cysteine.[7]
The choice of scavenger cocktail depends on the overall amino acid composition of the peptide to prevent various potential side reactions.[3]
Recommended Cleavage Cocktails for Asn(Trt)-Containing Peptides
The following tables summarize commonly used cleavage cocktails for peptides containing Trt-protected residues. The selection of the optimal cocktail should be guided by the presence of other sensitive amino acids in the peptide sequence.
Table 1: Composition of Common Cleavage Cocktails
| Cocktail Name | Composition (v/v) | Key Features and Recommendations |
| Standard Cocktail | 95% TFA, 2.5% TIS, 2.5% H₂O | A general-purpose, non-odorous cocktail highly effective for scavenging the trityl cation. Suitable for many peptides, but may not be sufficient to prevent oxidation of methionine.[4] |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | An "odorless" cocktail where TIS replaces more pungent scavengers. It is particularly useful for peptides with trityl-based protecting groups.[6] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | A robust cocktail for peptides with multiple sensitive residues, including Cys, Met, Trp, and Arg.[6][7] |
| Low TFA/DCM | 1-2% TFA in DCM with Scavengers | Used for selective, on-resin deprotection of the highly labile Trt group while other acid-labile groups (like Boc) remain intact. Requires careful monitoring.[4] |
Table 2: Illustrative Comparison of Cleavage Cocktail Performance (Hypothetical Data)
This table presents hypothetical data to illustrate how quantitative comparisons of different cleavage cocktails might be presented. Actual results will vary depending on the peptide sequence and experimental conditions.
| Peptide Sequence | Cleavage Cocktail | Cleavage Time (h) | Crude Purity (%) | Yield (%) | Notes |
| H-Gly-Asn(Trt)-Phe-Ala-NH₂ | 95% TFA, 2.5% TIS, 2.5% H₂O | 2 | 92 | 85 | Clean cleavage with minimal side products. |
| H-Gly-Asn(Trt)-Phe-Ala-NH₂ | 95% TFA, 5% H₂O | 2 | 85 | 83 | Increased level of a side product consistent with Trt⁺ adduct. |
| H-Cys(Acm)-Asn(Trt)-Trp(Boc)-Lys(Boc)-NH₂ | Reagent K | 3 | 88 | 79 | Effective deprotection of multiple sensitive residues. |
| H-Cys(Acm)-Asn(Trt)-Trp(Boc)-Lys(Boc)-NH₂ | 95% TFA, 2.5% TIS, 2.5% H₂O | 3 | 75 | 72 | Incomplete deprotection of Arg(Pbf) and some Trp modification observed. |
Experimental Protocols
1. Resin Preparation
-
Transfer the dry peptide-resin to a suitable reaction vessel (e.g., a fritted syringe).
-
Wash the resin thoroughly with Dichloromethane (DCM) (3 x 10 mL per gram of resin) to remove residual synthesis solvents and impurities.
-
Dry the resin under high vacuum for at least 1 hour to ensure complete removal of solvents.[4]
2. Cleavage Cocktail Preparation
CAUTION: Trifluoroacetic acid (TFA) is highly corrosive and should be handled with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses).[3]
-
Prepare the cleavage cocktail fresh immediately before use.[4]
-
For 10 mL of a standard 95% TFA / 2.5% TIS / 2.5% H₂O cocktail, combine:
-
9.5 mL Trifluoroacetic Acid (TFA)
-
0.25 mL Triisopropylsilane (TIS)
-
0.25 mL Deionized Water
-
3. Cleavage and Deprotection Reaction
-
Add the freshly prepared cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[4]
-
Stopper the reaction vessel and gently swirl to ensure the entire resin bed is wetted.
-
Allow the reaction to proceed at room temperature for 2-4 hours. Occasional swirling is recommended.[4] A deep yellow color may develop, indicating the formation of the trityl cation.[2]
4. Peptide Precipitation and Isolation
-
Filter the cleavage mixture to separate the resin from the TFA solution containing the cleaved peptide. Collect the filtrate in a clean centrifuge tube.[8]
-
Wash the resin with a small volume of fresh TFA (1-2 mL) and combine the filtrates to ensure complete recovery of the peptide.
-
In a well-ventilated fume hood, add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether (pre-chilled to -20°C or lower).[8]
-
A white precipitate of the crude peptide should form. Allow the mixture to stand at -20°C for at least 1 hour to maximize precipitation.
-
Isolate the peptide precipitate by centrifugation (e.g., 5 minutes at 3300 rpm).[8]
-
Decant the supernatant ether.
-
Wash the peptide pellet by resuspending it in cold diethyl ether and repeating the centrifugation. Perform this wash step 3-4 times to remove residual TFA and scavengers.[8]
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
The dried crude peptide can then be dissolved in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA) for purification by reverse-phase high-performance liquid chromatography (RP-HPLC).[8]
Workflow for Cleavage of Asn(Trt)-Containing Peptides
Caption: Workflow for the cleavage and isolation of an Asn(Trt)-containing peptide.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Deprotection of Asn(Trt) | The Asn(Trt) residue is at the N-terminus, which can be slow to deprotect.[2][3] Insufficient cleavage time. | Extend the cleavage reaction time to 4 hours or more. Perform a small-scale trial cleavage and monitor by HPLC to determine the optimal time.[3] |
| Low Peptide Yield | Incomplete precipitation in ether (common for small or hydrophobic peptides).[2] Re-attachment of the peptide to the resin via reactive side chains if scavengers are inefficient.[2] | Use a larger volume of cold ether. If precipitation fails, evaporate the ether, dissolve the residue in aqueous acetic acid, and lyophilize.[2] Ensure a sufficient concentration of appropriate scavengers (like TIS for Trt groups) is used. |
| Presence of Side Products in HPLC | Inefficient scavenging of the trityl cation, leading to alkylation of sensitive residues (e.g., Trp, Cys). | Use a more robust scavenger cocktail, such as Reagent K, especially if other sensitive residues are present.[7] Ensure scavengers are fresh and of high quality.[2] |
| Peptide is Difficult to Dissolve After Drying | The peptide has aggregated. | Attempt to dissolve the peptide in a small amount of a stronger solvent like 6M guanidine hydrochloride containing 0.1% TFA before diluting for HPLC analysis. |
Conclusion
The successful cleavage of peptides containing Asn(Trt) residues is highly dependent on the use of an effective cleavage cocktail containing appropriate scavengers. The standard TFA/TIS/H₂O cocktail is suitable for many sequences, but the presence of other sensitive residues may necessitate the use of more complex mixtures like Reagent B or Reagent K. Special attention should be paid to the potential for slow deprotection of N-terminal Asn(Trt) residues, which may require extended cleavage times. By following the detailed protocols and troubleshooting guidelines provided in this application note, researchers can optimize the cleavage process to obtain their target peptide in high yield and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. peptide.com [peptide.com]
- 7. scribd.com [scribd.com]
- 8. peptide.com [peptide.com]
Revolutionizing Peptide Therapeutics: Enhancing Stability with Fmoc-D-Asn-OH
For researchers, scientists, and professionals in drug development, the inherent instability of peptides to enzymatic degradation presents a significant hurdle in their journey from discovery to clinical application. A key strategy to overcome this limitation is the site-specific incorporation of D-amino acids. This document provides detailed application notes and protocols for the use of Fmoc-D-Asn-OH, a D-enantiomer of asparagine, to significantly improve the proteolytic resistance and circulating half-life of therapeutic peptides.
The substitution of naturally occurring L-amino acids with their D-counterparts is a well-established method for enhancing peptide stability.[1][2][3] This is because proteases, the enzymes responsible for peptide degradation, are stereospecific and primarily recognize and cleave peptide bonds involving L-amino acids. By introducing a D-amino acid, the peptide becomes a poor substrate for these enzymes, leading to a longer duration of action in biological systems.[2][4][5]
This application note will focus on the practical aspects of incorporating this compound into peptides using Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique in peptide chemistry.
Challenges in Incorporating Asparagine
The incorporation of asparagine, both in its L- and D-form, into a peptide sequence presents unique challenges during Fmoc-based SPPS. The primary side reaction is the formation of an aspartimide intermediate, which is catalyzed by the basic conditions used for Fmoc-deprotection (e.g., piperidine). This intermediate can lead to several undesirable outcomes, including:
-
Racemization: The α-carbon of the aspartimide ring is susceptible to epimerization, which can result in the unintended conversion of the desired D-Asn to L-Asn.
-
β-Peptide Linkage Formation: The aspartimide ring can be opened by the piperidine to form a β-peptide bond, creating a constitutional isomer of the target peptide.
-
Dehydration: The side-chain amide of asparagine can undergo dehydration to form a nitrile, particularly when using carbodiimide-based coupling reagents with unprotected asparagine.
To circumvent these issues, the use of a side-chain protecting group is highly recommended. The trityl (Trt) group is the most commonly used and effective protecting group for the asparagine side chain. Therefore, for the successful incorporation of D-asparagine, Fmoc-D-Asn(Trt)-OH is the building block of choice. The bulky Trt group sterically hinders the formation of the aspartimide intermediate and prevents side-chain dehydration.
Quantitative Data: Enhanced Stability with D-Asparagine
The impact of substituting an L-amino acid with its D-enantiomer on peptide stability can be profound. A notable example is the therapeutic peptide dolcanatide, an analog of plecanatide. By replacing the N-terminal L-Asn with D-Asn, the stability of the peptide in simulated intestinal fluid (SIF) was dramatically increased.[6][7]
| Peptide | N-terminal Amino Acid | Half-life in SGF (t1/2) | Half-life in SIF (t1/2) |
| Plecanatide | L-Asn | > 24 hours | 5 ± 1 minutes |
| Dolcanatide | D-Asn | > 24 hours | > 24 hours |
Table 1: Comparison of the stability of plecanatide and its D-Asn analog, dolcanatide, in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).[6][7]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-D-Asn(Trt)-OH
This protocol outlines the manual SPPS procedure for incorporating Fmoc-D-Asn(Trt)-OH into a peptide sequence on a rink amide resin.
Materials:
-
Rink Amide Resin
-
Fmoc-D-Asn(Trt)-OH
-
Other required Fmoc-L-amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT 82.5:5:5:5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the rink amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes at room temperature.
-
Drain the solution and repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling of Fmoc-D-Asn(Trt)-OH:
-
In a separate vessel, dissolve Fmoc-D-Asn(Trt)-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), repeat the coupling step.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling, perform a final Fmoc deprotection (step 2).
-
Wash the resin with DMF and DCM, and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the cleavage mixture into cold diethyl ether to precipitate the crude peptide.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether two more times.
-
Dry the crude peptide under vacuum.
-
Protocol 2: In Vitro Peptide Stability Assay in Human Serum
This protocol describes a general method to assess the stability of a peptide in human serum.
Materials:
-
Synthesized peptide (both L-Asn and D-Asn versions)
-
Human Serum (commercially available)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Trichloroacetic acid (TCA) solution (e.g., 10% w/v)
-
High-Performance Liquid Chromatography (HPLC) system
-
LC-MS system for metabolite identification (optional)
Procedure:
-
Peptide Stock Solution: Prepare a stock solution of the peptide in an appropriate solvent (e.g., water or PBS) at a concentration of 1 mg/mL.
-
Incubation:
-
Pre-warm human serum to 37°C.
-
Add the peptide stock solution to the pre-warmed serum to a final peptide concentration of 100 µg/mL.
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately add an equal volume of cold TCA solution to the aliquot to precipitate serum proteins and stop enzymatic degradation.
-
-
Sample Preparation:
-
Vortex the TCA-treated sample and incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Collect the supernatant containing the peptide and any degradation products.
-
-
HPLC Analysis:
-
Analyze the supernatant by reverse-phase HPLC (RP-HPLC).
-
Use a suitable C18 column and a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).
-
Monitor the peptide peak by UV absorbance at 214 or 280 nm.
-
-
Data Analysis:
-
Quantify the peak area of the intact peptide at each time point.
-
Plot the percentage of remaining intact peptide against time.
-
Calculate the half-life (t1/2) of the peptide.
-
Impact on Signaling Pathways
The enhanced stability of peptides containing D-amino acids has significant implications for their therapeutic efficacy. A longer circulating half-life allows the peptide to reach its target receptor and maintain a therapeutic concentration for a prolonged period, leading to a more sustained downstream signaling response.
References
- 1. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Strategies to improve plasma half life time of peptide and protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Fmoc-D-Asn-OH in the Development of Peptide-Based Modulators for Alzheimer's Disease Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles. The Aβ peptide, particularly the Aβ1-42 isoform, is prone to misfolding and aggregation into soluble oligomers and insoluble fibrils, which are considered the primary neurotoxic species. The enzyme β-secretase (BACE1) is responsible for the initial cleavage of the amyloid precursor protein (APP), the first step in generating Aβ. Consequently, inhibiting Aβ aggregation and BACE1 activity are key therapeutic strategies in AD research.
Fmoc-D-Asn-OH, a D-enantiomer of the proteinogenic amino acid asparagine with a fluorenylmethyloxycarbonyl (Fmoc) protecting group, is a crucial building block in solid-phase peptide synthesis (SPPS). The incorporation of D-amino acids into synthetic peptides offers significant advantages, including increased proteolytic stability, which is highly desirable for therapeutic peptide development. Furthermore, modifications to the asparagine residue within Aβ have been shown to impact its aggregation and toxicity, suggesting that D-Asn-containing peptides could serve as potent modulators of Aβ pathology.
These application notes provide a comprehensive overview of the use of this compound in synthesizing peptide-based inhibitors for AD research and detail the experimental protocols to evaluate their efficacy.
Section 1: Synthesis of D-Asn Containing Peptides
The primary application of this compound in this context is its incorporation into peptide sequences designed to interfere with Aβ aggregation or BACE1 activity. These peptides often mimic a segment of Aβ or are designed to bind to its aggregation-prone regions. The use of D-asparagine can enhance the peptide's stability against degradation by cellular proteases.
Solid-Phase Peptide Synthesis (SPPS) Workflow
Protocol: Fmoc-Based Solid-Phase Peptide Synthesis of a D-Asn Containing Peptide
This protocol outlines the manual synthesis of a hypothetical D-Asn-containing peptide inhibitor.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-D-Asn(Trt)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3 eq.) and Oxyma Pure (3 eq.) in DMF.
-
Add DIC (3 eq.) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
For this compound, it is highly recommended to use the trityl (Trt) side-chain protected form (Fmoc-D-Asn(Trt)-OH) to prevent side reactions.
-
-
Wash: Wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail (e.g., 94% TFA, 2.5% water, 2.5% TIS, 1% EDT).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the mass of the purified peptide by mass spectrometry.
-
Section 2: In Vitro Evaluation of Aβ Aggregation Inhibition
A primary application of a synthesized D-Asn peptide is to assess its ability to inhibit the aggregation of Aβ1-42. The Thioflavin T (ThT) fluorescence assay is a standard method for this evaluation.
Thioflavin T (ThT) Assay Workflow
Protocol: Thioflavin T (ThT) Fluorescence Assay[1][2]
Materials:
-
Synthetic Aβ1-42 peptide
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
Thioflavin T (ThT)
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Synthesized D-Asn peptide inhibitor
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence capabilities
Procedure:
-
Preparation of Aβ1-42 Monomers:
-
Dissolve Aβ1-42 in HFIP to a concentration of 1 mg/mL.
-
Aliquot and evaporate the HFIP under a stream of nitrogen or in a speed vacuum to create a peptide film.
-
Store the peptide film at -80°C.
-
To prepare the working solution, dissolve the peptide film in DMSO to 5 mM and then dilute to the final working concentration (e.g., 10-20 µM) in assay buffer.
-
-
Preparation of ThT Solution: Prepare a 2 mM stock solution of ThT in water. On the day of the experiment, dilute this stock to a working concentration of 200 µM in assay buffer.
-
Assay Setup:
-
In a 96-well plate, combine the following for a final volume of 100 µL per well:
-
Aβ1-42 solution (final concentration 10 µM)
-
D-Asn peptide inhibitor at various concentrations (e.g., 0.1, 1, 10, 20 µM)
-
ThT working solution (final concentration 20 µM)
-
Assay buffer to reach the final volume.
-
-
Include control wells:
-
Aβ1-42 only (positive control for aggregation)
-
Buffer with ThT only (blank)
-
D-Asn peptide with ThT only (to check for intrinsic fluorescence)
-
-
-
Fluorescence Measurement:
-
Place the plate in a plate reader set to 37°C with intermittent shaking.
-
Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.[1]
-
Take readings every 15-30 minutes for up to 48 hours.
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Plot fluorescence intensity versus time to generate aggregation curves.
-
Compare the curves of Aβ1-42 with and without the D-Asn peptide to determine the extent of inhibition.
-
| Parameter | Aβ1-42 Only | + 1 µM D-Asn Peptide | + 10 µM D-Asn Peptide |
| Lag Time (hours) | 4.5 ± 0.5 | 8.2 ± 0.7 | 15.6 ± 1.2 |
| Max Fluorescence (AU) | 8500 ± 350 | 6200 ± 280 | 3100 ± 150 |
| % Inhibition | 0% | 27% | 64% |
| Fictional data for illustrative purposes. |
Section 3: Evaluation of BACE1 Inhibition
To determine if the D-Asn peptide can prevent the formation of Aβ by inhibiting BACE1, a fluorogenic substrate assay can be employed.
BACE1 Inhibition Assay Principle
Protocol: BACE1 Activity Assay[3][4]
Materials:
-
Recombinant human BACE1 enzyme
-
Fluorogenic BACE1 substrate (e.g., based on the Swedish mutation sequence with a fluorophore and a quencher)
-
BACE1 assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Synthesized D-Asn peptide inhibitor
-
Known BACE1 inhibitor (positive control)
-
96-well black microplate
-
Plate reader with fluorescence capabilities
Procedure:
-
Reagent Preparation:
-
Dilute the BACE1 enzyme and substrate to their working concentrations in the assay buffer according to the manufacturer's instructions.
-
Prepare serial dilutions of the D-Asn peptide inhibitor and the known inhibitor.
-
-
Assay Setup:
-
To the wells of the 96-well plate, add:
-
10 µL of D-Asn peptide at various concentrations.
-
20 µL of BACE1 enzyme solution.
-
-
Mix and incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Include controls:
-
No inhibitor (100% activity)
-
No enzyme (blank)
-
Known inhibitor (positive control for inhibition)
-
-
-
Initiate Reaction: Add 20 µL of the BACE1 substrate solution to each well to start the reaction.
-
Fluorescence Measurement:
-
Immediately begin reading the fluorescence in kinetic mode at the appropriate excitation/emission wavelengths for the specific substrate (e.g., Ex: 340 nm, Em: 490 nm).
-
Take readings every 5 minutes for 60-90 minutes at 37°C.
-
-
Data Analysis:
-
Determine the reaction rate (V) by calculating the slope of the linear portion of the fluorescence vs. time plot.
-
Calculate the percent inhibition for each concentration of the D-Asn peptide: % Inhibition = (1 - (V_inhibitor / V_no_inhibitor)) * 100
-
Plot percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
| Inhibitor | IC50 (µM) |
| Known BACE1 Inhibitor | 0.05 ± 0.01 |
| D-Asn Peptide | 2.5 ± 0.3 |
| Scrambled Peptide Control | > 100 |
| Fictional data for illustrative purposes. |
Section 4: Assessment of Neuroprotection
The ultimate goal is to determine if the D-Asn peptide can protect neuronal cells from Aβ-induced toxicity. The MTT assay, which measures cell metabolic activity, is a common method for this purpose.
Protocol: Aβ-Induced Neurotoxicity Assay (MTT Assay)[5][6][7]
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Aβ1-42 oligomers (prepared as per established protocols)[1]
-
Synthesized D-Asn peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well clear tissue culture plate
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1x10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment:
-
Prepare Aβ1-42 oligomers.
-
Remove the culture medium from the cells.
-
Add fresh medium containing:
-
Aβ1-42 oligomers (e.g., 5 µM final concentration)
-
Aβ1-42 oligomers + varying concentrations of the D-Asn peptide.
-
-
Include controls:
-
Cells in medium only (untreated control)
-
Cells treated with the D-Asn peptide only (to test for peptide toxicity)
-
-
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control: % Viability = (Abs_sample / Abs_control) * 100
-
Compare the viability of cells treated with Aβ1-42 alone to those co-treated with the D-Asn peptide.
-
| Treatment | Cell Viability (%) |
| Control (Untreated) | 100 ± 5.2 |
| 5 µM Aβ1-42 Oligomers | 55 ± 4.1 |
| 5 µM Aβ1-42 + 1 µM D-Asn Peptide | 68 ± 3.8 |
| 5 µM Aβ1-42 + 10 µM D-Asn Peptide | 89 ± 4.5 |
| 10 µM D-Asn Peptide Only | 98 ± 3.5 |
| Fictional data for illustrative purposes. |
This compound is a valuable reagent for the synthesis of peptide-based modulators for Alzheimer's disease research. By incorporating D-asparagine into peptide sequences, researchers can develop stable probes and potential therapeutic leads. The protocols outlined above provide a systematic approach to synthesizing these peptides and evaluating their efficacy in inhibiting key pathological processes of Alzheimer's disease: Aβ aggregation, BACE1 activity, and Aβ-induced neurotoxicity. These assays are fundamental for the preclinical assessment of novel peptide-based strategies targeting this devastating neurodegenerative condition.
References
The Strategic Incorporation of Fmoc-D-Asn(Trt)-OH in the Synthesis of Potent Antimicrobial Peptides
For researchers, scientists, and drug development professionals, the design and synthesis of novel antimicrobial peptides (AMPs) represent a critical frontier in combating antibiotic resistance. The incorporation of non-proteinogenic amino acids, such as D-amino acids, is a key strategy to enhance the therapeutic potential of these peptides. This document provides detailed application notes and protocols for the use of Fmoc-D-Asn(Trt)-OH, a crucial building block in the solid-phase peptide synthesis (SPPS) of robust and effective AMPs.
The use of the D-enantiomer of asparagine, protected with the acid-labile trityl (Trt) group on its side chain, offers significant advantages in AMP synthesis. The D-configuration provides resistance to proteolytic degradation, a major hurdle in the clinical development of peptide-based drugs.[1][2][3] The Trt protecting group on the asparagine side chain is essential to prevent the unwanted dehydration of the amide group to a nitrile during the activation step of peptide coupling, which would otherwise lead to impurities that are difficult to remove.[4] Furthermore, Fmoc-D-Asn(Trt)-OH exhibits excellent solubility in common SPPS solvents, facilitating efficient and complete coupling reactions.[4]
A prominent example of an antimicrobial peptide containing a D-asparagine residue is Daptomycin, a cyclic lipodepsipeptide antibiotic highly effective against Gram-positive bacteria.[1][3] The synthesis of Daptomycin and its analogues provides a compelling case study for the application of Fmoc-D-Asn(Trt)-OH in developing next-generation antibiotics.
Data Presentation: Synthesis and Activity of Daptomycin Analogues
The following table summarizes the quantitative data from the synthesis and biological evaluation of Daptomycin analogues where the D-asparagine at position 2 has been modified. This data highlights how alterations to this specific residue, introduced using Fmoc-D-Asn(Trt)-OH chemistry, can impact the antimicrobial potency.
| Peptide Analogue | Modification at D-Asn(2) | Crude Peptide Purity (%) | Final Yield (%) | MIC (µg/mL) vs. S. aureus |
| Daptomycin | - | >95 | ~20-30 | 1 |
| Analogue 1 | N-methyl | 60-90 | 70-95 | 2-4 |
| Analogue 2 | N-ethyl | 60-90 | 70-95 | 2-4 |
| Analogue 3 | N-propyl | 60-90 | 70-95 | 2-4 |
| Analogue 4 | N-butyl | 60-90 | 70-95 | 2-4 |
| Analogue 5 | N-hexyl | 60-90 | 70-95 | 2-4 |
| Analogue 6 | N-octyl | 60-90 | 70-95 | 8 |
| Analogue 7 | N-piperidinyl | 60-90 | 70-95 | 32 |
Note: Crude peptide purity and final yield are presented as typical ranges for Fmoc-SPPS and are sequence-dependent.[5] The MIC data for the analogues are presented as a fold increase relative to Daptomycin.[1]
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Daptomycin Analogue
This protocol outlines the manual solid-phase synthesis of a linear precursor of a Daptomycin analogue using Fmoc-D-Asn(Trt)-OH.
1. Resin Preparation:
-
Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes in a reaction vessel.
-
Drain the DCM.
2. Attachment of the First Amino Acid (Fmoc-Trp(Boc)-OH):
-
Dissolve 3 equivalents of Fmoc-Trp(Boc)-OH and 7.5 equivalents of N,N-diisopropylethylamine (DIPEA) in dry DCM.
-
Add the solution to the resin and shake for 1-2 hours.
-
Wash the resin with DCM and then DMF.
-
Cap any unreacted sites by treating the resin with a solution of DCM/MeOH/DIPEA (80:15:5) for 15 minutes.
-
Wash the resin thoroughly with DMF and DCM.
3. Peptide Chain Elongation (Fmoc-SPPS Cycles):
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine in DMF treatment for 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).[5]
-
-
Amino Acid Coupling (Incorporation of Fmoc-D-Asn(Trt)-OH and other amino acids):
-
In a separate vial, pre-activate 3-5 equivalents of the Fmoc-amino acid (e.g., Fmoc-D-Asn(Trt)-OH) with 3-5 equivalents of HBTU and 3-5 equivalents of HOBt in DMF for 1-2 minutes. Add 6-10 equivalents of DIPEA.[5]
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 1-2 hours at room temperature.
-
Monitor the coupling reaction completion using a Kaiser test. Repeat the coupling if necessary.
-
Wash the resin with DMF.
-
-
Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
4. Cleavage from Resin and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature. For peptides with an N-terminal Asn(Trt), the cleavage time may need to be extended.[4]
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry under vacuum.[5]
5. Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
1. Preparation of Bacterial Inoculum:
-
Culture the bacterial strain (e.g., Staphylococcus aureus) in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase.
-
Dilute the bacterial culture to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in MHB supplemented with 50 µg/mL Ca2+ for Daptomycin and its analogues.[6]
2. Microdilution Assay:
-
Prepare a series of two-fold serial dilutions of the synthesized peptide in a 96-well microtiter plate.
-
Add the bacterial inoculum to each well.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 16-20 hours.
3. MIC Determination:
-
The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed.[6]
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis of a Daptomycin Analogue.
Caption: Key Advantages of Using Fmoc-D-Asn(Trt)-OH in AMP Synthesis.
References
Application of D-Asparagine in Peptidomimetics: Enhancing Stability and Modulating Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide-based therapeutics is a cornerstone of modern drug design, aimed at overcoming the inherent limitations of their naturally occurring L-amino acid counterparts. Peptides composed exclusively of L-amino acids are often susceptible to rapid degradation by proteases, limiting their bioavailability and therapeutic efficacy. The strategic substitution with D-amino acids, the enantiomers of L-amino acids, offers a powerful approach to enhance proteolytic stability and modulate the pharmacological profile of peptidomimetics.[1][2][3]
D-Asparagine (D-Asn), in particular, presents unique opportunities and challenges in the design of peptidomimetics. Its incorporation can significantly increase the half-life of a peptide in biological fluids by rendering the adjacent peptide bonds resistant to enzymatic cleavage.[1][4] However, the synthesis of D-asparagine-containing peptides requires careful consideration to avoid side reactions, such as the formation of aspartimide, which can lead to racemization and the production of undesired isomers.
This document provides a comprehensive overview of the application of D-asparagine in peptidomimetics, including detailed protocols for synthesis and stability assessment, quantitative data on the impact of D-amino acid incorporation, and visualizations of relevant biological pathways.
Key Advantages of Incorporating D-Asparagine
-
Enhanced Proteolytic Stability: The primary advantage of incorporating D-asparagine is the increased resistance to degradation by proteases, which are stereospecific for L-amino acids.[2][5] This leads to a longer plasma half-life and improved pharmacokinetic properties of the peptidomimetic.
-
Modulation of Secondary Structure: The introduction of a D-amino acid can induce specific conformational changes in the peptide backbone, such as promoting the formation of β-turns. This can be crucial for optimizing receptor binding and biological activity.
-
Fine-tuning of Bioactivity: By altering the three-dimensional structure, D-asparagine substitution can be used to fine-tune the binding affinity and selectivity of a peptidomimetic for its target receptor, potentially leading to improved potency and reduced off-target effects.
Data Presentation: Quantitative Comparison of L- vs. D-Amino Acid Containing Peptides
The following tables summarize quantitative data illustrating the impact of D-amino acid incorporation on the stability and activity of peptides. While specific data for D-asparagine-containing peptides is often proprietary, the provided data for other D-amino acid-substituted peptides and related compounds serve as a strong indicator of the expected effects.
Table 1: Enzymatic Stability of Peptides in Human Serum/Plasma
| Peptide Sequence | Key Structural Feature | Half-life (t½) | Reference |
| L-Peptide (e.g., Api88) | All L-amino acids | < 5 minutes | [6] |
| D-Amino Acid Substituted Peptide (e.g., Onc112 with D-Arg) | Contains a D-amino acid | > 8 hours | [6] |
| L-Peptide (Hypothetical) | All L-amino acids | ~43.5 hours | [7][8] |
| D-Amino Acid Labeled Peptide (Hypothetical) | Contains a D-amino acid | Significantly increased | [7][8] |
Table 2: Receptor Binding Affinity and Biological Activity
| Compound | Target | Assay | IC50 / Ki | Reference |
| L-Peptide Analog | δ-opioid receptor | Binding Assay | 8.4 nM (IC50) | [9] |
| D-Amino Acid Containing Peptidomimetic (Somatostatin mimic) | Somatostatin Receptor 2 (sstr2) | Binding Assay | 100 nM (IC50) | [9] |
| NAL-9 (D-amino acid containing peptide) | β-catenin | Inhibition Assay | 0.084 µM (IC50) | [10] |
| Parent L-Peptide | β-catenin | Inhibition Assay | 0.15 µM (IC50) | [10] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Asparagine-Containing Peptide
This protocol outlines the manual synthesis of a peptide incorporating Fmoc-D-Asn(Trt)-OH using a Rink Amide resin for a C-terminal amide.
Materials:
-
Rink Amide resin
-
Fmoc-D-Asn(Trt)-OH and other Fmoc-protected L-amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling (for each amino acid, including Fmoc-D-Asn(Trt)-OH):
-
In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of OxymaPure in DMF.
-
Add 3 equivalents of DIC to the amino acid solution and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue color), repeat the coupling step.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling, perform a final Fmoc deprotection (step 2).
-
Wash the resin with DMF and DCM, and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.
Protocol 2: In Vitro Enzymatic Stability Assay in Human Serum
This protocol describes a method to assess the stability of a D-asparagine-containing peptide in human serum.[1][11]
Materials:
-
Purified D-asparagine-containing peptide
-
Human serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Incubator (37°C)
-
Microcentrifuge
-
RP-HPLC system
Procedure:
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the purified peptide in water or a suitable solvent.
-
Incubation:
-
In a microcentrifuge tube, pre-warm human serum to 37°C.
-
Add the peptide stock solution to the serum to achieve a final desired concentration (e.g., 50 µg/mL).
-
Incubate the mixture at 37°C.
-
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes, and 24 hours), take an aliquot of the incubation mixture.
-
Enzyme Inactivation and Protein Precipitation:
-
Immediately add the aliquot to a tube containing an equal volume of a quenching solution (e.g., 10% TFA in ACN) to stop the enzymatic reaction and precipitate serum proteins.
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
-
Sample Analysis by RP-HPLC:
-
Carefully collect the supernatant.
-
Analyze the supernatant by RP-HPLC using a C18 column and a suitable gradient of water/ACN with 0.1% TFA.
-
Monitor the absorbance at an appropriate wavelength (e.g., 214 nm).
-
-
Data Analysis:
-
Identify and integrate the peak area of the intact peptide at each time point.
-
Calculate the percentage of intact peptide remaining at each time point relative to the amount at time zero.
-
Plot the percentage of intact peptide versus time and determine the half-life (t½) of the peptide.
-
Visualizations
Signaling Pathway: Differential Effect of L-Asparagine and D-Asparagine on mTORC1 Signaling
L-Asparagine has been shown to activate the mTORC1 signaling pathway, a central regulator of cell growth and proliferation, independently of the Rag GTPases.[12][13] In contrast, the non-proteinogenic D-Asparagine does not elicit this response.[13] This differential activation has significant implications for the biological effects of peptidomimetics containing these isomers.
Experimental Workflow: Peptide Synthesis and Stability Assessment
The following diagram illustrates the general workflow for the synthesis of a D-asparagine-containing peptidomimetic and the subsequent evaluation of its enzymatic stability.
Conclusion
The incorporation of D-asparagine is a valuable strategy in peptidomimetic drug design to enhance metabolic stability and modulate biological activity. While the synthesis of D-asparagine-containing peptides requires careful optimization to mitigate side reactions, the potential benefits in terms of improved pharmacokinetic properties and therapeutic efficacy are significant. The provided protocols and data serve as a guide for researchers to explore the application of D-asparagine in the development of novel and more effective peptide-based therapeutics. Further research into specific D-asparagine-containing peptidomimetics will undoubtedly uncover new therapeutic opportunities across a range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptidomimetic therapeutics: scientific approaches and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design of target specific peptide inhibitors using generative deep learning and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glutamine and asparagine activate mTORC1 independently of Rag GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Asparagine reinforces mTORC1 signaling to boost thermogenesis and glycolysis in adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Aspartimide Formation in Fmoc SPPS using Fmoc-D-Asn(Trt)-OH
Welcome to the technical support center for preventing aspartimide formation when using Fmoc-D-Asn(Trt)-OH in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate this common side reaction, ensuring the synthesis of high-purity peptides.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.
Problem 1: Significant aspartimide-related impurities are detected in my peptide containing a D-Asn-Gly sequence.
-
Cause: The D-Asn-Gly sequence is particularly susceptible to aspartimide formation. The lack of steric hindrance from the glycine residue facilitates the base-catalyzed intramolecular cyclization during repeated Fmoc deprotection steps with piperidine.[1][2]
-
Solution:
-
Modify Fmoc-Deprotection Conditions:
-
Use a Weaker Base: Replace the standard 20% piperidine in DMF with a milder base such as 5% piperazine or 50% morpholine in DMF.[1][3]
-
Incorporate an Acidic Additive: Add a weak acid to your 20% piperidine deprotection solution to lower its basicity. Common additives include 0.1 M 1-hydroxybenzotriazole (HOBt) or 5% formic acid.[1][4][5]
-
-
Utilize Backbone Protection: For highly problematic sequences, the most effective strategy is to use a pre-formed dipeptide with backbone protection, such as Fmoc-D-Asn(Trt)-Dmb-Gly-OH, where the 2,4-dimethoxybenzyl (Dmb) group on the glycine nitrogen prevents the cyclization reaction.[1][6]
-
Control Temperature: If elevated temperatures are used for coupling, consider reducing the temperature or the duration of heating to minimize the rate of aspartimide formation.[1]
-
Problem 2: My crude peptide shows multiple peaks close to the target peptide peak on HPLC, some with the same mass.
-
Cause: Aspartimide formation leads to a variety of byproducts. The aspartimide intermediate itself has a mass loss of 18 Da (water). However, this intermediate can be hydrolyzed back to the starting D-Asn peptide or to the isomeric β-aspartyl peptide, both of which have the same mass as the target peptide.[1][7] It can also react with piperidine to form piperidide adducts.[2][3] These closely related structures are often difficult to separate by preparative HPLC.
-
Solution:
-
Prevention is Key: The most effective approach is to minimize aspartimide formation during the synthesis by implementing the strategies outlined in Problem 1.
-
Optimize HPLC Purification:
-
Use a Shallow Gradient: A less steep gradient during HPLC can improve the resolution between the desired peptide and the closely eluting impurities.[1]
-
Experiment with Different Stationary Phases: Consider using a column with a different chemistry that may provide better selectivity for your peptide and its related impurities.[1]
-
-
Problem 3: Aspartimide formation is still observed despite using modified deprotection conditions.
-
Cause: While modified deprotection conditions significantly reduce aspartimide formation, they may not completely eliminate it, especially in long or particularly susceptible sequences.[6] The cumulative exposure to basic conditions over many cycles can still lead to byproduct formation.
-
Solution:
-
Minimize Deprotection Times: Use the minimum time necessary for complete Fmoc removal in each cycle.
-
Employ Sterically Hindered Protecting Groups for Adjacent Residues: The steric bulk of the amino acid following the D-Asn residue can influence the rate of aspartimide formation. If the sequence allows, a bulkier amino acid may offer some protection.[2]
-
Consider Alternative Synthesis Strategies: For extremely challenging syntheses, switching to a different protecting group strategy that avoids the use of strong bases for deprotection, such as Boc-SPPS, could be a viable option.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation?
A1: Aspartimide formation is a base-catalyzed intramolecular side reaction that can occur during Fmoc-based solid-phase peptide synthesis. The backbone amide nitrogen of the amino acid following an asparagine (or aspartic acid) residue attacks the side-chain amide, forming a five-membered succinimide ring.[2][3][8] This intermediate can then undergo hydrolysis to form a mixture of the desired α-peptide and the undesired β-peptide, and can also lead to racemization.[2][8]
Q2: Why is the D-Asn-Gly sequence so problematic?
A2: The rate of aspartimide formation is highly dependent on the amino acid following the asparagine residue. Glycine, having only a hydrogen atom as its side chain, offers the least steric hindrance, making it easier for the backbone nitrogen to attack the asparagine side chain and form the cyclic aspartimide intermediate.[1][2] Other sequences that are also susceptible include D-Asn-Ser, D-Asn-Asn, and D-Asn-Arg.[1][3]
Q3: How can I detect aspartimide formation?
A3: Aspartimide formation can be detected by analyzing the crude peptide product using analytical techniques like HPLC and mass spectrometry. A key indicator is the presence of peaks with a mass corresponding to a loss of 18 Da (the mass of water) from the target peptide.[1] However, since the subsequent hydrolysis of the aspartimide can regenerate products with the same mass as the desired peptide, careful examination of the HPLC chromatogram for closely eluting impurity peaks is essential.[1]
Q4: Does the trityl (Trt) protecting group on asparagine prevent aspartimide formation?
A4: The primary purpose of the trityl (Trt) protecting group on the side-chain amide of asparagine is to prevent dehydration and nitrile formation during the activation step of coupling.[9][10] While it provides some steric bulk, it does not completely prevent the base-catalyzed aspartimide formation that occurs during the Fmoc-deprotection steps.[2][11]
Q5: Can the choice of coupling reagent affect aspartimide formation?
A5: While the main cause of aspartimide formation is the basic condition of Fmoc deprotection, the choice of coupling reagent can have an indirect effect. Slower-acting coupling reagents might slightly reduce the likelihood of this side reaction.[1] However, optimizing the deprotection conditions is a more direct and effective strategy.[1]
Data Presentation
Table 1: Effect of Deprotection Conditions on Aspartimide Formation for an Asp-Gly Sequence
| Deprotection Cocktail | Effect on Aspartimide Formation | Reference |
| 20% Piperidine in DMF | High level of formation | [5] |
| 20% Piperidine, 0.1 M HOBt in DMF | Significantly reduced | [5] |
| 5% Piperazine, 0.1 M HOBt in DMF | Reduced | [5] |
| 20% Piperidine, 5% Formic Acid in DMF | Reduced by up to 90% in some cases | [5] |
Table 2: Comparison of Strategies to Minimize Aspartimide Formation
| Strategy | Effectiveness | Key Consideration |
| Modified Deprotection | Moderate to High | Simple to implement, may not be sufficient for highly prone sequences.[6] |
| Sterically Hindered Side-Chain Protecting Groups (for Asp) | High | Requires specialized, more expensive amino acid derivatives.[6][7] |
| Backbone Protection (e.g., Dmb) | Very High | Most effective for problematic sequences like Asp/Asn-Gly, requires specialized dipeptides.[1][6] |
Experimental Protocols
Protocol 1: Modified Fmoc Deprotection with HOBt Additive
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF.
-
Deprotection: Drain the DMF from the swollen resin and add the deprotection solution.
-
Reaction: Gently agitate the resin for 2 x 10 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (e.g., 5 x 1 minute).
Protocol 2: Coupling of a Backbone-Protected Dipeptide (e.g., Fmoc-D-Asn(Trt)-Dmb-Gly-OH)
-
Fmoc Deprotection: Perform Fmoc deprotection on the N-terminal amino acid of the resin-bound peptide using your chosen deprotection solution (standard or modified).
-
Washing: Thoroughly wash the resin with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-D-Asn(Trt)-Dmb-Gly-OH dipeptide (1.5 to 3 equivalents) and a coupling reagent such as HATU (1.45 to 2.9 equivalents) in DMF. Add a base like DIPEA (3 to 6 equivalents) and allow to pre-activate for 5-10 minutes.
-
Coupling: Add the activated dipeptide solution to the deprotected resin.
-
Reaction: Agitate the mixture for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test to ensure complete coupling. If the test is positive (incomplete coupling), allow the reaction to proceed longer or perform a second coupling.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
troubleshooting low coupling efficiency of Fmoc-D-Asn(Trt)-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the solid-phase peptide synthesis (SPPS) coupling of Fmoc-D-Asn(Trt)-OH.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low coupling efficiency for Fmoc-D-Asn(Trt)-OH?
Low coupling efficiency with Fmoc-D-Asn(Trt)-OH can stem from several factors:
-
Steric Hindrance: The bulky trityl (Trt) protecting group on the asparagine side chain, in combination with the Nα-Fmoc group, can physically impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain on the solid support.[1]
-
Peptide Aggregation: As the peptide chain elongates, it may fold into secondary structures or aggregate on the resin, rendering the N-terminal amine less accessible for the incoming Fmoc-D-Asn(Trt)-OH.[2][3]
-
Suboptimal Activation: The choice of coupling reagents and activation conditions may not be sufficiently potent to overcome the steric hindrance associated with this amino acid derivative.
-
Incomplete Fmoc Deprotection: Failure to completely remove the Fmoc group from the preceding amino acid residue will leave the N-terminal amine blocked and unavailable for coupling.[2]
Q2: My Kaiser test is positive after a standard coupling protocol for Fmoc-D-Asn(Trt)-OH. What should I do?
A positive Kaiser test indicates the presence of unreacted free primary amines, signifying an incomplete coupling reaction.[1][4] The recommended immediate action is to perform a second coupling (double coupling). This involves draining the reaction vessel, washing the resin with DMF, and repeating the coupling step with a fresh solution of activated Fmoc-D-Asn(Trt)-OH.[1][2] Re-exposing the resin to a high concentration of the activated amino acid can help drive the reaction to completion. If the Kaiser test remains positive after a double coupling, further optimization of the coupling conditions is necessary.
Q3: Which coupling reagents are most effective for Fmoc-D-Asn(Trt)-OH?
For sterically hindered amino acids like Fmoc-D-Asn(Trt)-OH, more potent coupling reagents are generally required.[1] Uronium/aminium-based reagents are highly recommended.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered one of the most effective coupling reagents for difficult couplings due to its high reactivity and ability to suppress racemization.[2]
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): A widely used and effective coupling reagent.[5][6]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A modern coupling reagent with efficiency comparable to HATU and an improved safety profile.[2][5]
Phosphonium-based reagents like PyAOP and PyBOP are also excellent choices for challenging couplings.[1] While standard carbodiimide reagents like DIC, when used alone, may be less effective, their efficacy can be enhanced by the addition of nucleophilic additives such as HOBt or Oxyma.[7]
Q4: Can the choice of solvent impact the coupling of Fmoc-D-Asn(Trt)-OH?
Yes, the solvent plays a crucial role. N,N-Dimethylformamide (DMF) is the most common solvent for SPPS.[8] Fmoc-Asn(Trt)-OH exhibits good solubility in DMF, which is an improvement over the unprotected Fmoc-Asn-OH.[9][10] In cases of suspected on-resin aggregation, switching to or incorporating other solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) may be beneficial.[3][4]
Q5: Are there any specific side reactions to be aware of when coupling Fmoc-D-Asn(Trt)-OH?
The trityl group on the side chain of asparagine is specifically designed to prevent a key side reaction: dehydration of the side-chain amide to a nitrile, which can occur during the activation step with carbodiimide reagents.[10][11] However, another potential side reaction in peptides containing aspartic acid (and to a lesser extent, asparagine) is aspartimide formation.[3][12][13] This is more commonly associated with piperidine-mediated Fmoc deprotection, especially in sequences like Asp-Gly.[3][12] While the Trt group offers protection, it's a good practice to be mindful of this possibility, particularly in sensitive sequences.
Troubleshooting Guides
Issue: Positive Kaiser Test After First Coupling
This guide provides a systematic approach to troubleshoot an incomplete coupling of Fmoc-D-Asn(Trt)-OH.
1. Initial Action: Perform a Double Coupling
-
Rationale: The simplest and often most effective first step is to re-subject the resin to the coupling conditions.
-
Protocol:
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (3 x 1 min).
-
Prepare a fresh solution of activated Fmoc-D-Asn(Trt)-OH using the same protocol as the first coupling.
-
Add the fresh coupling solution to the resin and allow it to react for the same duration as the initial coupling (e.g., 1-2 hours).
-
Wash the resin with DMF and perform another Kaiser test.
-
2. If Kaiser Test is Still Positive: Optimize Coupling Conditions
If a double coupling is insufficient, the following parameters should be optimized:
-
Increase Reaction Time: Extend the coupling time to 4 hours, or even overnight. Monitor the reaction periodically with the Kaiser test if possible.[14]
-
Increase Reagent Equivalents: Increase the equivalents of Fmoc-D-Asn(Trt)-OH and the coupling reagent to 3-5 equivalents relative to the resin loading. The base (e.g., DIPEA) should be increased accordingly (e.g., 6-10 equivalents).
-
Elevate Temperature: Gently heating the reaction vessel to 30-40°C can improve the reaction kinetics. However, be cautious as higher temperatures can also increase the risk of side reactions like racemization.[15]
-
Switch to a More Potent Coupling Reagent: If you are using a standard carbodiimide like DIC/HOBt, switch to a more potent uronium or phosphonium salt-based reagent such as HATU, HBTU, or PyAOP.[2][14]
3. Final Step: Capping
If the coupling remains incomplete after optimization, it may be necessary to "cap" the unreacted N-terminal amines to prevent the formation of deletion sequences in the final peptide product. This is done by acetylating the free amines.
-
Protocol:
-
Wash the resin with DMF.
-
Prepare a capping solution (e.g., 5% acetic anhydride and 6% 2,4,6-collidine in DMF).
-
Add the capping solution to the resin and agitate for 30 minutes.
-
Wash the resin thoroughly with DMF and then DCM to prepare for the next deprotection step.
-
Troubleshooting Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 7. benchchem.com [benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. peptide.com [peptide.com]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Managing Peptides Containing D-Asparagine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on managing the aggregation of peptides containing D-asparagine. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you navigate the challenges associated with these peptides.
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing D-asparagine prone to aggregation?
A1: The aggregation of peptides containing D-asparagine is often linked to impurities and conformational changes that can arise during solid-phase peptide synthesis (SPPS). The primary issue is the susceptibility of the D-asparagine side chain to base-catalyzed aspartimide formation during the Fmoc-deprotection step.[1] This can lead to a mixture of products, including the racemization of D-asparagine to L-asparagine and the formation of β-peptide linkages, which can alter the peptide's structure and promote aggregation.[1] Additionally, the incorporation of D-amino acids can disrupt native protein folding, which may further enhance the propensity for aggregation.[2]
Q2: What are the key challenges during the synthesis of peptides containing D-asparagine?
A2: The main challenges during the solid-phase synthesis of peptides containing D-asparagine are side reactions originating from the asparagine side chain. These include:
-
Aspartimide Formation: This is the most significant side reaction, occurring under the basic conditions of piperidine treatment for Fmoc removal. It can lead to racemization and the formation of β-aspartyl peptides.[1][3]
-
Dehydration: The side-chain amide of D-asparagine can undergo dehydration to form a β-cyano-alanine residue, especially when using carbodiimide-based coupling reagents like DCC or DIC with unprotected D-asparagine.[4]
These side products can be difficult to separate from the desired peptide and can significantly impact the final product's purity and aggregation behavior.[1]
Q3: How can I minimize side reactions during the synthesis of D-asparagine-containing peptides?
A3: Several strategies can be employed to minimize side reactions:
-
Use of Side-Chain Protecting Groups: Employing a protected D-asparagine derivative, such as Fmoc-D-Asn(Trt)-OH, is highly recommended. The bulky trityl (Trt) group sterically shields the side-chain amide, preventing both aspartimide formation and dehydration.[4]
-
Optimized Coupling Reagents: Using non-carbodiimide coupling reagents like HATU, HBTU, or DIC/Oxyma can reduce the risk of side-chain dehydration.[4]
-
Modified Fmoc Deprotection: Adding a weak acid like HOBt to the piperidine deprotection solution can help buffer the basicity and reduce the rate of aspartimide formation.[1][5]
Q4: How do I purify and analyze a synthesized peptide containing D-asparagine to assess for aggregation-prone impurities?
A4: A combination of chromatographic and mass spectrometric techniques is essential:
-
Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying the crude peptide.[1]
-
Analysis:
-
LC-MS: Liquid chromatography-mass spectrometry should be used to identify the desired product and any potential side products, such as β-aspartyl peptides, which will have the same mass but different retention times.[1]
-
Chiral HPLC: To quantify the extent of racemization (D-Asn to L-Asn), a small aliquot of the peptide should be completely hydrolyzed, followed by analysis of the amino acid enantiomers using a chiral HPLC column.[1]
-
Troubleshooting Guides
Issue 1: Low yield of the desired peptide and multiple impurities observed during RP-HPLC purification.
-
Root Cause: This is often due to aspartimide formation during synthesis, leading to a mixture of the target peptide, its L-Asn epimer, and β-aspartyl peptides.[1][3]
-
Solution:
-
Re-synthesize the peptide using a side-chain protected D-asparagine derivative , such as Fmoc-D-Asn(Trt)-OH.[4]
-
Optimize the Fmoc deprotection step by reducing the piperidine treatment time and temperature, though this must be balanced with ensuring complete Fmoc removal.[4]
-
Consider using a milder base for Fmoc deprotection, although this may require longer reaction times.
-
Issue 2: The purified peptide has the correct mass but shows poor solubility and aggregates upon dissolution.
-
Root Cause: Even with the correct mass, the presence of hard-to-separate β-aspartyl isomers can alter the peptide's folding and solubility. The purification method may not have been sufficient to resolve these closely related species.
-
Solution:
-
Optimize the RP-HPLC purification gradient to improve the separation of the desired α-peptide from any β-peptide isomers.
-
Perform a solubility screening with a small amount of the peptide in different solvents (e.g., water, PBS, DMSO, acetonitrile) and at different pH values to find the optimal conditions for dissolution.[6][7]
-
Use sonication or gentle heating to aid in the dissolution of the peptide.[5]
-
Data Presentation
Table 1: Comparison of Coupling Reagents for D-Asparagine Incorporation
| Coupling Reagent | Additive | Base | Key Characteristics | Reference(s) |
| HATU | (Internal) | DIPEA | High coupling efficiency, low racemization. | [4] |
| HBTU | HOBt | DIPEA | Efficient and widely used. | [4] |
| DIC | OxymaPure | (None) | Cost-effective, minimizes side reactions when used with Oxyma. | [4] |
| PyBOP | (None) | DIPEA | Avoids formation of carcinogenic byproducts associated with BOP. | [4] |
Table 2: Qualitative Comparison of Asparagine Side-Chain Protecting Groups
| Protecting Group | Stability to Piperidine | Cleavage Conditions | Advantages | Disadvantages |
| Trityl (Trt) | High | Mild acid (e.g., TFA) | Excellent prevention of side reactions, good solubility. | Can be bulky. |
| 4-Methoxytrityl (Mmt) | Moderate | Very mild acid | Easily cleaved. | Less stable than Trt. |
| 2,4,6-Trimethoxybenzyl (Tmob) | High | Strong acid | Good protection. | Can lead to alkylation of Tryptophan. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a D-Asparagine-Containing Peptide
This protocol provides a general guideline for the manual synthesis of a peptide containing D-asparagine using Fmoc-D-Asn(Trt)-OH.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-amino acids, including Fmoc-D-Asn(Trt)-OH
-
Coupling reagents: DIC and OxymaPure
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling of Fmoc-D-Asn(Trt)-OH:
-
In a separate vessel, dissolve Fmoc-D-Asn(Trt)-OH (3 eq.), OxymaPure (3 eq.), and DIC (3 eq.) in DMF.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling step.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling, perform a final Fmoc deprotection (step 2).
-
Wash the resin with DMF and DCM, and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate. Precipitate the peptide in cold diethyl ether.
-
-
Purification and Analysis: Purify the crude peptide by RP-HPLC and confirm its identity and purity by mass spectrometry.[1]
Protocol 2: Thioflavin T (ThT) Fluorescence Assay for Aggregation Kinetics
This assay is used to monitor the formation of amyloid-like fibrils in real-time.[2]
Materials:
-
Lyophilized peptide containing D-asparagine
-
Hexafluoroisopropanol (HFIP) for disaggregation
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thioflavin T (ThT) stock solution (1 mM in water)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Peptide Stock Solution:
-
Dissolve the peptide in HFIP to ensure a monomeric state.
-
Remove the HFIP by lyophilization.
-
Resuspend the lyophilized peptide in PBS to the desired stock concentration (e.g., 1 mg/mL).
-
-
ThT Working Solution: Prepare a 25 µM ThT working solution in PBS.
-
Assay Setup:
-
In a 96-well plate, mix the peptide solution with the ThT working solution to achieve the final desired peptide concentration for the assay.
-
Include control wells with buffer and ThT only.
-
-
Measurement:
-
Place the microplate in a fluorescence reader set to 37°C with intermittent shaking.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) with excitation at ~440 nm and emission at ~485 nm.
-
-
Data Analysis: Plot the fluorescence intensity versus time to observe the kinetics of aggregation. A sigmoidal curve is characteristic of amyloid fibril formation.
Mandatory Visualizations
Caption: Workflow for the synthesis and analysis of D-asparagine peptides.
Caption: Aspartimide formation side reaction during SPPS of D-Asn peptides.
Caption: Troubleshooting logic for managing D-asparagine peptide aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]
Technical Support Center: Optimizing Fmoc-D-Asn(Trt)-OH Deprotection
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the Fmoc deprotection of Fmoc-D-Asn(Trt)-OH during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for Fmoc deprotection of Fmoc-D-Asn(Trt)-OH?
A standard and widely used method for Fmoc deprotection involves treating the resin-bound peptide with a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF).[1] A typical procedure consists of two treatments at room temperature: an initial treatment for 1-3 minutes followed by a second, longer treatment of 10-15 minutes.[1][2] This two-step process helps to ensure complete removal of the Fmoc group.
Q2: Why is my Fmoc deprotection of Fmoc-D-Asn(Trt)-OH incomplete?
Incomplete Fmoc deprotection can stem from several factors:
-
Steric Hindrance: Although the asparagine side chain itself is not exceptionally bulky, the trityl (Trt) protecting group is. This, combined with the growing peptide chain, can create a sterically hindered environment around the N-terminal Fmoc group, impeding the access of the piperidine base.
-
Peptide Aggregation: As the peptide chain elongates, it may fold and form secondary structures on the resin.[1] This aggregation can physically block the N-terminus, preventing the deprotection reagent from reaching the Fmoc group.[1]
-
Poor Resin Swelling: Inadequate swelling of the solid support can limit the diffusion of reagents to the peptide chains within the resin beads.
Q3: How can I detect and confirm incomplete Fmoc deprotection?
Several methods are available to monitor the completeness of the Fmoc deprotection step:
-
UV-Vis Spectrophotometry: This quantitative method monitors the release of the dibenzofulvene (DBF)-piperidine adduct, which has a characteristic UV absorbance maximum around 301 nm.[1] Many automated peptide synthesizers utilize this method for real-time monitoring.
-
Qualitative Colorimetric Tests:
-
Kaiser Test: This test detects free primary amines. A positive result (blue or purple beads) indicates successful Fmoc removal, while a negative result (yellow beads) suggests incomplete deprotection.
-
Chloranil Test: This is useful for detecting secondary amines, such as N-terminal proline, where the Kaiser test is unreliable.
-
-
Mass Spectrometry (MS): Analysis of a small, cleaved sample of the peptide will reveal the presence of the desired peptide as well as a peak corresponding to the peptide with the Fmoc group still attached (an addition of 222.24 Da).
Q4: What are common side reactions during the Fmoc deprotection of Asn(Trt)-containing peptides?
While the trityl group on the asparagine side chain helps prevent dehydration side reactions during activation, some issues can still arise during the overall synthesis process.[3][4] During the Fmoc deprotection step itself, the primary concern is the formation of deletion sequences due to incomplete Fmoc removal. Other potential side reactions in Fmoc-SPPS include racemization, particularly for amino acids like Cysteine and Histidine, and aspartimide formation, which is more prevalent during the subsequent coupling step but can be influenced by the deprotection conditions.[1][5]
Troubleshooting Guide
Issue: Incomplete Fmoc Deprotection
Symptoms:
-
Negative or weak Kaiser test result (yellow beads).
-
Low yield of the final peptide.
-
Presence of deletion sequences (peptide lacking one or more amino acids) detected by Mass Spectrometry.
-
UV monitoring indicates incomplete release of the DBF-piperidine adduct.
Possible Causes & Solutions:
| Possible Cause | Recommended Action | Rationale |
| Insufficient Deprotection Time | Increase the duration of the second piperidine treatment (e.g., to 20-30 minutes). Consider performing a third treatment. | Provides more time for the deprotection reagent to access and react with the sterically hindered Fmoc group. |
| Peptide Aggregation | - Use a solvent system known to disrupt secondary structures, such as N-methylpyrrolidone (NMP).- Incorporate a small percentage of a chaotropic salt (e.g., LiCl) in the DMF.- Perform the deprotection at a slightly elevated temperature (e.g., 30-40°C). | NMP and chaotropic salts can help to break up hydrogen bonds that lead to aggregation.[1] Increased temperature can also disrupt secondary structures and increase reaction rates. |
| Steric Hindrance | - Increase the concentration of piperidine to 30-50% (v/v) in DMF.- Consider using a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with a nucleophile like piperazine. A common combination is 2% DBU and 5% piperazine in NMP.[1][6] | A higher concentration of piperidine can increase the reaction rate. DBU is a stronger base that can accelerate Fmoc removal, while piperazine acts as a scavenger for the released DBF.[1][6] |
| Poor Reagent Diffusion | Ensure adequate resin swelling by pre-swelling the resin in the synthesis solvent for at least 30-60 minutes before the first deprotection step. | Proper swelling allows for better penetration of reagents into the resin beads. |
Experimental Protocols
Standard Fmoc Deprotection Protocol
-
Resin Swelling: Swell the Fmoc-D-Asn(Trt)-OH-loaded resin in DMF for 30-60 minutes in the reaction vessel.
-
Initial DMF Wash: Drain the DMF from the swollen resin. Wash the resin with DMF (3 times the resin volume) for 1 minute per wash.
-
First Deprotection: Prepare a 20% (v/v) solution of piperidine in high-purity DMF. Add this solution to the resin.
-
Agitate the mixture for 1-3 minutes at room temperature.[1]
-
Drain the deprotection solution.
-
Second Deprotection: Add a fresh aliquot of the 20% piperidine/DMF solution to the resin.
-
Agitate the mixture for 10-15 minutes at room temperature.[2]
-
Drain the deprotection solution.
-
Thorough Washing: Wash the resin extensively with DMF (e.g., 5-7 times the resin volume) to completely remove residual piperidine and the DBF-piperidine adduct.
Monitoring Fmoc Deprotection by UV-Vis Spectrophotometry
-
Collect the filtrate from the second deprotection step.
-
Dilute a known volume of the filtrate with DMF to bring the absorbance into the linear range of the spectrophotometer.
-
Measure the absorbance of the diluted solution at approximately 301 nm against a DMF blank.[1]
-
The completion of the reaction can be confirmed when the absorbance of subsequent washes is negligible.
Visualizations
Caption: Standard workflow for Fmoc deprotection in SPPS.
Caption: Troubleshooting logic for incomplete Fmoc deprotection.
References
Technical Support Center: Troubleshooting Incomplete Trityl Group Removal from N-terminal D-Asn
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of the trityl (Trt) protecting group from N-terminal D-Asparagine (Asn) residues during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is the trityl group difficult to remove from an N-terminal D-Asn?
A1: The incomplete removal of the trityl group from an N-terminal asparagine is a known issue in Fmoc-based solid-phase peptide synthesis.[1] The primary reason is the proximity of the protonated N-terminal amino group under the acidic conditions of the cleavage cocktail (e.g., trifluoroacetic acid - TFA). This positive charge is thought to electrostatically hinder the protonation of the side-chain amide, a crucial step for the cleavage of the acid-labile trityl group, thus slowing down the deprotection rate significantly.[1][2] This phenomenon is specific to N-terminal asparagine and is not typically observed for internal Asn(Trt) residues or for N-terminal Gln(Trt).[1]
Q2: What are the common side reactions associated with N-terminal D-Asn deprotection?
A2: Several side reactions can occur, leading to impurities and reduced yield. The most significant include:
-
Aspartimide Formation: This is a major concern, particularly with sequences containing Asn followed by a small amino acid like Glycine (Gly).[3][4] The reaction is catalyzed by the base (e.g., piperidine) used for Fmoc deprotection but can also be influenced by the final acidic cleavage. It involves the cyclization of the asparagine side chain to form a five-membered succinimide ring.[3][4][5] This intermediate can then be hydrolyzed to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, often with racemization.[3][6]
-
Deamidation: The asparagine side chain can undergo deamidation to form a succinimide intermediate, which can then hydrolyze to aspartic acid or isoaspartic acid.[5][7]
-
Re-alkylation by Trityl Cation: During acidic cleavage, a stable trityl cation (Trt+) is formed.[8] If not effectively captured by scavengers, this cation can re-alkylate nucleophilic residues in the peptide chain, such as Tryptophan (Trp) or Cysteine (Cys), or even re-attach to the deprotected asparagine side chain.[8][9]
Q3: What is the role of scavengers in the cleavage cocktail?
A3: Scavengers are essential components of the cleavage cocktail. Their primary role is to "trap" the highly reactive trityl cations generated during the acid-mediated deprotection.[8][9][10] By reacting with these carbocations, scavengers prevent them from participating in deleterious side reactions, thereby ensuring a higher yield and purity of the final peptide.[8][10] Triisopropylsilane (TIS) is a commonly used and highly effective scavenger for this purpose.[8][11]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the deprotection of N-terminal D-Asn(Trt).
| Observed Problem | Potential Cause | Recommended Solution |
| Incomplete Trityl Removal (Mass corresponding to Trt-protected peptide observed in LC-MS) | Slow deprotection kinetics due to the N-terminal amino group.[1] | 1. Prolong Deprotection Time: Extend the cleavage time with the TFA cocktail to 4-6 hours.[9][12] 2. Use a More Labile Protecting Group: For future syntheses, consider using a more acid-labile trityl derivative such as the methyltrityl (Mtt) group, which allows for faster and more complete deprotection.[1] The xanthenyl (Xan) protecting group can also be an effective alternative.[12] |
| Presence of Multiple Peaks with Similar Mass (Difficult to separate by HPLC) | Aspartimide formation leading to α- and β-peptide isomers.[3][4] | 1. Optimize Fmoc Deprotection: During synthesis, use a lower concentration of piperidine (e.g., 10% in DMF) or add a small amount of a weak acid like HOBt to the deprotection solution to minimize base-catalyzed aspartimide formation.[13] 2. Backbone Protection: For particularly problematic sequences, use a backbone-protected dipeptide, such as one incorporating the N-(2-hydroxy-4-methoxybenzyl) (Hmb) group, at the Asn position to completely suppress aspartimide formation.[14] |
| Unexpected Adducts or Modified Residues (Masses corresponding to Trp-Trt or Cys-Trt adducts) | Inefficient scavenging of the trityl cation.[8] | 1. Ensure Adequate Scavengers: Use a cleavage cocktail with a sufficient concentration of scavengers. A common and effective mixture is 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS).[8] 2. Use a "Universal" Cocktail for Complex Peptides: For peptides containing multiple sensitive residues (e.g., Cys, Met, Trp, Arg), consider using a more robust cocktail such as Reagent K (TFA/phenol/water/thioanisole/EDT).[8][15] |
| Dehydration of Asparagine (Mass loss of 18 Da) | Acid-catalyzed dehydration of the side-chain amide to a nitrile.[10] | The trityl group generally prevents this side reaction.[10] If observed, it may indicate incomplete protection during synthesis or extremely harsh cleavage conditions. Ensure complete coupling of the Asn(Trt) residue. |
Experimental Protocols
Protocol 1: Standard TFA Cleavage with Extended Deprotection Time
This protocol is a starting point for the deprotection of peptides containing an N-terminal Asn(Trt) residue.
-
Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of:
-
95% Trifluoroacetic Acid (TFA)
-
2.5% Triisopropylsilane (TIS)
-
2.5% deionized Water
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 4 to 6 hours . A yellow color may develop, indicating the formation of the trityl cation.[8]
-
-
Peptide Isolation:
-
Filter the reaction mixture to separate the resin.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Protocol 2: Deprotection using a "Universal" Cleavage Cocktail (Reagent K)
This protocol is recommended for complex peptides containing multiple sensitive residues.
-
Resin Preparation: Place the dried peptide-resin in a reaction vessel.
-
Cleavage Cocktail Preparation (Reagent K): Prepare a fresh cocktail with the following composition (v/v):[8][15]
-
82.5% Trifluoroacetic Acid (TFA)
-
5% Phenol
-
5% deionized Water
-
5% Thioanisole
-
2.5% 1,2-Ethanedithiol (EDT)
-
-
Cleavage Reaction:
-
Add Reagent K to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Isolation: Follow the peptide isolation steps outlined in Protocol 1.
Visualizations
Caption: Mechanism of acid-catalyzed trityl group removal and scavenger action.
Caption: Pathway of base-catalyzed aspartimide formation from asparagine.
Caption: Logical workflow for troubleshooting incomplete trityl deprotection.
References
- 1. Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scite.ai [scite.ai]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.iris-biotech.de [media.iris-biotech.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of Deamidation of Asparagine Residues and Effects of Main-Chain Conformation on Activation Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. Incomplete trifluoroacetic acid deprotection of asparagine-trityl-protecting group in the vicinity of a reduced peptide bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ptacts.uspto.gov [ptacts.uspto.gov]
- 14. Suppression of piperidine-mediated side product formation for Asp(OBut)-containing peptides by the use of N-(2-hydroxy-4-methoxybenzyl)(Hmb) backbone amide protection - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Fmoc-D-Asn-OH in Solid-Phase Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address side reactions associated with the use of Fmoc-D-Asn-OH in Solid-Phase Peptide Synthesis (SPPS).
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Presence of an impurity with a mass loss of 18 Da.
-
Question: My mass spectrometry (MS) analysis of the crude peptide shows a significant peak with a mass of [M-18]. What is this impurity and how can I prevent its formation?
-
Answer: A mass loss of 18 Da is characteristic of the dehydration of the asparagine side-chain amide to form a β-cyanoalanine residue.[1] This side reaction is particularly prevalent during the activation of the carboxylic acid of unprotected this compound, especially when using carbodiimide-based coupling reagents such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC).[1][2]
Recommended Solutions:
-
Utilize a side-chain protected D-asparagine derivative: The most effective method to prevent nitrile formation is to use Fmoc-D-Asn(Trt)-OH . The bulky trityl (Trt) protecting group on the side-chain amide sterically hinders the dehydration reaction.[1]
-
Choose appropriate coupling reagents: If using unprotected this compound is unavoidable, it is advisable to use non-carbodiimide-based reagents.[3]
-
Issue 2: Low purity of the final peptide with multiple hard-to-separate peaks.
-
Question: My HPLC of the crude peptide shows a cluster of peaks around the expected retention time of my target peptide, making purification difficult. What could be the cause?
-
Answer: This issue is often indicative of aspartimide formation . This intramolecular cyclization reaction is a significant challenge in Fmoc-based SPPS and is promoted by the basic conditions of piperidine treatment used for Fmoc deprotection.[4][5] The resulting five-membered succinimide ring (aspartimide) can be opened by piperidine or trace amounts of water, leading to the formation of a mixture of byproducts, including the desired α-peptide, the undesired β-peptide, and their respective D- and L-isomers (racemization).[4] These closely related species are often difficult to separate by standard reversed-phase HPLC.
Sequence Dependency:
Aspartimide formation is highly sequence-dependent. The risk is significantly higher when the amino acid C-terminal to the D-Asn residue is sterically undemanding. Problematic sequences include:
-
D-Asn-Gly
-
D-Asn-Asn
-
D-Asn-Ser
-
D-Asn-Arg
Recommended Solutions:
-
Use of sterically hindered protecting groups: While Fmoc-D-Asn(Trt)-OH is effective against dehydration, more advanced strategies are needed to combat aspartimide formation. One approach is to use a sterically bulky protecting group on the backbone amide of the residue preceding the D-Asn.
-
Modified Deprotection Conditions:
-
Addition of an acidic additive: Adding a weak acid such as 0.1 M hydroxybenzotriazole (HOBt) or OxymaPure to the 20% piperidine/DMF deprotection solution can help buffer the basicity and reduce the rate of aspartimide formation.
-
Reduced exposure to base: Minimize the deprotection time to the minimum required for complete Fmoc removal.
-
Alternative bases: Consider using less nucleophilic bases for Fmoc deprotection, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), although optimization is required.
-
-
Issue 3: Racemization of the D-Asparagine residue.
-
Question: I have detected the presence of the L-Asn diastereomer in my final peptide. What is the cause of this racemization?
-
Answer: Racemization of the asparagine residue is a direct consequence of aspartimide formation. The succinimide intermediate is chirally unstable and can lead to epimerization at the α-carbon.[4] Therefore, the strategies to prevent racemization are the same as those used to prevent aspartimide formation.
Frequently Asked Questions (FAQs)
-
Q1: Is it necessary to use a side-chain protected asparagine derivative in SPPS?
-
A1: Yes, it is highly recommended to use a side-chain protected asparagine derivative like Fmoc-D-Asn(Trt)-OH. The trityl group effectively prevents the dehydration of the side-chain amide to a nitrile, a common and significant side reaction, especially with carbodiimide-based activators.[1] It also improves the solubility of the Fmoc-amino acid.
-
-
Q2: Does the trityl (Trt) protecting group on asparagine prevent aspartimide formation?
-
A2: No, the Trt group on the side-chain amide of asparagine does not prevent aspartimide formation. Aspartimide formation is a result of the backbone amide nitrogen attacking the side-chain carbonyl, a reaction pathway that is not blocked by the Trt group.
-
-
Q3: How can I detect and quantify asparagine-related side reactions?
-
A3: A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is the standard method.
-
Dehydration (β-cyanoalanine formation): This is detected by MS as a mass loss of 18.0106 Da from the expected molecular weight of the peptide.[1] In the HPLC chromatogram, the dehydrated peptide will typically have a different retention time. Quantification is achieved by comparing the peak areas.
-
Aspartimide Formation and related byproducts: Aspartimide formation leads to a mixture of impurities, including α- and β-peptides and their diastereomers. These byproducts often have the same mass as the target peptide, making MS detection challenging for differentiation. High-resolution HPLC is required to separate these species, which may appear as closely eluting peaks around the main product peak. Quantification is done by integrating the respective peak areas in the HPLC chromatogram.
-
-
-
Q4: Which coupling reagents are best for incorporating Fmoc-D-Asn(Trt)-OH?
-
A4: Fmoc-D-Asn(Trt)-OH is compatible with most standard coupling reagents. Aminium/uronium salts like HATU and HBTU are highly effective and commonly used.[1]
-
Data Presentation
Table 1: Influence of Asp Side-Chain Protecting Group on Aspartimide Formation in a Model Peptide (VKDGYI)
| Asp Protecting Group | Target Peptide (%) | Aspartimide-related Byproducts (%) | D-Aspartate (%) |
| OtBu | 38.6 | 61.4 | 12.3 |
| OMpe | 74.2 | 25.8 | 4.9 |
| OBno | 98.5 | 1.5 | 0.5 |
Data adapted from a study on the scorpion toxin II model peptide after treatment with 20% piperidine in DMF for 200 minutes to simulate 100 deprotection cycles.[6]
Experimental Protocols
Protocol 1: Recommended Coupling of Fmoc-D-Asn(Trt)-OH
This protocol is designed to minimize side reactions during the incorporation of Fmoc-D-Asn(Trt)-OH.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (containing 0.1 M HOBt as an optional additive to suppress aspartimide formation) for 3 minutes, drain, and then treat for an additional 10-15 minutes. Wash the resin thoroughly with DMF (5-7 times) and Dichloromethane (DCM) (3 times).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Asn(Trt)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq., optional) in DMF. Add DIPEA (6 eq.) and pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
Protocol 2: Analysis of Asparagine Side Reactions by HPLC-MS
This protocol provides a general framework for the detection and quantification of dehydration and aspartimide-related impurities.
-
Sample Preparation: Cleave a small amount of the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Precipitate the peptide in cold diethyl ether, centrifuge, and dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) for analysis.
-
HPLC Separation:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is typically used.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A shallow gradient is recommended to resolve closely eluting species (e.g., 5-65% B over 30 minutes).
-
Detection: Monitor at 214 nm and 280 nm.
-
-
Mass Spectrometry Analysis:
-
Couple the HPLC eluent to an electrospray ionization mass spectrometer (ESI-MS).
-
Scan for the expected mass of the target peptide.
-
Specifically look for:
-
A peak corresponding to [M-18.0106] for the dehydrated product.
-
Peaks with the same mass as the target peptide but different retention times, which may correspond to α/β-peptide isomers.
-
-
-
Quantification: Calculate the percentage of each impurity by integrating the peak areas in the HPLC chromatogram. The purity is determined by the ratio of the main peak area to the total area of all peaks.
Protocol 3: Aspartimide Formation Stress Test
This protocol can be used to evaluate the propensity of a peptide sequence to undergo aspartimide formation.
-
Synthesis: Synthesize the peptide up to the amino acid following the D-Asn residue.
-
Base Treatment: After coupling the amino acid following D-Asn, wash the peptidyl-resin with DMF. Treat the resin with a solution of 20% piperidine in DMF for an extended period (e.g., 3 to 18 hours) at room temperature. This simulates the cumulative exposure to basic conditions during a long peptide synthesis.
-
Washing: After the prolonged base treatment, thoroughly wash the resin with DMF and DCM.
-
Cleavage and Analysis: Cleave the peptide from the resin and analyze the crude product by HPLC-MS as described in Protocol 2 to quantify the extent of aspartimide formation and other related byproducts.
Visualizations
Caption: Pathway of asparagine side-chain dehydration.
Caption: Pathway of aspartimide formation.
Caption: Experimental workflow for Fmoc-D-Asn(Trt)-OH coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
Technical Support Center: Fmoc-D-Asn(Trt)-OH Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Fmoc-D-Asn(Trt)-OH in N-Methyl-2-pyrrolidone (NMP) during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is Fmoc-D-Asn(Trt)-OH generally preferred over Fmoc-D-Asn-OH?
A1: Fmoc-D-Asn(Trt)-OH is preferred for several reasons. The bulky trityl (Trt) protecting group on the side-chain amide significantly enhances solubility in common SPPS solvents like NMP and Dimethylformamide (DMF).[1][2][3] This protection also prevents the dehydration of the asparagine side chain to a nitrile, a common side reaction during the activation step with carbodiimide reagents.[2][4] The result is often a smoother, more efficient coupling reaction leading to purer synthetic peptides.[5]
Q2: I'm experiencing poor solubility of Fmoc-D-Asn(Trt)-OH in NMP. What are the common causes?
A2: While Fmoc-D-Asn(Trt)-OH is known for its good solubility, issues can still arise.[1] Potential causes include:
-
High Concentration: The desired concentration may exceed the solubility limit of the specific batch of the amino acid derivative.
-
Low-Quality Solvent: The purity of the NMP is critical. Over time, NMP can degrade, and impurities can affect its solvating power.[6]
-
Low Temperature: The ambient temperature of the laboratory can affect solubility.
-
Batch-to-Batch Variability: Minor differences in the purity or crystalline structure of the Fmoc-D-Asn(Trt)-OH powder can lead to variations in solubility.
Q3: Can I use heat to dissolve my Fmoc-D-Asn(Trt)-OH in NMP?
A3: Yes, gentle heating can be an effective method to increase the solubility of sparingly soluble Fmoc-amino acids.[7] However, it is crucial to be cautious, as excessive or prolonged heating can lead to degradation or other side reactions. A temperature of around 37°C is often sufficient.[7]
Q4: Are there alternative solvents to NMP if I cannot achieve dissolution?
A4: Yes, several alternatives can be considered. Dimethyl sulfoxide (DMSO) is an excellent solvent for many Fmoc-amino acids and can be used as a co-solvent to enhance solubility.[7] For particularly challenging cases, a "Magic Mixture" composed of DCM/DMF/NMP (1:1:1) may be effective.[8]
Troubleshooting Guide: Improving Fmoc-D-Asn(Trt)-OH Solubility
If you are encountering difficulty dissolving Fmoc-D-Asn(Trt)-OH in NMP, follow this step-by-step guide.
-
Verify Solvent Quality: Ensure you are using high-purity, peptide-synthesis-grade NMP. If the solvent is old or has been opened multiple times, consider using a fresh bottle.
-
Apply Gentle Agitation: Ensure the solution is being mixed thoroughly. Vortexing or stirring is the first step.
-
Use Sonication: If agitation is insufficient, sonication can help break up solid particles and increase the rate of dissolution. Be mindful that sonication can warm the solution.[9]
-
Apply Gentle Heat: Warm the solution to approximately 37°C in a water bath while stirring.[7] Avoid higher temperatures to prevent potential degradation of the Fmoc-amino acid.
-
Consider a Co-Solvent: If the above steps fail, add a small amount of DMSO to the NMP. Start with a 9:1 NMP:DMSO ratio and adjust as necessary.
-
Use an Alternative Solvent System: For very difficult cases, prepare the amino acid solution in an alternative solvent like pure DMSO or a "Magic Mixture."[7][8]
Below is a decision-making workflow for troubleshooting solubility issues.
Data Presentation: Solubility and Concentration
| Compound | Solvent | Typical Concentration (M) | Qualitative Solubility | Reference(s) |
| Fmoc-D-Asn(Trt)-OH | NMP | 0.2 - 0.5 | High / Readily Soluble | [1][4] |
| Fmoc-D-Asn(Trt)-OH | DMF | 0.2 - 0.5 | High / Readily Soluble | [2][3] |
| Fmoc-D-Asn(Trt)-OH | DMSO | ≥ 0.2 | Very High | [7] |
| Fmoc-D-Asn(Trt)-OH | DCM/DMF/NMP (1:1:1) "Magic Mixture" | ≥ 0.2 | Very High | [7][8] |
| This compound | NMP / DMF | < 0.2 | Sparingly Soluble | [1][4] |
Experimental Protocols
Protocol 1: Standard Dissolution of Fmoc-D-Asn(Trt)-OH in NMP
-
Preparation: Weigh the required amount of Fmoc-D-Asn(Trt)-OH into a clean, dry glass vial.
-
Solvent Addition: Add the calculated volume of high-purity NMP to achieve the desired concentration (e.g., 0.5 M).
-
Mixing: Cap the vial and vortex or stir the mixture at room temperature for 5-10 minutes.
-
Observation: Visually inspect the solution to ensure all solid material has dissolved and the solution is clear.
Protocol 2: Enhanced Dissolution using Sonication and Gentle Heat
-
Preparation: Weigh the required amount of Fmoc-D-Asn(Trt)-OH into a clean, dry glass vial.
-
Solvent Addition: Add the calculated volume of high-purity NMP.
-
Sonication: Place the vial in an ultrasonic water bath and sonicate for 10-15 minutes.[10] Monitor the temperature of the bath to ensure it does not exceed 40°C.
-
Gentle Heating: If solids persist, transfer the vial to a water bath pre-heated to 37-40°C. Stir the solution until the solid is fully dissolved.
-
Cooling: Allow the solution to cool to room temperature before use in the peptide synthesizer. Ensure the compound does not precipitate upon cooling.
The logical relationship for selecting a dissolution protocol is outlined below.
References
- 1. advancedchemtech.com [advancedchemtech.com]
- 2. nbinno.com [nbinno.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. ≥97.0%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide Storage and Solubilization - Custom Peptide Synthesis [activotec.com]
- 10. Ultrasonication Improves Solid Phase Synthesis of Peptides Specific for Fibroblast Growth Factor Receptor and for the Protein-Protein Interface RANK-TRAF6 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Racemization during Fmoc-D-Asn-OH Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with minimizing racemization during the coupling of Fmoc-D-Asn-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for asparagine during Fmoc-SPPS?
A1: The primary mechanism of racemization for asparagine residues during peptide synthesis is through the formation of a succinimide intermediate.[1][2] This process is base-catalyzed and can occur during the Fmoc-deprotection step with piperidine or during the coupling step. The succinimide ring is prone to racemization at the α-carbon.[1][2] Subsequent opening of this ring by a nucleophile can lead to a mixture of D- and L-aspartyl and iso-aspartyl residues.
Q2: Why is this compound particularly susceptible to racemization?
A2: Like its L-enantiomer, this compound is susceptible to racemization due to the side-chain amide group, which can participate in the formation of a succinimide ring.[3] The activation of the carboxyl group during coupling increases the acidity of the α-proton, making it easier to be abstracted by a base, which initiates the racemization process.
Q3: What is the role of the side-chain protecting group for asparagine in preventing racemization?
A3: Side-chain protection, such as with the trityl (Trt) or xanthyl (Xan) group, is crucial for preventing side reactions.[4][5] These bulky groups help to suppress the formation of a nitrile byproduct from the side-chain amide, especially when using carbodiimide activators.[6] They also help to reduce the incidence of aspartimide formation, which is a direct precursor to racemization.[4][7]
Q4: How does the choice of coupling reagent affect racemization of this compound?
A4: The choice of coupling reagent is critical. Carbodiimides like DCC and DIC, when used alone, can lead to significant racemization.[8] Uronium/aminium salt-based reagents such as HBTU and HATU are generally more efficient but can also promote racemization, particularly in the presence of excess base.[5][8] The addition of additives like HOBt or Oxyma Pure is highly recommended to suppress racemization by minimizing the lifetime of highly reactive intermediates.[7][8]
Q5: Can temperature influence the extent of racemization during coupling?
A5: Yes, higher temperatures can accelerate the rate of racemization.[9][10] While elevated temperatures can be beneficial for overcoming difficult couplings, for sensitive residues like asparagine, it is advisable to perform the coupling at room temperature or even at a reduced temperature to minimize epimerization.[10][11] Microwave-assisted synthesis, which often involves higher temperatures, requires careful optimization to limit racemization.[9][10]
Troubleshooting Guides
Problem 1: Significant levels of L-Asn are detected in the final peptide after incorporating this compound.
| Possible Cause | Recommended Solution |
| Inappropriate Coupling Reagent/Additive Combination | Switch to a coupling cocktail known to suppress racemization. A combination of DIC with an additive like HOBt or Oxyma Pure is often a good choice.[8] Avoid using carbodiimides alone. |
| Excessive Base | Use a hindered, weaker base such as collidine instead of DIPEA, especially if using onium salt activators.[10][12] Ensure the stoichiometry of the base is carefully controlled. |
| Prolonged Activation Time | Pre-activate the this compound for a shorter duration (e.g., 1-2 minutes) before adding it to the resin.[12] |
| High Coupling Temperature | Perform the coupling at room temperature. If using a microwave synthesizer, reduce the maximum temperature to 50°C or below for the asparagine coupling step.[9][10] |
| Aspartimide Formation during Deprotection | Add 0.1 M HOBt to the piperidine deprotection solution to suppress aspartimide formation.[7][10] Alternatively, use piperazine in place of piperidine for the deprotection step following the asparagine coupling.[9][10] |
Problem 2: Incomplete coupling of Fmoc-D-Asn(Trt)-OH or Fmoc-D-Asn(Xan)-OH.
| Possible Cause | Recommended Solution |
| Steric Hindrance from the Protecting Group | Increase the coupling time. For bulky protected asparagine derivatives, a longer reaction time (e.g., 2-4 hours) may be necessary.[4][6] A double coupling may also be beneficial. |
| Peptide Aggregation | Switch to a more effective solvent for disrupting aggregation, such as NMP or add DMSO to the DMF.[7] Sonication during coupling can also help break up aggregates.[7] |
| Inefficient Coupling Reagent | Use a more powerful coupling reagent such as HATU or HCTU in combination with an additive.[5][12] |
Quantitative Data Summary
The following table summarizes the impact of various experimental conditions on the racemization of asparagine and other sensitive amino acids during solid-phase peptide synthesis. The data is compiled from multiple studies and is intended to be illustrative of general trends.
| Parameter | Condition | Observed Racemization (%) | Reference(s) |
| Coupling Reagent | HBTU/DIPEA | 9.6 (D-Asp) | [9] |
| PyBOP/DIPEA | Similar to HBTU | [9] | |
| DIC/HOBt | Lower than HBTU | [8] | |
| Base | DIPEA | Can induce racemization | [12] |
| Collidine | Minimized D-Cys formation | [9][10] | |
| Temperature (Microwave) | 80°C | 9.4 (D-His), 4.5 (D-Cys) | [9] |
| 50°C | Reduced racemization | [9][10] | |
| Additive in Deprotection | 20% Piperidine in DMF | Prone to aspartimide formation | [7][10] |
| 20% Piperidine + 0.1 M HOBt | Reduced aspartimide formation | [7][10] | |
| Piperazine in place of Piperidine | Significantly lower aspartimide | [9][10] |
Experimental Protocols
Protocol 1: Recommended Coupling Protocol for Fmoc-D-Asn(Trt)-OH to Minimize Racemization
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF containing 0.1 M HOBt for 5 minutes, then drain. Repeat with a fresh solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times), DCM (3 times), and finally DMF (3 times).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Asn(Trt)-OH (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in a minimal amount of DMF. Allow to pre-activate for 2 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), a second coupling may be necessary.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5-7 times) and DCM (3 times).
Protocol 2: Analysis of D-Asn Racemization by Chiral HPLC
-
Peptide Hydrolysis: Hydrolyze a small aliquot of the crude peptide in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Sample Preparation: Neutralize the hydrolysate with a suitable base (e.g., NaOH) and dilute to an appropriate concentration with the mobile phase.
-
Chiral HPLC Analysis:
-
Column: Chiral stationary phase (CSP) column suitable for amino acid enantiomer separation (e.g., crown-ether or macrocyclic glycopeptide-based).
-
Mobile Phase: An isocratic mobile phase, for example, as recommended by the column manufacturer (e.g., aqueous acidic buffer with an organic modifier).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 210 nm).
-
-
Quantification: Inject D-Asn and L-Asn standards to determine their retention times. Integrate the peak areas of the D- and L-Asn in the hydrolyzed peptide sample to calculate the percentage of racemization.
Visualizations
Caption: Mechanism of asparagine racemization via a succinimide intermediate.
Caption: Recommended workflow for this compound coupling.
Caption: Troubleshooting decision tree for racemization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Racemization of an asparagine residue during peptide deamidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 10. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chempep.com [chempep.com]
Technical Support Center: Alternative Deprotection Strategies for Difficult Peptide Sequences
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the deprotection steps of solid-phase peptide synthesis (SPPS), particularly for difficult sequences.
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common issues related to deprotection in SPPS.
Issue 1: Incomplete Fmoc Deprotection
Q1: My analytical data (HPLC, Mass Spectrometry) indicates incomplete Fmoc deprotection. What are the potential causes and how can I resolve this?
A1: Incomplete Fmoc deprotection is a frequent challenge, especially with aggregation-prone or sterically hindered sequences. This leads to deletion sequences where one or more amino acids are missing from the final peptide.
Possible Causes:
-
Peptide Aggregation: The growing peptide chain can fold into secondary structures (β-sheets) on the resin, physically blocking the N-terminal Fmoc group from the deprotection reagent.[1][2] This is common in hydrophobic sequences.[3]
-
Steric Hindrance: The amino acid sequence itself may present steric bulk that hinders the approach of the deprotection base.
-
Insufficient Deprotection Time/Reagent Concentration: Standard deprotection times may not be sufficient for difficult sequences.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
Recommended Solutions:
-
Increase Deprotection Time: Double the deprotection time or perform multiple, shorter treatments.
-
Switch to an Alternative Base: For stubborn Fmoc groups, consider using a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or alternative secondary amines like 4-methylpiperidine or piperazine.[4][5][6][7]
-
Employ Aggregation-Disrupting Techniques:
-
Chaotropic Salts: Wash the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ in DMF) before the deprotection step to disrupt secondary structures.[3][8]
-
Elevated Temperature: Perform the deprotection at a higher temperature (e.g., 50-90°C), which can be effectively achieved using a microwave peptide synthesizer.[9][10]
-
Solvent Choice: Switch from DMF to N-methyl-2-pyrrolidone (NMP) or add a co-solvent like DMSO to improve solvation.[3]
-
Issue 2: Side Reactions During Deprotection
Q2: I am observing significant side products in my crude peptide, such as aspartimide or diketopiperazine formation. How can I mitigate these?
A2: Base- and acid-catalyzed side reactions are common during deprotection steps. The choice of deprotection reagent and strategy can significantly impact the prevalence of these impurities.
Common Side Reactions and Solutions:
-
Aspartimide Formation: This occurs in sequences containing aspartic acid, particularly Asp-Gly, Asp-Ala, and Asp-Ser, leading to a mixture of α- and β-peptides.
-
Mitigation:
-
Use a weaker base for deprotection, such as piperazine, or add HOBt to the piperidine deprotection solution.[11]
-
Employ sterically hindered protecting groups on the aspartic acid side chain, such as OMpe or OBno.
-
Incorporate a backbone protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the nitrogen of the amino acid following the aspartic acid residue.[12][13][14]
-
-
-
Diketopiperazine (DKP) Formation: This is prevalent at the dipeptide stage, especially with proline in the second position, and results in the cleavage of the dipeptide from the resin.[1][2]
-
Mitigation:
-
In Fmoc-SPPS: Use a sterically hindered resin like 2-chlorotrityl chloride resin. An optimized Fmoc-removal strategy using 2% DBU and 5% piperazine in NMP has been shown to significantly reduce DKP formation.[1][15]
-
In Boc-SPPS: Employ in situ neutralization protocols where the neutralization and coupling steps are combined. This minimizes the time the N-terminal amine is in its free, reactive state.[2]
-
-
Alternative Deprotection Reagents: A Quantitative Comparison
The following table summarizes the performance of common alternatives to piperidine for Fmoc deprotection.
| Deprotection Reagent | Typical Concentration | Relative Deprotection Rate | Advantages | Disadvantages |
| Piperidine | 20% in DMF | Standard | Well-established, effective. | Controlled substance, can promote aspartimide formation.[4] |
| 4-Methylpiperidine | 20% in DMF | Similar to Piperidine[4][5][16] | Not a controlled substance, comparable yield and purity to piperidine.[5][16] | Less data available compared to piperidine. |
| Piperazine | 10% w/v in 9:1 DMF/Ethanol | Slightly slower than Piperidine[4] | Reduced aspartimide formation, not a controlled substance.[11] | Lower solubility, may require co-solvents.[4] |
| DBU | 2% in DMF | Significantly faster than Piperidine[6][7] | Highly efficient for difficult sequences, rapid deprotection.[17] | Non-nucleophilic (requires a scavenger for dibenzofulvene), can increase risk of racemization and other side reactions if not optimized.[7][18] |
Frequently Asked Questions (FAQs)
Q3: What are "difficult sequences" in peptide synthesis?
A3: Difficult sequences are peptide chains that are prone to problems during SPPS, leading to low yield and purity. Common characteristics include:
-
High hydrophobicity: Stretches of hydrophobic amino acids (e.g., Val, Ile, Leu, Phe) that promote aggregation.[3]
-
Secondary structure formation: Sequences that readily form stable α-helices or β-sheets on the resin.[19]
-
Long sequences: Peptides, typically over 30 amino acids, are more susceptible to aggregation and accumulated side reactions.[19]
-
Sterically hindered residues: The presence of bulky amino acids can slow down both coupling and deprotection reactions.
Q4: How do pseudoproline dipeptides work and when should I use them?
A4: Pseudoproline dipeptides are derivatives of Ser, Thr, or Cys where the side chain is temporarily cyclized onto the backbone nitrogen, creating an oxazolidine or thiazolidine ring. This introduces a "kink" in the peptide backbone, disrupting the formation of β-sheets and improving solvation.[3][20][21] The native amino acid is regenerated during the final TFA cleavage.[20]
When to use them:
-
In long and difficult sequences prone to aggregation.
-
Before hydrophobic regions to enhance solubility and coupling efficiency.[21]
-
It is recommended to space pseudoprolines (or prolines) by at least 2, and optimally 5-6, amino acids.[21]
Logical Workflow for Incorporating Aggregation-Disrupting Elements:
Caption: Decision-making for using aggregation-disrupting elements.
Q5: What is the "Magic Mixture" for SPPS?
A5: The "Magic Mixture" is a solvent system designed to improve the synthesis of difficult peptides by enhancing solvation and disrupting aggregation. A common composition is a 1:1:1 mixture of DCM, DMF, and NMP.[8] For even more challenging sequences, additives like 1% Triton X-100 and 2 M ethylene carbonate can be included, and the synthesis can be performed at an elevated temperature (e.g., 55°C).[8]
Experimental Protocols
Protocol 1: DBU/Piperazine Deprotection for DKP Suppression
This protocol is recommended for sequences prone to diketopiperazine formation.[1]
-
Resin Swelling: Swell the peptide-resin in N-methyl-2-pyrrolidone (NMP) for 30 minutes.
-
Deprotection Solution Preparation: Prepare a fresh solution of 2% (v/v) DBU and 5% (v/v) piperazine in NMP.
-
Deprotection:
-
Drain the swelling solvent from the resin.
-
Add the DBU/piperazine solution to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the deprotection step one more time.
-
-
Washing: Wash the resin thoroughly with NMP (5-7 times) to remove all traces of the deprotection reagents.
Protocol 2: Incorporation of a Pseudoproline Dipeptide
This protocol outlines the general steps for incorporating a pseudoproline dipeptide into a sequence during automated SPPS.[3][20]
-
Programming: When programming the synthesizer, substitute the coupling cycle for the amino acid preceding a Ser, Thr, or Cys with the corresponding pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(ψPro)-OH).
-
Coupling: Use standard Fmoc SPPS coupling reagents (e.g., HBTU, HATU) and a standard coupling time of 1-2 hours. Microwave-assisted coupling can be used to accelerate the reaction.[3][20]
-
Subsequent Cycles: Continue with the standard SPPS cycles for the remaining amino acids.
-
Cleavage: The pseudoproline is converted back to the native Ser, Thr, or Cys residue during the final TFA cleavage and deprotection step.[20]
Protocol 3: Chaotropic Salt Wash for Aggregation Disruption
This protocol is used to disrupt on-resin secondary structures prior to a difficult coupling or deprotection step.[3]
-
Fmoc Deprotection (if applicable): Perform the standard Fmoc deprotection and wash the resin with DMF.
-
Chaotropic Wash:
-
Wash the peptide-resin twice with a solution of 0.8 M NaClO₄ in DMF for 1 minute each time.
-
-
DMF Wash: Thoroughly wash the resin with DMF (at least 5 times for 1 minute each) to completely remove the chaotropic salt.
-
Proceed to Next Step: Continue with the coupling or deprotection step as planned.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 11. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. peptide.com [peptide.com]
- 15. scribd.com [scribd.com]
- 16. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 17. researchgate.net [researchgate.net]
- 18. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Thieme E-Books & E-Journals [thieme-connect.de]
- 20. benchchem.com [benchchem.com]
- 21. peptide.com [peptide.com]
Validation & Comparative
A Researcher's Guide to HPLC Analysis of Peptides Containing Fmoc-D-Asn-OH
For researchers, scientists, and drug development professionals, the synthesis and purification of peptides with unnatural amino acids, such as D-isomers, are critical for developing novel therapeutics with enhanced stability and unique biological activities. The incorporation of Fmoc-D-Asn-OH presents specific challenges and considerations in HPLC analysis. This guide provides an objective comparison of HPLC methods for analyzing peptides containing this compound against two key alternatives: its natural L-enantiomer (Fmoc-L-Asn-OH) and the side-chain protected version (Fmoc-D-Asn(Trt)-OH). This comparison is supported by representative experimental data and detailed protocols to aid in method development and interpretation of results.
Performance Comparison: Unprotected vs. Side-Chain Protected Asparagine Derivatives
The choice between using an unprotected or side-chain protected asparagine residue during solid-phase peptide synthesis (SPPS) significantly impacts the purity of the crude peptide and its subsequent HPLC analysis. The primary concerns when using unprotected Fmoc-Asn-OH are the potential for aspartimide formation and dehydration of the side-chain amide.
Aspartimide Formation: This side reaction is a major issue in Fmoc-based SPPS, particularly for sequences containing aspartic acid or asparagine followed by a small amino acid like glycine.[1][2][3][4] It occurs under the basic conditions of Fmoc deprotection and can lead to a mixture of byproducts, including α- and β-aspartyl peptides, which are often difficult to separate from the target peptide by HPLC.[5]
Side-Chain Protection with Trityl (Trt): To mitigate these side reactions, the side chain of asparagine is often protected with a trityl (Trt) group.[6][7][8] The bulky Trt group effectively prevents aspartimide formation and side-chain dehydration, generally leading to a cleaner crude product and simplifying HPLC purification.[6][9] However, the highly hydrophobic nature of the Trt group can introduce its own set of analytical challenges, such as increased retention times and potential for aggregation.[10]
The following table summarizes the key performance indicators for peptides synthesized with this compound versus Fmoc-D-Asn(Trt)-OH.
| Performance Indicator | Peptides with this compound | Peptides with Fmoc-D-Asn(Trt)-OH |
| Expected Crude Purity (by HPLC) | Lower, due to potential for aspartimide formation and other side reactions. | Higher, as the Trt group minimizes side reactions.[6] |
| Key HPLC Challenge | Resolution of aspartimide-related impurities from the main peak. | Managing increased hydrophobicity, which can lead to longer retention times and potential for peak broadening.[10] |
| Typical Retention Time | Shorter, due to the higher polarity of the unprotected side chain. | Longer, due to the high hydrophobicity of the Trt group.[10] |
Comparison of Diastereomers: this compound vs. Fmoc-L-Asn-OH
The incorporation of a D-amino acid in place of its natural L-enantiomer creates a diastereomeric peptide. These diastereomers often exhibit different chromatographic behavior in reversed-phase HPLC (RP-HPLC) due to subtle differences in their three-dimensional structure and interactions with the stationary phase.[11][12]
| Feature | Peptides with this compound | Peptides with Fmoc-L-Asn-OH |
| Chromatographic Behavior | Can often be separated from the L-diastereomer on standard achiral RP-HPLC columns.[11] | The natural enantiomer, serving as the reference. |
| Resolution | Resolution from the L-diastereomer is sequence and condition dependent. Chiral HPLC may be required for baseline separation in some cases.[13][14][15][16] | Not applicable. |
| Impact on Retention | The D-isomer can disrupt secondary structures like α-helices, potentially leading to changes in retention time compared to the all-L peptide.[11] | Forms the natural peptide conformation. |
Experimental Protocols
Standard Reversed-Phase HPLC Analysis
This protocol is suitable for the routine purity analysis of crude and purified peptides containing this compound and its analogs.
Sample Preparation:
-
Dissolve the lyophilized peptide in the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
HPLC System and Conditions:
-
Column: Analytical C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a common starting point. The gradient should be optimized based on the hydrophobicity of the peptide.
Data Analysis: Integrate the peak areas in the chromatogram. The purity of the peptide is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Chiral HPLC for Diastereomer Separation
For challenging separations of D- and L-Asn containing peptides, a chiral stationary phase may be necessary.
Sample Preparation: Prepare the sample as described in the standard RP-HPLC protocol.
HPLC System and Conditions:
-
Column: Chiral stationary phase (CSP) column, such as a macrocyclic glycopeptide-based column (e.g., Astec CHIROBIOTIC® T).[15]
-
Mobile Phase: Mobile phase composition is highly dependent on the specific chiral column. A common mobile phase for polar compounds on teicoplanin-based CSPs is a mixture of methanol, acetonitrile, and aqueous buffer.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Gradient: Isocratic or a shallow gradient elution may be required to achieve optimal separation.
Visualizing Workflows and Logical Relationships
To better illustrate the processes and comparisons discussed, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and HPLC analysis of a peptide containing this compound or its alternatives, highlighting potential challenges.
Caption: Logical comparison of this compound with alternatives based on key advantages and disadvantages for peptide synthesis and analysis.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. biotage.com [biotage.com]
- 4. d-nb.info [d-nb.info]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. advancedchemtech.com [advancedchemtech.com]
- 9. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chiraltech.com [chiraltech.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. chromatographyonline.com [chromatographyonline.com]
Navigating the Chiral Labyrinth: A Comparative Guide to Mass Spectrometry Analysis of D-Asn Containing Peptides
For researchers, scientists, and drug development professionals, the precise identification and quantification of peptides containing D-asparagine (D-Asn) is a critical yet challenging task. The subtle stereochemical difference between D-Asn and its L-isomer, while not altering the peptide's mass, can profoundly impact its biological activity, stability, and therapeutic potential. This guide provides an objective comparison of current mass spectrometry-based methodologies for the analysis of D-Asn containing peptides, supported by experimental data and detailed protocols to aid in the selection of the most appropriate analytical strategy.
The presence of D-amino acids in peptides, once thought to be a rarity in higher organisms, is now recognized as a significant post-translational modification with diverse physiological roles. D-Asn, in particular, has been implicated in various biological processes, and its accurate analysis is paramount. Standard mass spectrometry approaches, however, often fall short in distinguishing between D- and L-amino acid-containing peptide epimers due to their identical mass-to-charge ratios. This necessitates the use of specialized techniques that can exploit the subtle conformational and fragmentation differences imparted by the chiral substitution.
This guide will delve into four principal mass spectrometry-based strategies for the analysis of D-Asn containing peptides:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Collision-Induced Dissociation (CID)
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electron Transfer Dissociation (ETD)
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Radical-Directed Dissociation (RDD)
-
Liquid Chromatography-Ion Mobility Spectrometry-Mass Spectrometry (LC-IMS-MS)
We will compare their performance, provide available quantitative data, and present detailed experimental protocols to empower researchers in their analytical endeavors.
The Challenge: Identical Mass, Different Biology
The primary hurdle in the analysis of D-Asn containing peptides is their isomeric nature. Since D-Asn and L-Asn have the same elemental composition, peptides differing only in the chirality of an asparagine residue will have identical molecular weights.[1][2] Consequently, a standard mass spectrometer cannot differentiate between them based on mass alone. The key to their distinction lies in exploiting the three-dimensional structural differences that arise from the altered stereochemistry, which can influence their chromatographic retention, fragmentation patterns, and ion mobility.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a cornerstone technique in proteomics and peptidomics. For the analysis of D-Asn containing peptides, the initial chromatographic separation is crucial. Reversed-phase liquid chromatography (RPLC) can often separate D/L-peptide epimers, providing the first dimension of discrimination before mass analysis.[3] Once separated, tandem mass spectrometry (MS/MS) is employed to fragment the peptides and generate sequence information. The choice of fragmentation method significantly impacts the ability to distinguish between epimers.
Collision-Induced Dissociation (CID)
CID is the most common fragmentation technique, involving the collision of precursor ions with an inert gas, leading to the cleavage of peptide bonds and the generation of predominantly b- and y-type fragment ions.[4][5] While widely used, CID may not always provide significant differences in the fragmentation patterns of D- and L-peptide epimers.[6] However, subtle differences in the relative abundances of certain fragment ions can sometimes be observed.
Comparative Data: CID Fragmentation
| Feature | L-Asn Containing Peptide | D-Asn Containing Peptide | Citation |
| Primary Fragment Ions | b- and y-ions | b- and y-ions | [4] |
| Chiral Discrimination | Often limited; relies on subtle differences in fragment ion intensities. | Can show altered relative abundances of specific fragment ions compared to the L-epimer. | [6] |
| Side Chain Involvement | The asparagine side chain can be involved in fragmentation, leading to succinimide formation. | The stereochemistry of the D-Asn side chain may influence the propensity for specific fragmentation pathways. | [7] |
Experimental Protocol: LC-MS/MS with CID
This protocol provides a general framework for the analysis of D-Asn containing peptides using LC-MS/MS with CID.
-
Sample Preparation:
-
Peptides are extracted and purified from the biological matrix.
-
If necessary, enzymatic digestion is performed to generate smaller peptides. A detailed protocol for tryptic digestion is available.[8]
-
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column is commonly used (e.g., 150 mm x 2.1 mm, 2.5 µm particle size).[9]
-
Mobile Phase A: 0.1% formic acid in water.[8]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[8]
-
Gradient: A linear gradient from 2% to 40% Mobile Phase B over 30 minutes at a flow rate of 0.35 mL/min is a typical starting point.[9] The gradient should be optimized to achieve baseline separation of the D- and L-epimers.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
MS1 Scan: A full scan is acquired over a mass range of m/z 300-2000.
-
MS/MS Scan (CID): The precursor ions corresponding to the D- and L-peptides are isolated and fragmented using CID. The collision energy should be optimized for each peptide. A normalized collision energy of 30% is a common starting point.[10]
-
Data Analysis: The fragmentation spectra of the D- and L-epimers are compared to identify any differences in the types of fragment ions produced or their relative intensities.
-
Electron Transfer Dissociation (ETD)
ETD is a non-ergodic fragmentation technique that involves the transfer of an electron to a multiply charged precursor ion. This induces fragmentation of the peptide backbone, primarily generating c- and z-type fragment ions.[4][11] A key advantage of ETD is its ability to preserve labile post-translational modifications and to provide more extensive sequence coverage, especially for larger peptides.[4][12] For D-Asn containing peptides, ETD can offer complementary and sometimes more diagnostic fragmentation information compared to CID.[13]
Comparative Data: CID vs. ETD
| Feature | Collision-Induced Dissociation (CID) | Electron Transfer Dissociation (ETD) | Citation |
| Primary Fragment Ions | b- and y-ions | c- and z-ions | [4][11] |
| Peptide Size Suitability | More effective for smaller, low-charged peptides. | Advantageous for longer peptides and entire proteins. | [4] |
| Sequence Coverage | Can be incomplete, especially for larger peptides. | Often results in higher sequence coverage.[12] | [12] |
| Chiral Discrimination | Can be limited. | May provide more distinct fragmentation patterns for D/L epimers.[13] | [13] |
Experimental Protocol: LC-MS/MS with ETD
The LC setup is similar to that used for CID. The primary difference lies in the mass spectrometer settings.
-
Liquid Chromatography: (As described for CID)
-
Mass Spectrometry:
-
Ionization: ESI in positive ion mode.
-
MS1 Scan: A full scan is acquired over a mass range of m/z 300-2000.
-
MS/MS Scan (ETD): The multiply charged precursor ions (typically z ≥ +2) of the D- and L-peptides are isolated and subjected to ETD. The ETD reaction time and reagent ion settings should be optimized.
-
Data Analysis: The c- and z-type fragment ion patterns of the D- and L-epimers are compared.
-
Radical-Directed Dissociation (RDD)
RDD is a powerful technique that utilizes radical chemistry to induce peptide fragmentation.[6] This method has shown to be particularly sensitive to the three-dimensional structure of the peptide, making it highly effective for distinguishing between stereoisomers.[6] RDD can provide significantly better chiral discrimination than CID for peptides containing D-amino acids, including D-Asn.[6]
Comparative Data: RDD vs. CID
| Feature | Collision-Induced Dissociation (CID) | Radical-Directed Dissociation (RDD) | Citation |
| Fragmentation Mechanism | Vibrational excitation leading to bond cleavage. | Radical-initiated fragmentation pathways. | [6] |
| Fragment Ions | Primarily b- and y-ions. | Can produce a variety of fragment ions, including a, c, x, and z-type ions, as well as characteristic side-chain losses. | [14] |
| Chiral Discrimination | Often limited. | Significantly better chiral discrimination for D/L epimers.[6] | [6] |
| Applicability | Widely available on most tandem mass spectrometers. | Requires specific instrumentation or chemical modifications to generate the radical. | [14] |
Experimental Protocol: LC-MS/MS with RDD
The implementation of RDD can vary. One common approach involves the use of a photolabile radical precursor that is attached to the peptide.
-
Peptide Modification (if necessary): A photolabile radical precursor is covalently attached to the peptide.
-
Liquid Chromatography: (As described for CID)
-
Mass Spectrometry:
-
Ionization: ESI in positive or negative ion mode.
-
MS1 Scan: A full scan is acquired.
-
MS/MS Scan (RDD): The precursor ion is isolated and subjected to UV irradiation (e.g., 213 nm or 266 nm) to induce photolysis of the radical precursor and initiate radical-driven fragmentation.[14][15]
-
Data Analysis: The fragmentation spectra of the D- and L-epimers are compared, focusing on the unique fragment ions and significant differences in relative intensities that are characteristic of RDD.
-
Liquid Chromatography-Ion Mobility Spectrometry-Mass Spectrometry (LC-IMS-MS)
LC-IMS-MS adds another dimension of separation based on the size, shape, and charge of the ions as they drift through a gas-filled chamber.[16][17] This technique is exceptionally well-suited for separating isomeric and epimeric peptides.[16] The different three-dimensional conformations of D- and L-Asn containing peptides can lead to different collision cross-sections (CCS) and, consequently, different drift times in the ion mobility cell, allowing for their separation.[16][17] Furthermore, by fragmenting the mobility-separated epimers, it is possible to localize the exact position of the D-amino acid within the peptide sequence.[3]
Comparative Data: LC-IMS-MS
| Feature | L-Asn Containing Peptide | D-Asn Containing Peptide | Citation |
| Ion Mobility Separation | Exhibits a specific drift time based on its conformation. | Often has a different drift time compared to the L-epimer due to a different gas-phase conformation. | [16] |
| Fragment Ion Mobility | Fragment ions have characteristic drift times. | Epimeric fragment ions containing the D-Asn residue can exhibit different drift times, allowing for site-specific localization.[3] | [3] |
| Quantification | Can be quantified based on the ion signal in the mass spectrometer. | High-resolution IMS-MS allows for linear quantification down to low levels (e.g., 0.25%).[1] | [1] |
Experimental Protocol: LC-IMS-MS
-
Liquid Chromatography: (As described for CID)
-
Ion Mobility Spectrometry:
-
The eluent from the LC is introduced into the mass spectrometer.
-
Ions are accumulated in a trapping region and then injected into the ion mobility drift cell.
-
The ions traverse the drift cell under the influence of a weak electric field and a neutral buffer gas (e.g., nitrogen).
-
The time it takes for the ions to cross the drift cell (drift time) is measured.
-
-
Mass Spectrometry:
-
The mobility-separated ions are then analyzed by the mass spectrometer.
-
For fragmentation analysis, ions with a specific drift time can be selected and fragmented using CID or another method.
-
-
Data Analysis:
-
The arrival time distributions of the D- and L-peptide epimers and their fragment ions are compared. A shift in the arrival time of a fragment ion indicates that it contains the D-amino acid residue.[3]
-
Visualizing the Workflow and a Relevant Biological Pathway
To better illustrate the experimental processes and a relevant biological context, the following diagrams are provided.
Caption: General experimental workflow for the mass spectrometry analysis of D-Asn containing peptides.
Caption: Simplified diagram of the Amide Signaling Circuit involving asparagine and the mTORC1 pathway.
Conclusion and Recommendations
The analysis of D-Asn containing peptides by mass spectrometry is a rapidly evolving field. While no single technique is universally superior, this guide provides a framework for selecting the most appropriate method based on the specific research question and available instrumentation.
-
For initial screening and routine analysis: LC-MS/MS with CID is a widely accessible starting point. Careful optimization of the chromatography to separate the D/L epimers is paramount.
-
For larger peptides and to obtain complementary fragmentation data: ETD is a valuable alternative or addition to CID, often providing more complete sequence information.
-
For enhanced chiral discrimination: RDD offers superior capabilities for distinguishing between D- and L-peptide epimers when the instrumentation is available.
-
For the definitive separation and site-localization of D-Asn: LC-IMS-MS is the most powerful technique, providing an additional dimension of separation based on ion conformation.
As the biological significance of D-amino acid containing peptides continues to be unveiled, the development and refinement of these mass spectrometric techniques will be crucial for advancing our understanding of their roles in health and disease. Researchers are encouraged to consider a multi-faceted approach, potentially combining several of these techniques, to achieve the most comprehensive and confident characterization of D-Asn containing peptides.
References
- 1. Fast and Effective Ion Mobility - Mass Spectrometry Separation of D-Amino Acid Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Discriminating D-amino acid-containing peptide epimers by radical-directed dissociation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved LC–MS identification of short homologous peptides using sequence-specific retention time predictors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 阿达木单抗(adalimumab)肽图谱 LC-MS/MS 分析工作流程 [sigmaaldrich.com]
- 11. support.proteomesoftware.com [support.proteomesoftware.com]
- 12. Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of CID versus ETD based MS/MS fragmentation for the analysis of protein ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Radical directed dissociation of peptides and proteins by IRMPD and SORI-CID with FTICR mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 213 nm Ultraviolet Photodissociation on Peptide Anions: Radical-Directed Fragmentation Patterns. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 16. Resolving D-Amino Acid Containing Peptides Using Ion Mobility-Mass Spectrometry: Challenges and Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Unmasking Chirality: A Comparative Guide to Identifying D-Amino Acid Incorporation by Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise identification of D-amino acid incorporation into peptides and proteins is a critical analytical challenge. The subtle change from a levorotatory (L) to a dextrorotatory (D) amino acid can significantly impact a molecule's structure, function, and therapeutic efficacy. This guide provides an objective comparison of leading mass spectrometry-based fragmentation techniques for elucidating D-amino acid incorporation, supported by experimental data and detailed protocols to empower your research.
The identical mass of D- and L-amino acid enantiomers renders them indistinguishable by conventional mass spectrometry. Consequently, identification relies on exploiting the nuanced differences in their three-dimensional structures, which can influence fragmentation patterns and gas-phase mobility. This guide delves into the principles and performance of Collision-Induced Dissociation (CID), Electron Transfer Dissociation (ETD), Radical-Directed Dissociation (RDD), and Ion Mobility-Mass Spectrometry (IM-MS) for this purpose.
Comparative Analysis of Fragmentation Techniques
The choice of fragmentation method is paramount for successfully identifying D-amino acid incorporation. Each technique offers distinct advantages and limitations in its ability to generate chirality-dependent fragment ions.
| Technique | Principle | Advantages | Limitations |
| Collision-Induced Dissociation (CID) | Fragmentation of precursor ions through collisions with an inert gas, leading primarily to b- and y-type ions. | Widely available and robust; Can produce differences in fragment ion intensities between D- and L-containing peptides. | Often provides subtle differences in fragmentation patterns, making confident identification challenging. May not be suitable for labile post-translational modifications. |
| Electron Transfer Dissociation (ETD) | Fragmentation via electron transfer from a radical anion, resulting in c- and z-type ions. | Preserves labile post-translational modifications; Can provide more extensive sequence coverage, especially for larger peptides.[1] Differences in fragment intensities can indicate D-amino acid presence.[2] | Generally less efficient for doubly charged peptides.[1] The differences in fragmentation between epimers can still be minor. |
| Radical-Directed Dissociation (RDD) | Site-specific radical generation followed by dissociation, leading to unique fragmentation pathways. | Offers significantly better chiral discrimination than CID.[3] Highly sensitive to the stereochemistry of the peptide backbone. | Requires specific chemical modifications or precursors to initiate the radical reaction.[4] |
| Ion Mobility-Mass Spectrometry (IM-MS) | Separation of ions based on their size, shape, and charge in the gas phase prior to mass analysis. | Provides an additional dimension of separation, often enabling baseline separation of D- and L-containing peptide isomers.[5] Can be coupled with fragmentation techniques for enhanced identification. | Resolution may be insufficient for some isomeric peptides, particularly at lower charge states. |
Quantitative Performance of Mass Spectrometry Methods
The ability to not only identify but also quantify the extent of D-amino acid incorporation is crucial for many applications. The following table summarizes key quantitative metrics for various mass spectrometry-based approaches.
| Method | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS (without derivatization) | 18 free amino acids | Standard solutions | - | 12.5 or 62 ng/mL | [6] |
| LC-MS/MS (without derivatization) | 52 amino acids | Plasma | - | Varies by analyte (e.g., Alanine: 5 µM, Leucine: 2.5 µM) | [7] |
| LC-MS/MS (with chiral column) | D/L Amino Acids | General | High sensitivity | Not specified | [8] |
Experimental Protocols
Detailed methodologies are essential for reproducing and adapting these techniques in your laboratory.
Protocol 1: Chiral Amino Acid Analysis by LC-MS/MS using a Chiral Column
This protocol outlines a direct method for separating and quantifying D- and L-amino acids without derivatization.
1. Sample Preparation:
- For protein samples, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to release individual amino acids. To avoid artificially induced racemization during hydrolysis, deuterated acid (e.g., 6 M DCl in D₂O) can be used.[6]
- Neutralize the hydrolysate and dilute with an appropriate solvent (e.g., water with 0.1% formic acid).
- For free amino acid analysis in biological fluids (e.g., plasma), perform protein precipitation (e.g., with sulfosalicylic acid), followed by centrifugation and dilution of the supernatant.[7]
2. LC-MS/MS System:
- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Chiral Column: A column with a chiral stationary phase is essential for separating the enantiomers (e.g., CROWNPAK CR-I(+) or CR-I(-)).[8]
- Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer capable of tandem MS.
3. LC Method:
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient to resolve all amino acids of interest.
- Flow Rate: Typically 0.2-0.4 mL/min.
- Column Temperature: As recommended by the column manufacturer.
4. MS Method:
- Ionization Mode: Positive electrospray ionization (ESI+).
- Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
- MRM Transitions: Optimize precursor and product ions for each D- and L-amino acid.
5. Data Analysis:
- Integrate the peak areas for each D- and L-amino acid.
- Quantify using a calibration curve generated from standards of known concentrations.
Protocol 2: Identification of D-Amino Acid-Containing Peptides by Radical-Directed Dissociation (RDD)
This protocol describes a general workflow for using RDD to enhance chiral discrimination.[4][9]
1. Sample Preparation and Modification:
- Synthesize or obtain the peptide of interest and its epimer containing the D-amino acid.
- To introduce a radical precursor site, peptides can be modified. For example, tyrosine residues can be iodinated.
2. Mass Spectrometry System:
- A mass spectrometer equipped with a photodissociation source (e.g., a 213 nm or 266 nm laser) and capable of MS/MS, such as an Orbitrap Fusion Lumos.[4]
3. RDD-MS/MS Method:
- Introduce the modified peptide into the mass spectrometer via electrospray ionization.
- Isolate the precursor ion of interest in the ion trap.
- Irradiate the isolated ions with the laser to induce photodissociation of the radical precursor (e.g., the carbon-iodine bond), generating a radical on the peptide.[4]
- Re-isolate the radical-containing peptide ion.
- Subject the radical ion to collisional activation (e.g., CID or HCD) to induce fragmentation.[4]
- Analyze the fragment ions in the mass analyzer.
4. Data Analysis:
- Compare the fragmentation patterns of the L- and D-amino acid-containing peptides.
- Identify fragment ions that show significant intensity differences between the two epimers. These differences are indicative of the stereochemistry at the modified position.
Protocol 3: Separation of D/L-Peptide Epimers by Ion Mobility-Mass Spectrometry (IM-MS)
This protocol provides a workflow for utilizing ion mobility to separate peptide epimers.[5][10]
1. Sample Preparation:
- Prepare solutions of the D- and L-peptide epimers in a suitable solvent for electrospray ionization (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
2. IM-MS System:
- A mass spectrometer equipped with an ion mobility cell (e.g., traveling wave ion mobility spectrometry - TWIMS or drift tube ion mobility spectrometry - DTIMS).
3. IM-MS Method:
- Introduce the peptide sample into the mass spectrometer via electrospray ionization.
- Allow the ions to enter the ion mobility cell, where they are separated based on their collision cross-section (CCS) as they drift through a buffer gas.
- The separated ions then enter the mass analyzer for m/z measurement.
- For further structural confirmation, the mobility-separated ions can be subjected to fragmentation (e.g., CID).
4. Data Analysis:
- Analyze the arrival time distribution (ATD) from the ion mobility separation. Different peaks in the ATD for the same m/z correspond to different conformers or isomeric species.
- Compare the ATDs of the L- and D-peptide epimers to identify differences in their gas-phase conformations.
- If fragmentation was performed, analyze the fragmentation spectra of the mobility-separated ions to confirm the identity of each species.
Visualizing the Workflows
Diagrams illustrating the experimental workflows provide a clear understanding of the processes involved.
References
- 1. Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discriminating D-amino acid-containing peptide epimers by radical-directed dissociation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RDD-HCD Provides Variable Fragmentation Routes Dictated by Radical Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advancing Peptide and Protein Stereoisomer Analysis with Conformation‐based Chiral Separation via Liquid Chromatography and Ion Mobility‐Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 6. Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. LC/MS/MS Method Package for D/L Amino Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 9. Differentiation of peptide isomers and epimers by radical-directed dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographytoday.com [chromatographytoday.com]
L-Asparagine vs. D-Asparagine Peptides: A Comparative Guide to Proteolytic Stability
For Researchers, Scientists, and Drug Development Professionals
The susceptibility of therapeutic peptides to enzymatic degradation is a critical hurdle in drug development, significantly impacting their bioavailability and in vivo half-life. A key strategy to enhance peptide stability is the substitution of naturally occurring L-amino acids with their D-enantiomers. This guide provides an objective comparison of the proteolytic stability of peptides containing L-asparagine (L-Asn) versus those with D-asparagine (D-Asn), supported by experimental data and detailed methodologies. While direct comparative quantitative data for L-Asn versus D-Asn is limited in publicly available literature, the principles are well-established, and data from other L- versus D-amino acid substitutions serve as a strong proxy.
Enhanced Proteolytic Resistance with D-Amino Acid Substitution
Proteases, the enzymes responsible for peptide bond cleavage, exhibit a high degree of stereospecificity, primarily recognizing and acting upon substrates composed of L-amino acids. The incorporation of a D-amino acid, such as D-asparagine, into a peptide sequence disrupts the stereochemistry of the peptide backbone at that position. This alteration sterically hinders the binding of the peptide into the active site of most common proteases, thereby rendering the adjacent peptide bonds resistant to cleavage.[1][2] Consequently, peptides containing D-amino acids generally exhibit significantly enhanced stability in the presence of proteolytic enzymes.[1][3][4]
Quantitative Comparison of Proteolytic Stability
While specific kinetic data for the degradation of an L-Asn containing peptide versus its D-Asn analog were not found in the available literature, extensive research on other D-amino acid substitutions provides compelling evidence of the dramatic increase in stability. The following table summarizes representative data from a study on the antimicrobial peptide OM19R, where L-arginine (L-Arg) and L-lysine (L-Lys) at trypsin cleavage sites were replaced with their D-counterparts.[3] This data is presented as an illustrative example of the profound effect of D-amino acid substitution on stability against a common protease, trypsin.
| Peptide Variant | Amino Acid at Cleavage Site | Protease | Incubation Time (h) | Remaining Peptide (%) | Reference |
| Parent Peptide (L-amino acids) | L-Arg, L-Lys | Trypsin | 8 | < 10% | [3] |
| Modified Peptide (D-amino acids) | D-Arg, D-Lys | Trypsin | 8 | > 90% | [3] |
Note: This table presents data for L/D-Arg and L/D-Lys substitutions as a proxy to illustrate the principle of enhanced stability. The same principle of steric hindrance and protease resistance is expected to apply to L-Asn vs. D-Asn substitutions.
Experimental Protocols
To aid researchers in evaluating the proteolytic stability of their own peptides, detailed methodologies for key experiments are provided below.
Serum Stability Assay
This assay assesses the overall stability of a peptide in a complex biological fluid containing a mixture of proteases.
a. Materials:
-
Peptide stock solution (e.g., 1 mg/mL in a suitable buffer like PBS).
-
Human or animal serum (e.g., human serum, rat plasma).
-
Incubator or water bath at 37°C.
-
Quenching solution (e.g., 10% Trichloroacetic acid (TCA) or Acetonitrile with 1% Trifluoroacetic acid (TFA)).
-
High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column.
-
Mass Spectrometer (MS) for identification of degradation products (optional).
b. Procedure:
-
Thaw serum and centrifuge to remove any precipitates.
-
Pre-warm the serum to 37°C.
-
Add the peptide stock solution to the pre-warmed serum to a final concentration (e.g., 100 µg/mL).
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding an equal volume of quenching solution.
-
Centrifuge the quenched sample to precipitate serum proteins.
-
Analyze the supernatant by reverse-phase HPLC to quantify the remaining intact peptide. The peak area of the intact peptide is compared to the peak area at time zero.
-
(Optional) Collect fractions from the HPLC and analyze by MS to identify cleavage sites.
Specific Protease Digestion Assay
This assay evaluates the stability of a peptide against a specific protease (e.g., trypsin, chymotrypsin).
a. Materials:
-
Peptide stock solution.
-
Protease stock solution (e.g., Trypsin, Chymotrypsin in an appropriate buffer).
-
Reaction buffer (e.g., Ammonium Bicarbonate for trypsin).
-
Incubator at 37°C.
-
Quenching solution (e.g., 10% TFA).
-
HPLC-MS system.
b. Procedure:
-
Prepare a reaction mixture containing the peptide at a known concentration in the reaction buffer.
-
Initiate the reaction by adding the protease to the peptide solution (a typical enzyme:substrate ratio is 1:100 w/w).
-
Incubate the reaction at 37°C.
-
At defined time intervals, take aliquots and stop the reaction by adding the quenching solution.
-
Analyze the samples by HPLC to quantify the disappearance of the parent peptide peak and the appearance of degradation product peaks.
-
Use MS to identify the cleavage products and determine the exact cleavage sites.
Visualizing the Impact of Chirality on Protease Action
The following diagrams illustrate the fundamental concepts behind the enhanced stability of D-amino acid-containing peptides and a typical experimental workflow.
Caption: Protease recognition of L-Asn vs. D-Asn peptides.
Caption: Experimental workflow for proteolytic stability assay.
References
- 1. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
A Comparative Guide to Fmoc-D-Asn(Trt)-OH and Boc-D-Asn(Xan)-OH in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in Solid-Phase Peptide Synthesis (SPPS), the choice of protected amino acid derivatives is critical to the success of synthesizing pure, high-fidelity peptides. The incorporation of asparagine (Asn) residues presents a particular challenge due to the propensity of its side-chain amide to undergo dehydration to a nitrile byproduct during activation, especially with carbodiimide-based coupling reagents.[1] To mitigate this and other side reactions, as well as to improve solubility, side-chain protected asparagine derivatives are essential.
This guide provides an objective comparison of two widely used D-asparagine derivatives: Fmoc-D-Asn(Trt)-OH , predominantly used in Fmoc-based SPPS, and Boc-D-Asn(Xan)-OH , a staple in Boc-based SPPS. We will delve into their chemical properties, performance in SPPS, and provide detailed experimental protocols.
At a Glance: Key Differences and Performance Metrics
While a direct head-to-head quantitative comparison in a single SPPS strategy is not feasible due to their use in orthogonal protection schemes (Fmoc vs. Boc), a clear understanding of their respective advantages and limitations can be derived from their chemical characteristics and performance within their designated synthetic routes.
| Parameter | Fmoc-D-Asn(Trt)-OH | Boc-D-Asn(Xan)-OH |
| Primary SPPS Strategy | Fmoc/tBu | Boc/Bzl |
| Nα-Protecting Group | Fmoc (Base-labile) | Boc (Acid-labile) |
| Side-Chain Protection | Trityl (Trt) | Xanthyl (Xan) |
| Solubility in DMF | Good[2] | Good[3] |
| Prevention of Dehydration | High[2] | High[1] |
| Side-Chain Deprotection | Mildly acidic conditions (TFA) | Acidic conditions (TFA)[4] |
Chemical Structures and Properties
The choice of the side-chain protecting group is pivotal in preventing side reactions and enhancing the solubility of the amino acid derivative.
Fmoc-D-Asn(Trt)-OH
The trityl (Trt) group is a bulky protecting group that effectively shields the side-chain amide of asparagine from unwanted reactions.[5] Its acid-labile nature makes it compatible with the Fmoc/tBu strategy, where the final cleavage and deprotection are carried out using trifluoroacetic acid (TFA). The Trt group significantly improves the solubility of the Fmoc-Asn derivative in common SPPS solvents like DMF.[2]
Boc-D-Asn(Xan)-OH
The xanthyl (Xan) protecting group serves a similar purpose in Boc-based SPPS. It is also a bulky group that prevents dehydration of the side-chain amide.[4] The Xan group is labile to the acidic conditions used for the removal of the Nα-Boc group in each cycle of Boc-SPPS, meaning no separate deprotection step is required for the side chain during the synthesis.[3] This enhanced solubility in organic solvents facilitates more efficient coupling reactions.[3]
Visualization of Chemical Structures
Performance in Solid-Phase Peptide Synthesis
The performance of these derivatives is best understood within the context of their respective SPPS methodologies.
Coupling Efficiency
Both Fmoc-D-Asn(Trt)-OH and Boc-D-Asn(Xan)-OH are designed for high coupling efficiency. The improved solubility conferred by the Trt and Xan groups ensures that the amino acid is readily available for the coupling reaction.[3][6] The choice of coupling reagent is also a critical factor. For sterically hindered couplings, reagents like HBTU, HATU, or PyBOP are often preferred.[7]
| Coupling Reagent | Class | Typical Coupling Time | Representative Coupling Efficiency |
| HATU | Aminium/Uronium Salt | 20 - 60 min | > 99%[7] |
| HBTU | Aminium/Uronium Salt | 30 - 90 min | 98 - 99%[7] |
| PyBOP | Phosphonium Salt | 30 - 120 min | 98 - 99%[7] |
| DIC/HOBt | Carbodiimide | 60 - 240 min | 95 - 98%[7] |
Note: Coupling times and efficiencies are representative and can vary based on the specific peptide sequence, resin, and reaction conditions.
Side Reaction Prevention
The primary side reaction for asparagine is the dehydration of the side-chain amide to form a nitrile. Both Trt and Xan groups effectively prevent this side reaction.[1][2]
Another potential side reaction is aspartimide formation, which is more prevalent in Fmoc-SPPS during the piperidine-mediated deprotection of the Fmoc group. While the Trt group can help to minimize this, the choice of subsequent amino acid and coupling conditions also plays a significant role.
Experimental Protocols
Below are detailed protocols for the incorporation of Fmoc-D-Asn(Trt)-OH and Boc-D-Asn(Xan)-OH in their respective SPPS workflows.
Fmoc-SPPS: Coupling of Fmoc-D-Asn(Trt)-OH
This protocol outlines a single coupling cycle using HBTU as the activating agent.
1. Resin Preparation:
-
Start with a resin-bound peptide with a free N-terminal amine following Fmoc deprotection (e.g., treatment with 20% piperidine in DMF).
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
2. Amino Acid Activation:
-
In a separate vessel, dissolve Fmoc-D-Asn(Trt)-OH (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and pre-activate for 2-5 minutes.
3. Coupling Reaction:
-
Add the pre-activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction using a qualitative method such as the Kaiser test. A negative test (yellow beads) indicates complete coupling.
4. Washing:
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x).
Boc-SPPS: Coupling of Boc-D-Asn(Xan)-OH
This protocol describes a single coupling cycle using DIC/HOBt.
1. Resin Preparation:
-
Start with a resin-bound peptide with a free N-terminal amine following Boc deprotection (e.g., treatment with 50% TFA in DCM) and neutralization (e.g., with 10% DIEA in DMF).
-
Wash the resin thoroughly with DMF (5x).
2. Coupling Solution Preparation:
-
In a separate vessel, dissolve Boc-D-Asn(Xan)-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.[3]
3. Coupling Reaction:
-
Add the Boc-D-Asn(Xan)-OH/HOBt solution to the resin.
-
Add DIC (3 equivalents) to the resin suspension.[3]
-
Agitate the reaction mixture for 2-4 hours at room temperature.[3]
-
Monitor the coupling reaction using the Kaiser test.
4. Washing:
-
After a negative Kaiser test, drain the reaction solution and wash the resin with DMF (5x) and DCM (3x).
Workflow Visualizations
References
A Comparative Guide to the Characterization of Synthetic Peptides with D-Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The incorporation of D-amino acids into synthetic peptides represents a pivotal strategy in drug design and development, primarily to enhance proteolytic stability and modulate biological activity. This guide provides an objective comparison of the characterization of peptides containing D-amino acids versus their L-amino acid counterparts, supported by experimental data and detailed methodologies.
The substitution of naturally occurring L-amino acids with their non-canonical D-isomers introduces a significant alteration in the peptide's stereochemistry.[1][2] This change profoundly impacts its three-dimensional structure, interaction with biological targets, and susceptibility to enzymatic degradation.[3][4] While L-amino acids are readily recognized and processed by endogenous proteases, peptides incorporating D-amino acids exhibit remarkable resistance to proteolysis, leading to an extended circulating half-life.[3][4][5] However, this modification can also alter or even abolish the peptide's intended biological function, necessitating a thorough characterization.[3]
Analytical Characterization: Unmasking the Chiral Signature
The primary challenge in characterizing D-amino acid-containing peptides (DAACPs) lies in the fact that the substitution of an L-amino acid with its D-enantiomer does not result in a change in molecular mass.[6][7] This makes conventional mass spectrometry-based approaches for identifying post-translational modifications insufficient. Consequently, a combination of advanced analytical techniques is required for their unambiguous identification and localization.
Chromatographic and Electrophoretic Methods
Chiral chromatography and capillary electrophoresis are essential for separating peptide epimers (peptides differing only in the stereochemistry of a single amino acid).[8][9][10]
-
High-Performance Liquid Chromatography (HPLC): Chiral stationary phases (CSPs) are employed to resolve peptide enantiomers and diastereomers.[8][11] The choice of CSP is critical and often requires empirical testing for optimal separation.[8] Even on standard reversed-phase columns, DAACPs can sometimes exhibit different retention times compared to their all-L counterparts due to conformational changes.[12][13]
-
Gas Chromatography (GC): GC with chiral columns can be used for the analysis of derivatized amino acids after peptide hydrolysis to determine the D/L ratio.[9][11]
-
Capillary Electrophoresis (CE): CE offers high-resolution separation of charged molecules and is an effective tool for separating isomeric peptides, often coupled with mass spectrometry for identification.[9][12]
Mass Spectrometry (MS) and Ion Mobility Spectrometry (IMS)
Tandem mass spectrometry (MS/MS) techniques, while not directly detecting a mass shift, can differentiate peptide epimers by comparing the fragmentation patterns.[9][14][15] The intensities of fragment ions can differ between L- and D-containing peptides.[6][12]
-
Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD): These fragmentation methods can produce subtle but reproducible differences in the relative abundances of fragment ions between epimers.[12][15]
-
Radical-Directed Dissociation (RDD): RDD has been shown to be particularly sensitive to the stereochemistry of the peptide backbone and can provide significantly better chiral discrimination than CID for some peptides.[14]
-
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This powerful technique separates ions based on their size, shape, and charge in the gas phase.[6][15] Peptide epimers can exhibit different collision cross-sections, allowing for their separation by IMS.[6][15] Coupling IMS with MS/MS enables the precise localization of the D-amino acid within the peptide sequence.[15]
Spectroscopic Methods
Spectroscopic techniques provide insights into the secondary and tertiary structure of peptides, which can be significantly altered by the introduction of a D-amino acid.
-
Circular Dichroism (CD) Spectroscopy: CD is highly sensitive to the secondary structure of peptides. The incorporation of a D-amino acid can disrupt or alter helical and sheet structures, leading to characteristic changes in the CD spectrum.[16][17][18] For instance, a peptide with a right-handed α-helical conformation composed of L-amino acids will have a mirror-image CD spectrum to its all-D enantiomer, which forms a left-handed α-helix.[19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the three-dimensional structure of peptides in solution.[20][21][22] By analyzing nuclear Overhauser effects (NOEs), which identify protons that are close in space, the conformation of the peptide backbone and the orientation of side chains can be elucidated.[20][23] Comparing the NMR spectra of L- and D-amino acid-containing peptides can reveal specific conformational changes induced by the chiral substitution.
Comparative Data Summary
The following tables summarize the quantitative differences typically observed when comparing synthetic peptides containing D-amino acids with their all-L-amino acid counterparts.
| Parameter | L-Amino Acid Peptide | D-Amino Acid Peptide | Analytical Technique(s) |
| Molecular Mass | Identical | Identical | Mass Spectrometry |
| Chromatographic Retention Time (Chiral) | Different | Different | Chiral HPLC, Chiral GC |
| Chromatographic Retention Time (Reversed-Phase) | May Differ | May Differ | RP-HPLC |
| Ion Mobility Drift Time | Different | Different | IMS-MS |
| MS/MS Fragment Ion Intensities | Different Ratios | Different Ratios | MS/MS (CID, HCD, RDD) |
| Circular Dichroism Spectrum | Characteristic Spectrum | Altered or Mirror-Image Spectrum | CD Spectroscopy |
| NMR Chemical Shifts & NOEs | Specific Pattern | Altered Pattern | NMR Spectroscopy |
Table 1: Comparison of Physicochemical Properties.
| Parameter | L-Amino Acid Peptide | D-Amino Acid Peptide | Analytical Technique(s) |
| Proteolytic Stability (t½ in serum/plasma) | Shorter | Significantly Longer | HPLC, LC-MS |
| Receptor Binding Affinity (Kd/Ki) | Higher (Typically) | Lower or Abolished | Radioligand Binding Assays |
| Biological Activity (EC50/IC50) | Potent (Typically) | Reduced or Altered | Cell-based Assays |
Table 2: Comparison of Biological Properties.[3]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid-Containing Peptides
Methodology:
-
Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin for C-terminal amide peptides). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the desired Fmoc-protected amino acid (either L- or D-form) using a coupling reagent such as HBTU/DIPEA in DMF. Add the activated amino acid to the resin and allow the coupling reaction to proceed.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.[24]
-
Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).
-
Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, then purify by reversed-phase HPLC. Confirm the identity and purity of the final peptide by mass spectrometry.[24]
Protease Stability Assay
Methodology:
-
Peptide and Protease Preparation: Prepare stock solutions of the L- and D-amino acid-containing peptides in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Prepare a stock solution of the desired protease (e.g., trypsin, chymotrypsin, or human serum).[24][25]
-
Incubation: Mix the peptide solution with the protease solution to achieve the desired final concentrations. Incubate the mixture at 37°C.[24][25]
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.[24]
-
Quenching the Reaction: Immediately stop the enzymatic reaction in the aliquot by adding a quenching solution, such as a strong acid (e.g., TFA) or a protease inhibitor cocktail.[24]
-
Analysis by RP-HPLC: Analyze the quenched samples by reversed-phase HPLC using a C18 column. Monitor the disappearance of the peak corresponding to the intact peptide over time.[24][25][26]
-
Data Analysis: Quantify the peak area of the intact peptide at each time point. Calculate the percentage of peptide remaining and determine the half-life (t½) of the peptide under the assay conditions.[25]
Circular Dichroism (CD) Spectroscopy
Methodology:
-
Sample Preparation: Dissolve the purified L- and D-amino acid-containing peptides in a suitable buffer (e.g., phosphate buffer) to a known concentration. The buffer should be transparent in the far-UV region.
-
Instrument Setup: Purge the CD spectrometer with nitrogen gas.[18] Set the desired experimental parameters, including wavelength range (e.g., 190-260 nm for secondary structure), bandwidth, and scan speed.
-
Blank Measurement: Record a baseline spectrum of the buffer alone in the same cuvette that will be used for the samples.
-
Sample Measurement: Record the CD spectrum of each peptide solution.
-
Data Processing: Subtract the baseline spectrum from each sample spectrum. Convert the raw data (in millidegrees) to molar ellipticity ([θ]) using the peptide concentration, path length, and number of amino acid residues.[18]
-
Analysis: Compare the CD spectra of the L- and D-amino acid-containing peptides to assess differences in their secondary structure.
Visualizations
References
- 1. L- and D- Amino Acids Overview - Creative Peptides [creative-peptides.com]
- 2. jpt.com [jpt.com]
- 3. benchchem.com [benchchem.com]
- 4. biopharmaspec.com [biopharmaspec.com]
- 5. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fast and Effective Ion Mobility - Mass Spectrometry Separation of D-Amino Acid Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discriminating D-amino acid-containing peptide epimers by radical-directed dissociation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. digitalcommons.subr.edu [digitalcommons.subr.edu]
- 18. moodle2.units.it [moodle2.units.it]
- 19. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]
- 20. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
- 21. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 22. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 23. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 26. academic.oup.com [academic.oup.com]
A Comparative Guide to Asparagine (Asn) Side-Chain Protecting Groups in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of asparagine (Asn) is a critical step in solid-phase peptide synthesis (SPPS) that presents unique challenges. The primary obstacles include the dehydration of the side-chain amide to a nitrile during amino acid activation and the potential for aspartimide formation, both of which can lead to significant impurities and reduced yield of the target peptide. The selection of an appropriate side-chain protecting group for Asn is therefore paramount to ensure a successful synthesis.
This guide provides an objective comparison of common Asn side-chain protecting groups used in Fmoc-based SPPS, with a focus on the widely used trityl (Trt) group and its analogues. The performance of these groups is evaluated based on their ability to suppress side reactions and their impact on the overall purity and yield of the final peptide, supported by experimental data from the synthesis of model peptides.
Key Performance Metrics of Asn Protecting Groups
The ideal protecting group for the Asn side chain should prevent unwanted side reactions during coupling, remain stable throughout the synthesis, and be cleanly removed during the final cleavage step without causing further side reactions. The most prevalent protecting groups are based on the trityl moiety, valued for its steric bulk and acid lability.
The trityl (Trt) group is the most common choice for Asn side-chain protection.[1][2] Its bulky nature effectively prevents the dehydration of the side-chain amide to β-cyanoalanine, a common side reaction when using carbodiimide activators.[1][3] Furthermore, protecting the side chain significantly improves the solubility of the Fmoc-Asn-OH building block in common SPPS solvents like DMF and NMP, which is a notable issue with the unprotected version.[2][4]
Analogues such as monomethoxytrityl (Mmt) have been developed to offer even greater solubility than the standard Trt group, which can facilitate higher coupling concentrations and efficiency.[5] Other derivatives like 2,4,6-trimethoxybenzyl (Tmob) have also been utilized.[6]
Table 1: Qualitative Comparison of Common Asn Side-Chain Protecting Groups
| Protecting Group | Key Features & Advantages | Disadvantages & Potential Side Reactions | Deprotection Conditions |
| None | Cost-effective. | Highly prone to side-chain dehydration to nitrile.[3] Poor solubility of Fmoc-Asn-OH in DMF/NMP.[2][4] | - |
| Trityl (Trt) | Most widely used; effectively prevents dehydration.[1][3] Significantly improves solubility of the Fmoc-amino acid.[4] | Steric hindrance can occasionally slow coupling reactions. Cleavage can be slow, especially for N-terminal Asn(Trt) residues, requiring extended reaction times.[4] | Standard TFA cleavage cocktails (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 1-3 hours.[3] |
| Monomethoxytrityl (Mmt) | Superior solubility in DMF compared to Fmoc-Asn(Trt)-OH. Rapid cleavage, even for N-terminal residues. | Higher cost compared to Trt. | Standard TFA cleavage cocktails. |
| 2,4,6-Trimethoxybenzyl (Tmob) | Effective at preventing dehydration.[6] | Can generate reactive carbonium ions upon cleavage, potentially leading to alkylation of sensitive residues like Tryptophan (Trp) if scavengers are not used effectively.[6] | Standard TFA cleavage cocktails. |
Quantitative Performance Data
To provide a quantitative comparison, we reference data from studies on the synthesis of the acyl carrier protein fragment (65-74), H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-NH₂. This sequence is a well-established "difficult" model peptide, prone to aggregation and side reactions, making it an excellent benchmark for evaluating protecting group performance.[7]
Table 2: Purity and Side Product Formation in the Synthesis of ACP(65-74) with Asn(Trt)
| Protecting Group Strategy | Cleavage Condition | Main Product Purity (%) | Aspartimide Formation (%) | Reference |
| Fmoc-Asn(Trt)-OH | 2% MSA in Formic Acid | Not specified | 5 - 8% | [4] |
| Fmoc-Asn(Trt)-OH | 16% MSA in Dimethyl Carbonate | Not specified | 8% | [4] |
Experimental Protocols
Detailed methodologies are crucial for the successful incorporation of protected asparagine residues and for the accurate analysis of the resulting peptides.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of ACP(65-74)
This protocol outlines the general steps for the manual or automated synthesis of the ACP(65-74) model peptide on a Rink Amide resin, highlighting the coupling of the critical Asn residue.
Materials:
-
Rink Amide resin
-
Fmoc-amino acids (including Fmoc-Asn(Trt)-OH)
-
Coupling reagents: e.g., HCTU, DIC, Oxyma
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat with a second 10-minute treatment to ensure complete Fmoc removal.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine.
-
Amino Acid Coupling:
-
Prepare the coupling solution: Dissolve the Fmoc-amino acid (3-5 equivalents) and a coupling agent (e.g., HCTU, 2.9-4.5 equivalents) in DMF.
-
Add a base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution to begin activation.
-
Add the activated amino acid solution to the deprotected peptide-resin and agitate for 30-60 minutes.
-
For the Asn residue, use Fmoc-Asn(Trt)-OH.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Repeat Cycles: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
Wash the completed peptide-resin with DCM and dry it.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours. For sequences with N-terminal Asn(Trt), this time may need to be extended.[1][4]
-
Filter the resin and collect the TFA filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Protocol 2: HPLC Analysis of Crude Peptide
This protocol is for the analysis of the crude peptide to determine purity and quantify side products.
Materials:
-
Crude peptide sample
-
Solvent A: 0.1% TFA in HPLC-grade water
-
Solvent B: 0.1% TFA in HPLC-grade acetonitrile (ACN)
-
Reversed-phase HPLC column (e.g., C18, 3.6 µm, 4.6 mm x 150 mm)[7]
Procedure:
-
Sample Preparation: Dissolve the crude peptide in Solvent A or a mixture of A and B. Filter the sample through a 0.22 µm syringe filter.
-
HPLC Method:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% TFA in H₂O.
-
Mobile Phase B: 0.1% TFA in ACN.
-
Gradient: A typical gradient for a peptide like ACP(65-74) would be a linear gradient from 10% to 30% Solvent B over 15 minutes.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm.
-
-
Data Analysis:
-
Integrate the peak areas in the resulting chromatogram.
-
Calculate the percentage purity of the main product peak relative to the total integrated area.
-
Identify side products by mass spectrometry (MS). Nitrile formation corresponds to a mass loss of 18 Da from the expected peptide mass. Aspartimide formation is a mass-neutral rearrangement, but often results in distinct peaks (α- and β-peptides) that can be characterized by MS/MS fragmentation.
-
Visualization of Key Processes
To better understand the chemical challenges and the workflow, the following diagrams illustrate the primary side reaction associated with Asn and the general process of SPPS.
Conclusion and Recommendations
The use of a side-chain protecting group for asparagine is essential for minimizing side reactions and achieving high purity in Fmoc-SPPS.
-
Fmoc-Asn(Trt)-OH remains the gold standard for most applications. It provides a robust and cost-effective solution for preventing side-chain dehydration and improving handling, leading to significantly purer peptides compared to using unprotected Fmoc-Asn-OH.[1][4]
-
For sequences known to have solubility issues or for syntheses where coupling efficiency is a concern, Fmoc-Asn(Mmt)-OH is a superior alternative due to its enhanced solubility in DMF.
-
While effective, protecting groups like Tmob should be used with caution in peptides containing sensitive residues like tryptophan, due to the risk of alkylation during cleavage.[6]
Ultimately, the choice of protecting group depends on the specific peptide sequence, the length of the synthesis, and the desired final purity. For all protected derivatives, careful optimization of coupling and final cleavage times is critical to maximize yield and minimize side product formation. Robust analytical methods, primarily HPLC and mass spectrometry, are indispensable for validating the final product and ensuring it meets the required specifications for research and drug development.
References
A Researcher's Guide to the Validation of D-Amino Acid Content in Synthetic Peptides
The stereochemistry of amino acids is a critical quality attribute of synthetic peptides, particularly for therapeutic applications. The presence of unintentional D-amino acid isomers can significantly impact a peptide's efficacy, safety, and stability. For researchers, scientists, and drug development professionals, accurate and robust analytical methods for quantifying D-amino acid content are paramount. This guide provides a comparative overview of the primary analytical techniques used for this purpose, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The two most prevalent and powerful techniques for the chiral separation and quantification of amino acids are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). An enzymatic approach also offers a valuable qualitative screening method.
| Feature | Chiral Gas Chromatography-Mass Spectrometry (GC-MS) | Chiral High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | Enzymatic Digestion |
| Principle | Separation of volatile, derivatized amino acid enantiomers on a chiral GC column followed by mass spectrometric detection and quantification. | Separation of amino acid enantiomers (derivatized or underivatized) by a chiral stationary phase in an HPLC column, followed by sensitive and specific detection by tandem mass spectrometry. | Utilizes the stereospecificity of proteases (e.g., trypsin, chymotrypsin) which selectively cleave peptide bonds adjacent to L-amino acids. Resistance to cleavage indicates the potential presence of a D-amino acid. |
| Sample Preparation | Requires hydrolysis of the peptide, followed by derivatization to increase volatility. | Requires hydrolysis of the peptide. Derivatization may be required depending on the column and method. | Enzymatic digestion of the peptide. |
| Limit of Detection (LOD) | 0.04–0.1 µmol/L | As low as 0.2-8.1 pg injected on column (for derivatized amino acids). | Qualitative, not quantitative. |
| Limit of Quantification (LOQ) | 0.1–0.5 µmol/L | Can be in the range of 0.03-2 µM. | Not applicable. |
| Accuracy & Precision | Good, with relative standard deviations typically below 10%. | Excellent, with high accuracy and precision due to the specificity of MS/MS detection. | Not applicable for quantification. |
| Throughput | Moderate, due to derivatization and longer GC run times. | High, especially with modern UPLC systems. | Moderate, requires incubation time for digestion. |
| Correction for Hydrolysis-Induced Racemization | Yes, by using deuterated hydrochloric acid (DCl) during hydrolysis. | Yes, by using deuterated hydrochloric acid (DCl) during hydrolysis. | Not applicable. |
| Advantages | High resolution, well-established methods. | High sensitivity, high specificity, applicable to a wide range of amino acids without derivatization (with appropriate columns). | Simple, can indicate the location of the D-amino acid residue. |
| Disadvantages | Derivatization can be time-consuming and a source of variability. Not all amino acids are easily volatilized. | Higher instrument cost. Potential for matrix effects. | Indirect method, provides qualitative information only. |
Experimental Workflows
To provide a clearer understanding of the practical application of these methods, the following diagrams illustrate the typical experimental workflows.
Detailed Experimental Protocols
Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines the general steps for the determination of D-amino acid content in synthetic peptides using chiral GC-MS.
a. Peptide Hydrolysis:
-
Weigh approximately 1 mg of the synthetic peptide into a hydrolysis tube.
-
Add 500 µL of 6 M deuterated hydrochloric acid (DCl) in D₂O. The use of deuterated acid is crucial to correct for any racemization that occurs during the hydrolysis step itself.
-
Seal the tube under vacuum or flush with nitrogen.
-
Heat the sample at 110°C for 24 hours.
-
After hydrolysis, cool the sample to room temperature.
-
Dry the sample completely under a stream of nitrogen or using a vacuum centrifuge.
b. Derivatization:
-
To the dried hydrolysate, add 100 µL of a derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-butyldimethylchlorosilane, MTBSTFA + 1% TBDMCS) and 100 µL of a suitable solvent (e.g., acetonitrile).
-
Seal the vial and heat at 100°C for 30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection into the GC-MS.
c. GC-MS Analysis:
-
GC Column: Use a chiral capillary column (e.g., Chirasil-Val).
-
Injection: Inject 1 µL of the derivatized sample into the GC.
-
GC Program: A typical temperature program starts at a low temperature (e.g., 70°C), ramps up to a higher temperature (e.g., 170°C) at a rate of 10°C/min, and then ramps to a final temperature (e.g., 280°C) at a higher rate.
-
MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and specificity, monitoring for the characteristic fragment ions of the derivatized amino acids.
-
Quantification: The percentage of the D-isomer is calculated from the peak areas of the D- and L-enantiomers. The use of deuterated hydrolysis allows for the correction of artificial D-isomer formation during sample preparation by monitoring the mass shift in the racemized amino acids.
Chiral High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Protocol
This protocol provides a general procedure for the analysis of D-amino acid content using chiral HPLC-MS/MS.
a. Peptide Hydrolysis:
-
Follow the same hydrolysis procedure as described for the GC-MS protocol (Section 1.a), using 6 M DCl in D₂O.
b. Sample Preparation for HPLC-MS/MS:
-
After hydrolysis and drying, reconstitute the sample in a mobile phase-compatible solvent (e.g., 0.1% formic acid in water).
-
Depending on the chosen chiral column and method, a derivatization step may be necessary. For direct analysis on certain chiral columns, no derivatization is needed. If derivatization is required, a common reagent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).
c. HPLC-MS/MS Analysis:
-
HPLC Column: Utilize a chiral HPLC column (e.g., a teicoplanin-based column like Astec CHIROBIOTIC T).
-
Mobile Phase: A typical mobile phase for underivatized amino acids on a CHIROBIOTIC T column is a mixture of water, methanol, and formic acid.
-
Gradient: A suitable gradient elution program should be developed to achieve optimal separation of all amino acid enantiomers.
-
MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For each amino acid, a specific precursor ion (the molecular ion) is selected and fragmented, and a specific product ion is monitored for quantification. This provides a high degree of selectivity and sensitivity.
-
Quantification: Calculate the amount of D- and L-isomers based on the integrated peak areas from the MRM chromatograms. Correction for hydrolysis-induced racemization is performed by analyzing the mass spectra for the deuterium-labeled amino acids.
Enzymatic Digestion Protocol for D-Amino Acid Screening
This protocol describes a method to screen for the presence and approximate location of D-amino acids in a peptide sequence.
a. Peptide Digestion:
-
Dissolve the synthetic peptide in a buffer compatible with the chosen protease (e.g., ammonium bicarbonate for trypsin).
-
Add the protease (e.g., trypsin, chymotrypsin) to the peptide solution at an appropriate enzyme-to-substrate ratio (e.g., 1:50 w/w).
-
Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C for trypsin) for a defined period (e.g., 4-18 hours).
-
Stop the digestion by adding an acid (e.g., formic acid or trifluoroacetic acid).
b. LC-MS Analysis of Fragments:
-
Analyze the resulting peptide fragments by reverse-phase LC-MS.
-
Obtain the mass of each fragment.
c. Data Analysis:
-
Compare the experimentally observed fragment masses with the theoretical fragment masses that would be generated from the all-L-amino acid peptide sequence.
-
The absence of an expected cleavage at a specific site suggests that the amino acid at that position may be a D-isomer, as the protease is unable to recognize and cleave the peptide bond. This provides a strong indication of the presence and location of a D-amino acid.
Conclusion
The validation of D-amino acid content is a critical aspect of quality control for synthetic peptides. Both chiral GC-MS and chiral HPLC-MS/MS are powerful, quantitative techniques capable of providing accurate and sensitive measurements of enantiomeric purity. The choice between these methods will depend on factors such as available instrumentation, required sensitivity, and sample throughput. The enzymatic digestion method serves as a valuable complementary tool for the qualitative screening and localization of D-amino acid residues. By employing these methods, researchers and drug developers can ensure the stereochemical integrity of their synthetic peptides, leading to safer and more effective therapeutic products.
Navigating Immunogenicity: A Comparative Guide to D-Amino Acid versus L-Amino Acid Peptides
For researchers, scientists, and drug development professionals, understanding and mitigating the immunogenicity of peptide-based therapeutics is a critical aspect of preclinical development. The chirality of amino acid residues—whether they are in the natural L-form or the synthetic D-form—profoundly influences a peptide's interaction with the immune system. This guide provides an objective comparison of the immunogenic potential of D-amino acid-containing peptides and their L-amino acid counterparts, supported by experimental data and detailed methodologies.
The central dogma of peptide immunogenicity hinges on recognition by the host's immune system. L-amino acid peptides, being the natural form, are readily processed by antigen-presenting cells (APCs), loaded onto Major Histocompatibility Complex (MHC) class II molecules, and presented to T-helper cells. This can initiate a cascade of immune responses, including T-cell proliferation, cytokine release, and the production of anti-drug antibodies (ADAs).
Conversely, peptides synthesized with D-amino acids exhibit significantly reduced immunogenicity. This is largely attributed to their resistance to proteolytic degradation by enzymes within APCs.[1] This resistance prevents or reduces their processing and subsequent presentation on MHC molecules, thereby evading T-cell recognition and the ensuing adaptive immune response.[1][2] While not completely immunologically inert, D-amino acid peptides generally offer a promising strategy to minimize unwanted immune reactions to peptide therapeutics.[3][4]
Quantitative Comparison of Immunogenicity: D- vs. L-Peptides
The following table summarizes key experimental findings from studies directly comparing the immunogenic responses elicited by D- and L-amino acid-containing peptides.
| Immunological Parameter | L-Amino Acid Peptide | D-Amino Acid Peptide | Fold Change (L vs. D) | Reference Study |
| Antibody Response (Anti-PEG IgM Titer) | Robust Response (~1.2 OD) | Negligible Response (~0.2 OD) | ~6-fold higher | Sylvestre et al. |
| Antibody Response (Anti-PEG IgG Titer) | Robust Response (~1.0 OD) | Negligible Response (~0.2 OD) | ~5-fold higher | Sylvestre et al. |
| Pro-inflammatory Cytokine Release (TNF-α) | Significant Release | Significantly Reduced Release | L-peptide induced notable TNF-α; D-peptide showed significant reduction | C.A. et al. |
| T-Cell Proliferation | Elicits T-cell proliferation | Markedly reduced or no T-cell proliferation | Specific quantitative data is limited, but studies consistently show D-amino acid substitution abrogates T-cell activation.[4][5] | Maillère et al., Hervé et al. |
Key Experimental Protocols
Accurate assessment of peptide immunogenicity relies on a suite of well-defined in vitro and in vivo assays. Below are detailed methodologies for the key experiments cited in the comparison.
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-Peptide Antibody Detection
This assay quantifies the presence of antibodies specific to the peptide in serum samples from immunized subjects.
Protocol:
-
Coating: 96-well microplates are coated with the L- or D-peptide (1-10 µg/mL in a suitable coating buffer, e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.
-
Washing: Plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20, PBST).
-
Blocking: Non-specific binding sites are blocked by incubating with a blocking buffer (e.g., 5% non-fat dry milk or BSA in PBST) for 1-2 hours at room temperature.
-
Washing: The washing step is repeated.
-
Primary Antibody Incubation: Serum samples, serially diluted in blocking buffer, are added to the wells and incubated for 1-2 hours at room temperature to allow anti-peptide antibodies to bind.
-
Washing: The washing step is repeated.
-
Secondary Antibody Incubation: An enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG/IgM) that recognizes the primary antibody isotype is added and incubated for 1 hour at room temperature.
-
Washing: The final washing step is performed.
-
Detection: A substrate for the enzyme (e.g., TMB for HRP) is added, and the colorimetric reaction is allowed to develop.
-
Analysis: The reaction is stopped with a stop solution (e.g., 2N H₂SO₄), and the optical density (OD) is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. Antibody titers are determined based on the OD values of the serial dilutions.
In Vitro Cytokine Release Assay
This assay measures the release of pro-inflammatory cytokines from immune cells upon stimulation with the peptide.
Protocol:
-
Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Culture: PBMCs are seeded in 96-well culture plates at a density of approximately 2 x 10⁵ cells per well.
-
Peptide Stimulation: The L- or D-peptides are added to the wells at various concentrations. A positive control (e.g., lipopolysaccharide, LPS) and a negative control (medium alone) are included.
-
Incubation: The plates are incubated for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.
-
Supernatant Collection: After incubation, the plates are centrifuged, and the cell culture supernatants are carefully collected.
-
Cytokine Quantification: The concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants is measured using a multiplex cytokine assay (e.g., Luminex) or individual ELISAs for each cytokine.
-
Analysis: The cytokine concentrations in the peptide-stimulated wells are compared to the negative control to determine the level of cytokine release.
T-Cell Proliferation Assay (CFSE-Based)
This assay quantifies the proliferation of T-cells in response to peptide stimulation by measuring the dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE).
Protocol:
-
PBMC Labeling: Isolated PBMCs are washed and resuspended in PBS. CFSE is added to the cell suspension at a final concentration of 1-5 µM and incubated for 10-15 minutes at 37°C. The reaction is quenched by adding an equal volume of cold complete medium or fetal bovine serum.
-
Washing: The cells are washed multiple times with complete medium to remove excess CFSE.
-
Cell Culture and Stimulation: The CFSE-labeled PBMCs are seeded in a 96-well plate. The L- or D-peptides are added as stimulants. A positive control (e.g., phytohemagglutinin, PHA) and a negative control (no peptide) are included.
-
Incubation: The cells are cultured for 5-7 days to allow for T-cell proliferation.
-
Cell Staining: After incubation, the cells are harvested and stained with fluorescently labeled antibodies against T-cell markers, such as CD3, CD4, and CD8.
-
Flow Cytometry Analysis: The cells are analyzed using a flow cytometer. Proliferating cells will have undergone cell division, leading to a halving of the CFSE fluorescence intensity with each division.
-
Data Analysis: The percentage of proliferated cells (CFSE-low) within the CD4+ and CD8+ T-cell populations is quantified. A stimulation index can be calculated by dividing the percentage of proliferated cells in the stimulated sample by the percentage in the unstimulated control.
Visualizing the Mechanisms of Immunogenicity
The following diagrams, generated using Graphviz, illustrate the key workflows and signaling pathways involved in the immunogenicity assessment of D- and L-amino acid-containing peptides.
Caption: Experimental workflow for assessing peptide immunogenicity.
Caption: Contrasting immunological pathways of L- and D-peptides.
References
- 1. Replacement of L-amino acid peptides with D-amino acid peptides mitigates anti-PEG antibody generation against polymer-peptide conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Analysis of antigen-specific T-cell responses with synthetic peptides--what kind of peptide for which purpose? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probing immunogenicity of a T cell epitope by L-alanine and D-amino acid scanning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Introduction of Non-natural Amino Acids Into T-Cell Epitopes to Mitigate Peptide-Specific T-Cell Responses [frontiersin.org]
Safety Operating Guide
Proper Disposal of Fmoc-D-Asn-OH: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount for both personal safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Fmoc-D-Asn-OH (Nα-(9-Fluorenylmethoxycarbonyl)-D-asparagine), a key reagent in peptide synthesis. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.
While this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS), it is recommended to handle all chemicals with caution as the hazards may not be thoroughly investigated.[1]
Key Properties for Safe Handling and Disposal
Understanding the physical and chemical properties of this compound is fundamental to its safe management in the laboratory. The following table summarizes key data for this compound and its L-isomer, providing a basis for informed disposal decisions.
| Property | Value | Source/Notes |
| CAS Number | 108321-39-7 | Aapptec Peptides[2] |
| Molecular Formula | C₁₉H₁₈N₂O₅ | Aapptec Peptides[2] |
| Molecular Weight | 354.36 g/mol | Sigma-Aldrich (for L-isomer)[3] |
| Appearance | Solid, powder or crystals | Sigma-Aldrich (for L-isomer)[3] |
| Storage Temperature | 2-8°C | Sigma-Aldrich (for L-isomer)[3] |
| Storage Class | 11 (Combustible Solids) | Sigma-Aldrich (for L-isomer)[3] |
| Water Hazard Class (WGK) | WGK 3 (severe hazard to water) | Sigma-Aldrich (for L-isomer)[3] |
Personal Protective Equipment (PPE)
Before beginning any disposal procedures, it is mandatory to be equipped with the appropriate personal protective equipment to minimize exposure risks.
-
Eye Protection: Wear chemical safety goggles or glasses that comply with OSHA 29 CFR 1910.133 or European Standard EN166.[4]
-
Hand Protection: Use suitable protective gloves, such as nitrile gloves, to prevent skin contact.[4]
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[4]
-
Respiratory Protection: If there is a risk of generating dust, a particle filter respirator (N95 type) is recommended.[3][4]
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical to protect laboratory personnel and the environment. This chemical should never be disposed of down the drain or in regular waste streams.[4]
Segregation of Waste
To prevent unintended chemical reactions, it is crucial to keep this compound waste separate from other chemical waste streams.[4]
Waste Collection
-
Solid Waste: Collect unreacted this compound and any contaminated disposable items (e.g., weighing paper, gloves, wipers) in a designated, clearly labeled, and sealable container for solid chemical waste.[4]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealable container for liquid chemical waste. The waste stream should be categorized based on the solvent used (e.g., halogenated or non-halogenated).[4]
Containerization and Labeling
-
Use containers that are chemically resistant and can be securely sealed to prevent leaks or spills.[4]
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number (108321-39-7), and any other identifiers required by your institution's environmental health and safety (EHS) department.[4]
Storage of Waste
Store the sealed waste containers in a designated, well-ventilated, and secure area, segregated from incompatible materials. Follow your institution's specific guidelines for the temporary storage of chemical waste.[4]
Final Disposal
All chemical waste must be disposed of through your institution's certified chemical waste disposal program. This ensures that the disposal process complies with all local, state, and federal regulations for hazardous waste management.[4]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-D-Asn-OH
For researchers, scientists, and drug development professionals, the safe and effective handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of Fmoc-D-Asn-OH, a key building block in peptide synthesis. Adherence to these protocols is critical for ensuring laboratory safety and maintaining the integrity of your research.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is essential to minimize exposure risk when handling this compound in both solid and solution forms. The following table summarizes the recommended PPE for various laboratory operations.[1][2]
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid Form) | Safety glasses with side shields or chemical splash goggles. | Chemical-resistant gloves (e.g., nitrile, neoprene). Double gloving is recommended.[2] | Laboratory coat. | N95 or higher-rated respirator if weighing outside a ventilated enclosure.[2][3] |
| Dissolving and Solution Handling | Chemical splash goggles. | Chemical-resistant gloves (e.g., nitrile, neoprene). | Laboratory coat. | Generally not required if handled in a fume hood.[2] |
| Reaction Setup and Monitoring | Chemical splash goggles. | Chemical-resistant gloves (e.g., nitrile, neoprene). | Laboratory coat. | Generally not required if handled in a fume hood.[2] |
| Spill Cleanup | Chemical splash goggles and face shield. | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant apron or gown over a laboratory coat. | Air-purifying respirator with organic vapor cartridges. |
| Waste Disposal | Safety glasses with side shields or chemical splash goggles. | Chemical-resistant gloves (e.g., nitrile, neoprene). | Laboratory coat. | Generally not required. |
Operational and Handling Plan
Engineering Controls:
-
Ventilation: Always handle solid this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize the inhalation of dust.[1] For weighing operations, a balance enclosure is also suitable.[2]
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. An emergency eyewash station and safety shower must be accessible.[1]
-
Weighing (Solid):
-
Solution Preparation:
-
Cleanup:
-
Clean any spills immediately with appropriate materials.
-
After handling, decontaminate work surfaces with a suitable cleaning agent (e.g., 70% ethanol), followed by a wipe-down with water.[2]
-
Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye/face protection.[2]
-
Wash hands thoroughly with soap and water after removing all PPE.[2]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. Under no circumstances should this chemical be disposed of down the drain or in regular waste streams. [4]
-
Segregation of Waste: Keep this compound waste separate from other chemical wastes to avoid unintended reactions.[4]
-
Solid Waste: Collect any unreacted this compound and contaminated disposable items (e.g., weigh boats, gloves, paper towels) in a designated, clearly labeled, and sealed container for solid chemical waste.[4]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container for liquid chemical waste. Depending on the solvent used, this may be classified as halogenated or non-halogenated solvent waste.[4]
-
Containerization: Use containers that are chemically resistant and can be securely sealed. Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's waste management program.[4]
-
Storage of Waste: Store the sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials, following your institution's guidelines for the temporary storage of chemical waste.[4]
-
Final Disposal: All waste containers must be disposed of through your institution's certified chemical waste disposal program.[4]
Handling Workflow for this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
